molecular formula C31H33N3O8 B1251213 renieramycin M

renieramycin M

Cat. No.: B1251213
M. Wt: 575.6 g/mol
InChI Key: QOGBZZDZYZICFV-NZDGDHNMSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Renieramycin M is a bistetrahydroisoquinoline alkaloid purified from the blue sponge Xestospongia sp. and is structurally related to the approved anticancer drug Trabectedin (ET-743) . This compound exhibits potent and broad-spectrum cytotoxicity, with IC50 values in the nanomolar range against various human cancer cell lines, including those from lung, colon, breast, and pancreatic cancers . Its primary research value lies in its potent ability to induce apoptosis in cancer cells. Studies have shown that this compound promotes apoptosis through the activation of p53 and the mitochondrial pathway, characterized by the down-regulation of anti-apoptotic proteins such as Mcl-1 and Bcl-2 . Beyond direct cytotoxicity, this compound demonstrates promising antimetastatic activity. At subtoxic concentrations, it can significantly inhibit cancer cell invasion, migration, and anchorage-independent growth, suggesting its potential utility in researching strategies to counter cancer progression and metastasis . Further enhancing its research application, this compound has been shown to act synergistically with standard chemotherapeutic agents like Doxorubicin. Simultaneous administration in MCF-7 breast cancer cells resulted in enhanced cell killing, greater induction of apoptosis, and allowed for a significant reduction in the required doses of both compounds . The mechanism for this synergy involves distinct but complementary pathway regulation, including the down-regulation of DNA replication/repair genes and modulation of ErbB/PI3K-Akt signaling . This compound is supplied for research purposes only and is not intended for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C31H33N3O8

Molecular Weight

575.6 g/mol

IUPAC Name

[(1R,2S,10R,12R,13S)-12-cyano-7,18-dimethoxy-6,17,21-trimethyl-5,8,16,19-tetraoxo-11,21-diazapentacyclo[11.7.1.02,11.04,9.015,20]henicosa-4(9),6,15(20),17-tetraen-10-yl]methyl (Z)-2-methylbut-2-enoate

InChI

InChI=1S/C31H33N3O8/c1-8-13(2)31(39)42-12-21-22-16(25(35)14(3)29(40-6)27(22)37)10-19-24-23-17(26(36)15(4)30(41-7)28(23)38)9-18(33(24)5)20(11-32)34(19)21/h8,18-21,24H,9-10,12H2,1-7H3/b13-8-/t18-,19-,20-,21-,24-/m0/s1

InChI Key

QOGBZZDZYZICFV-NZDGDHNMSA-N

Isomeric SMILES

C/C=C(/C)\C(=O)OC[C@H]1C2=C(C[C@@H]3N1[C@H]([C@@H]4CC5=C([C@H]3N4C)C(=O)C(=C(C5=O)C)OC)C#N)C(=O)C(=C(C2=O)OC)C

Canonical SMILES

CC=C(C)C(=O)OCC1C2=C(CC3N1C(C4CC5=C(C3N4C)C(=O)C(=C(C5=O)C)OC)C#N)C(=O)C(=C(C2=O)OC)C

Synonyms

renieramycin M

Origin of Product

United States

Foundational & Exploratory

Unveiling Renieramycin M: A Technical Guide to its Discovery and Isolation from Xestospongia sp.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the discovery, isolation, and characterization of renieramycin M, a potent tetrahydroisoquinoline alkaloid derived from the marine sponge Xestospongia sp. This document details the experimental protocols for its extraction and purification, presents its key quantitative data, and visualizes the established workflows and its known mechanism of action.

Discovery and Bioactivity

This compound is a marine natural product that has garnered significant interest within the scientific community due to its pronounced cytotoxic and anti-cancer properties. It belongs to the renieramycin family of alkaloids, which are known for their complex chemical structures and potent biological activities. Isolated from the Thai blue sponge, Xestospongia sp., this compound has demonstrated significant inhibitory effects against a range of cancer cell lines, including non-small cell lung cancer, breast cancer, and colon cancer. Its mechanism of action is primarily attributed to the induction of apoptosis through a p53-dependent signaling pathway.

Experimental Protocols

The isolation of this compound from Xestospongia sp. is a multi-step process that requires careful execution to ensure the stability and purity of the final compound. A critical step in this process is the pretreatment of the sponge material with potassium cyanide (KCN) to stabilize the renieramycin molecule.

Extraction
  • Sponge Preparation: Freshly collected Xestospongia sp. sponge is first mashed to increase the surface area for extraction.

  • KCN Pretreatment: The mashed sponge material is then suspended in a phosphate buffer (pH 7) containing 10 mM potassium cyanide. This step is crucial for the stabilization of the renieramycin structure.

  • Methanolic Maceration: The pretreated sponge is subsequently macerated in methanol (MeOH). This process is typically repeated multiple times to ensure exhaustive extraction of the target compounds.

  • Concentration: The combined methanolic extracts are then concentrated under reduced pressure to yield a crude extract.

  • Solvent Partitioning: The crude extract is subjected to solvent-solvent partitioning with ethyl acetate (EtOAc) and water. The organic layer, containing this compound, is collected and concentrated.

Chromatographic Purification

The purification of this compound from the crude ethyl acetate extract is achieved through silica gel column chromatography.

  • Column Preparation: A chromatography column is packed with silica gel as the stationary phase.

  • Elution: The concentrated ethyl acetate extract is loaded onto the column and eluted with a gradient of solvents. While specific solvent systems can vary, a common approach involves a step-wise or gradient elution starting with a non-polar solvent (e.g., hexane or dichloromethane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate or methanol).

  • Fraction Collection and Analysis: Fractions are collected throughout the elution process and analyzed by thin-layer chromatography (TLC) to identify those containing this compound.

  • Final Purification: Fractions containing the desired compound are pooled, and the solvent is evaporated to yield purified this compound. Further purification steps, such as recrystallization or preparative high-performance liquid chromatography (HPLC), may be employed to achieve high purity (>99%).

Data Presentation

Yield and Physicochemical Properties
ParameterValueReference
Isolation Yield0.02% (w/w of dry sponge)[1]
Purity>99%[2]
Spectroscopic Data

The structural elucidation of this compound is confirmed through various spectroscopic techniques.

Data TypeKey Observations
¹H NMR Data not fully available in search results.
¹³C NMR Data not fully available in search results.
HR-FABMS Data not fully available in search results.
Bioactivity Data

This compound exhibits potent cytotoxicity against a variety of cancer cell lines.

Cell LineIC₅₀ (nM)Reference
Non-small cell lung cancer (H292)24.56[3]
Breast cancer (MCF-7)6.0[4]
Colon CancerSpecific data not available in search results.

Visualizations

Experimental Workflow

experimental_workflow cluster_extraction Extraction cluster_purification Purification Sponge Xestospongia sp. Sponge Mashed_Sponge Mashed Sponge Sponge->Mashed_Sponge KCN_Treatment KCN Pretreatment (10 mM KCN, pH 7) Mashed_Sponge->KCN_Treatment Maceration Methanolic Maceration KCN_Treatment->Maceration Crude_Extract Crude Methanolic Extract Maceration->Crude_Extract Partitioning EtOAc/H2O Partitioning Crude_Extract->Partitioning EtOAc_Extract Crude Ethyl Acetate Extract Partitioning->EtOAc_Extract Silica_Gel Silica Gel Column Chromatography EtOAc_Extract->Silica_Gel Fractions Fraction Collection & TLC Analysis Silica_Gel->Fractions Pure_RM Purified this compound Fractions->Pure_RM

Discovery and isolation workflow of this compound.
Signaling Pathway

signaling_pathway RM This compound p53 p53 Activation RM->p53 Induces Bcl2 Bcl-2 Downregulation p53->Bcl2 Leads to Mcl1 Mcl-1 Downregulation p53->Mcl1 Leads to Apoptosis Apoptosis Bcl2->Apoptosis Inhibits Mcl1->Apoptosis Inhibits

p53-dependent apoptotic pathway induced by this compound.

References

Renieramycin M: A Technical Guide to a Potent Marine Tetrahydroisoquinoline Alkaloid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Renieramycin M is a potent member of the bistetrahydroisoquinolinequinone class of marine alkaloids.[1] First isolated on a gram scale from the Thai blue sponge, Xestospongia sp., it belongs to a larger family of structurally complex and biologically significant natural products that includes the saframycins and the FDA-approved anticancer agent ecteinascidin 743 (Trabectedin).[2][3][4][5] The core structure of this compound is a pentacyclic system featuring two quinone rings, which are crucial for its biological activity.[6] This document provides an in-depth technical overview of the chemical structure, properties, isolation, biological activity, and key experimental protocols associated with this compound, serving as a comprehensive resource for professionals in chemical biology and drug discovery.

Chemical Structure of this compound

Figure 1: The chemical structure of this compound.

Physicochemical and Spectroscopic Data

The definitive structure of this compound was elucidated through extensive spectroscopic analysis. Due to the inherent instability of the core, isolation protocols often employ a potassium cyanide (KCN) pretreatment to yield a stable cyano-adduct, which is the commonly referenced this compound.[2][3]

Table 1: Physicochemical Properties of this compound

Property Value Reference
Molecular Formula C₃₁H₃₃N₃O₈ PubChem CID: 10483239
Molecular Weight 575.6 g/mol PubChem CID: 10483239
IUPAC Name [(1R,2S,10R,12R,13S)-12-cyano-7,18-dimethoxy-6,17,21-trimethyl-5,8,16,19-tetraoxo-11,21-diazapentacyclo[11.7.1.0²,¹¹.0⁴,⁹.0¹⁵,²⁰]henicosa-4(9),6,15(20),17-tetraen-10-yl]methyl (Z)-2-methylbut-2-enoate PubChem CID: 10483239
Class Bistetrahydroisoquinolinequinone Alkaloid [1][7]

| Appearance | Not explicitly reported, likely a solid | - |

Table 2: Spectroscopic Data for this compound Structure Elucidation

Technique Description Reference
¹H NMR Used to determine the proton environment and connectivity. [2][3]
¹³C NMR Used to determine the carbon skeleton of the molecule. [2][3]
2D NMR (COSY, HMQC, HMBC) Employed to establish detailed correlations between protons and carbons, confirming the complex pentacyclic structure and relative stereochemistry. [8][9]
Mass Spectrometry (MS) Used to confirm the molecular formula and fragmentation patterns. High-resolution mass spectrometry (HRMS) provides the exact mass. [1][10]

| Note: | The detailed ¹H and ¹³C NMR spectral data tables for this compound are reported in the primary literature by Suwanborirux et al., 2003. |[2][3] |

Isolation and Synthesis

Isolation from Xestospongia sp.

This compound is the major bistetrahydroisoquinolinequinone alkaloid isolated from the blue sponge Xestospongia sp.[7] A critical step in the isolation process is the pretreatment of the sponge material with potassium cyanide (KCN) in a buffered methanolic solution. This procedure stabilizes the otherwise labile hemiaminal moiety present in the native compound by converting it to a more stable α-aminonitrile, allowing for gram-scale preparation.[2][3]

G cluster_0 Sponge Collection & Preparation cluster_1 Stabilization cluster_2 Extraction & Partitioning cluster_3 Purification Sponge Collection of Xestospongia sp. Homogenize Homogenization in Phosphate Buffer (MeOH) Sponge->Homogenize KCN Pretreatment with Potassium Cyanide (KCN) Homogenize->KCN Extract Crude Extraction KCN->Extract Partition Solvent Partitioning Extract->Partition Triturate Trituration with Methanol Partition->Triturate Chromatography Silica Gel Chromatography Partition->Chromatography Filtrate RM Pure this compound Triturate->RM Precipitate Chromatography->RM

Caption: Generalized workflow for the isolation of this compound. (Max Width: 760px)

Biological Activity and Mechanism of Action

This compound exhibits potent cytotoxic activity against a range of human cancer cell lines, with IC₅₀ values often in the nanomolar range.[4][5] Its anticancer effects extend to antimetastatic properties, including the inhibition of cancer cell invasion, migration, and anchorage-independent growth.[2]

p53-Dependent Apoptosis in Non-Small Cell Lung Cancer

A primary mechanism of action for this compound in human non-small cell lung cancer (NSCLC) cells is the induction of apoptosis through a p53-dependent pathway.[2] Treatment with this compound leads to the activation of the tumor suppressor protein p53.[2] Activated p53 then transcriptionally modulates the expression of Bcl-2 family proteins, leading to the specific downregulation of the anti-apoptotic proteins Mcl-1 and Bcl-2, while the level of the pro-apoptotic protein Bax remains largely unchanged.[2] This shift in the balance of pro- and anti-apoptotic factors disrupts mitochondrial integrity, activates the caspase cascade, and ultimately leads to programmed cell death.

G cluster_0 Anti-Apoptotic Proteins RM This compound p53 p53 Activation RM->p53 Induces Mcl1 Mcl-1 p53->Mcl1 Downregulates Bcl2 Bcl-2 p53->Bcl2 Downregulates Apoptosis Apoptosis Mcl1->Apoptosis Inhibit Bcl2->Apoptosis Inhibit Bax Bax (Unaltered) Bax->Apoptosis Promotes

Caption: p53-dependent apoptotic signaling pathway induced by this compound. (Max Width: 760px)

Quantitative Cytotoxicity Data

Table 3: In Vitro Cytotoxicity (IC₅₀) of this compound against Human Cancer Cell Lines

Cell Line Cancer Type IC₅₀ (nM) Reference
HCT116 Colon Carcinoma ~18.1 nM [6]
MDA-MB-435 Breast Carcinoma Not specified, low nM range [4]
NCI-H460 Non-Small Cell Lung Cancer ~40 µM (for 50% viability) [7]
H292 Non-Small Cell Lung Cancer ~24.56 nM [10]
MCF-7 Breast Cancer (ER+) ~6.0 nM [5]
DU145 Prostate Cancer ~4.0 nM [6]
AsPC1 Pancreatic Cancer Potent, nM range [4]

| QG56 | Lung Cancer | ~27 nM |[6] |

Note: IC₅₀ values can vary based on experimental conditions, such as incubation time and assay method.

Experimental Protocols

The following are representative protocols for key experiments used to characterize the biological activity of this compound, synthesized from established methodologies.

Protocol 1: Cell Viability Assessment (MTT Assay)

This protocol measures the metabolic activity of cells as an indicator of viability, based on the reduction of the yellow tetrazolium salt MTT to purple formazan crystals by mitochondrial dehydrogenases in living cells.

  • Cell Plating: Seed cells (e.g., NCI-H460) in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the medium in each well with 100 µL of medium containing the desired concentration of this compound or vehicle control (e.g., <0.5% DMSO).

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for an additional 4 hours under the same conditions.

  • Solubilization: Carefully aspirate the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Shake the plate gently for 15 minutes to ensure complete solubilization. Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control cells after subtracting the background absorbance from wells with medium only.

Protocol 2: Analysis of Protein Expression (Western Blot)

This protocol is used to detect and quantify the levels of specific proteins (e.g., p53, Mcl-1, Bcl-2) in cell lysates.

  • Cell Lysis: After treating cells with this compound for the desired time, wash the cells twice with ice-cold PBS. Lyse the cells on ice using RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Scrape the cells and collect the lysate. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris. Transfer the supernatant to a new tube and determine the protein concentration using a BCA or Bradford protein assay.

  • Sample Preparation: Mix 20-40 µg of protein from each sample with Laemmli sample buffer and boil at 95-100°C for 5-10 minutes.

  • SDS-PAGE: Load the denatured protein samples onto a polyacrylamide gel (e.g., 4-15% Tris-HCl gel). Run the gel until adequate separation of proteins is achieved.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.

  • Blocking: Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween-20 (TBST)).

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the target proteins (e.g., anti-p53, anti-Mcl-1, anti-Bcl-2, and a loading control like anti-β-actin) diluted in blocking buffer. This is typically done overnight at 4°C with gentle agitation.

  • Washing and Secondary Antibody Incubation: Wash the membrane three times with TBST. Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again three times with TBST. Apply an enhanced chemiluminescence (ECL) substrate and capture the signal using a digital imaging system or X-ray film.

  • Quantification: Use densitometry software to quantify the band intensities, normalizing the target protein levels to the loading control.

References

An In-Depth Technical Guide to the Renieramycin M Biosynthesis Pathway in Marine Sponges

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Renieramycin M, a potent bistetrahydroisoquinoline alkaloid with significant anticancer properties, is a fascinating example of a complex marine natural product. This technical guide provides a comprehensive overview of the biosynthesis of this compound, focusing on its origin within marine sponges, the genetic architecture of its biosynthetic pathway, the enzymatic machinery involved, and the current understanding of its molecular assembly. Quantitative data on production yields are presented, alongside detailed experimental protocols to facilitate further research and development in this promising area of marine biotechnology.

Introduction

This compound belongs to the tetrahydroisoquinoline quinone family of alkaloids, a class of marine natural products renowned for their potent biological activities[1][2]. Isolated from the blue marine sponge Xestospongia sp., this compound has demonstrated significant cytotoxicity against a range of cancer cell lines[3][4]. The intricate chemical structure of this compound points towards a complex biosynthetic origin, which has been a subject of considerable scientific interest. This guide aims to consolidate the current knowledge on the this compound biosynthesis pathway, providing a technical resource for researchers in natural product chemistry, marine microbiology, and drug discovery.

The True Producer: A Symbiotic Bacterium

While initially attributed to the sponge itself, it is now established that the true producer of this compound is a symbiotic bacterium, 'Candidatus Endohaliclona renieramycinifaciens' . This unculturable endosymbiont resides within the sponge tissue[5][6]. The biosynthetic gene cluster (BGC) responsible for this compound production, designated as the 'ren' cluster, has been identified on a plasmid within this bacterium[7]. This symbiotic relationship highlights the importance of microbial symbionts in the production of bioactive compounds in marine invertebrates.

The this compound Biosynthetic Gene Cluster (ren BGC)

The biosynthesis of this compound is orchestrated by a complex enzymatic assembly line encoded by the 'ren' BGC. This cluster is characterized as a hybrid Polyketide Synthase (PKS) and Non-Ribosomal Peptide Synthetase (NRPS) system. Such hybrid systems are responsible for the assembly of a wide array of complex natural products, combining fatty acid-like building blocks (from PKS modules) and amino acids (from NRPS modules).

While a complete, experimentally validated gene-by-gene annotation of the ren BGC is still emerging in the literature, comparative genomics with known tetrahydroisoquinoline BGCs, such as that of saframycin, provides significant insights into the putative functions of the encoded enzymes[7].

The Proposed Biosynthetic Pathway

The biosynthesis of the core Renieramycin structure is proposed to proceed through a series of enzymatic reactions catalyzed by the PKS and NRPS modules of the ren BGC.

Precursor Molecules

Based on feeding studies with the structurally related saframycin A, the primary precursors for the tetrahydroisoquinoline core of this compound are believed to be two molecules of L-tyrosine [5]. The biosynthesis likely also involves short-chain carboxylic acid extenders for the polyketide portion of the molecule, such as malonyl-CoA or methylmalonyl-CoA.

Assembly Line Synthesis

The assembly of the Renieramycin core is a multi-step process occurring on the PKS/NRPS enzymatic complex. The proposed sequence of events is as follows:

  • Initiation: The biosynthesis is likely initiated by a PKS module, which incorporates a starter unit derived from a short-chain carboxylic acid.

  • Elongation (PKS): The initial polyketide chain is extended by the sequential addition of extender units, catalyzed by the ketosynthase (KS), acyltransferase (AT), and acyl carrier protein (ACP) domains of the PKS modules.

  • Elongation (NRPS): The growing polyketide chain is then passed to the NRPS modules. The NRPS machinery incorporates amino acid building blocks, likely derived from L-tyrosine. This process involves the following key domains:

    • Adenylation (A) domain: Selects and activates the specific amino acid (e.g., tyrosine) as an aminoacyl-adenylate.

    • Thiolation (T) or Peptidyl Carrier Protein (PCP) domain: Covalently tethers the activated amino acid via a thioester bond.

    • Condensation (C) domain: Catalyzes the formation of a peptide bond between the growing chain and the newly incorporated amino acid.

  • Cyclization and Tailoring: Following the assembly of the linear precursor, a series of cyclization reactions, likely catalyzed by specific domains within the NRPS modules or by separate tailoring enzymes, form the characteristic pentacyclic tetrahydroisoquinoline core of the renieramycins.

  • Release and Final Modifications: The final molecule is released from the enzymatic assembly line, often catalyzed by a thioesterase (TE) domain. Subsequent post-assembly modifications, such as methylation and hydroxylation, catalyzed by tailoring enzymes encoded within the ren BGC, lead to the final structure of this compound.

The following diagram illustrates the proposed logical flow of the this compound biosynthesis, highlighting the interplay between the PKS and NRPS modules.

Renieramycin_M_Biosynthesis cluster_precursors Precursors cluster_pks PKS Modules cluster_nrps NRPS Modules cluster_post_assembly Post-Assembly Modification Tyrosine L-Tyrosine NRPS_Elongation NRPS Elongation Tyrosine->NRPS_Elongation Amino Acid Incorporation MalonylCoA Malonyl-CoA PKS_Initiation PKS Initiation MalonylCoA->PKS_Initiation Starter Unit PKS_Elongation PKS Elongation PKS_Initiation->PKS_Elongation Polyketide Chain PKS_Elongation->NRPS_Elongation Hybrid Intermediate Cyclization Cyclization NRPS_Elongation->Cyclization Linear Precursor Tailoring Tailoring Reactions (Methylation, etc.) Cyclization->Tailoring Release Release Tailoring->Release Renieramycin_M Renieramycin_M Release->Renieramycin_M

Proposed biosynthetic pathway of this compound.

Quantitative Data on this compound Production

Several studies have investigated the production of this compound in its natural host and under aquaculture conditions. The yields can vary depending on environmental factors and cultivation techniques.

Source/ConditionThis compound YieldReference
Xestospongia sp. fed Nannochloropsis sp.0.32 mg / 1500 mg tissue (wet weight)[5][6]
Xestospongia sp. fed Chaetocerose gracilis0.19 mg / 1500 mg tissue (wet weight)[5]
Xestospongia sp. (control)0.16 mg / 1500 mg tissue (wet weight)[5]
Xestospongia sp. cultured in semi-circulating close system with Ca/Mg stress (430/1,230 ppm)1.74 mg / 1500 mg tissue (wet weight)[8]
Xestospongia sp. from a 9 kg wet weight recollection1.2 g (0.01% of wet weight)[8]

Experimental Protocols

Further research into the this compound biosynthetic pathway requires robust experimental protocols. The following sections outline methodologies for key experiments.

Extraction and Quantification of this compound from Sponge Tissue

This protocol is adapted from Yokseng et al. (2023) and Suwanborirux et al. (2003)[2][5].

Objective: To extract and quantify the amount of this compound from Xestospongia sp. tissue.

Materials:

  • Lyophilizer (Freeze dryer)

  • Potassium cyanide (KCN) solution (10 mM in phosphate buffer, pH 7.0)

  • Methanol (HPLC grade)

  • Ethyl acetate (HPLC grade)

  • Brine solution (saturated NaCl)

  • Centrifuge

  • Rotary evaporator

  • HPLC system with a C18 reversed-phase column and a photodiode array (PDA) detector

  • This compound standard

  • Acetonaphthone (internal standard)

Procedure:

  • Sample Preparation: Lyophilize fresh sponge tissue for 12 hours. Accurately weigh 100.0 mg of the dried tissue.

  • Stabilization and Extraction: a. Macerate the sample with 6 mL of 10 mM KCN in phosphate buffer (pH 7.0) for 5 hours. This step stabilizes the unstable renieramycin precursors by converting them to the more stable cyanated form, this compound[2]. b. Add 24 mL of methanol and extract for 1 hour with agitation. c. Centrifuge the suspension at 5,000 rpm for 5 minutes.

  • Liquid-Liquid Partitioning: a. Take 3 mL of the supernatant and partition it with 9 mL of ethyl acetate and 6 mL of brine solution. b. Vigorously mix and then allow the layers to separate. c. Collect 3 mL of the upper ethyl acetate layer and evaporate to dryness under reduced pressure.

  • HPLC Analysis: a. Reconstitute the dried extract in a known volume of methanol. b. Prepare a series of calibration standards of this compound (e.g., 2.4 to 1500 ng/mL) and an internal standard solution (e.g., 800 ng/mL acetonaphthone) in methanol. c. Inject the samples and standards onto a C18 reversed-phase HPLC column. d. Elute with an isocratic mixture of methanol and water (e.g., 7:3 v/v) at a flow rate of 0.70 mL/min. e. Monitor the absorbance at 270 nm using a PDA detector. f. Quantify this compound in the samples by comparing the peak area ratio of this compound to the internal standard against the calibration curve.

Heterologous Expression of the ren Biosynthetic Gene Cluster

The heterologous expression of large BGCs from uncultured symbionts is challenging but offers a powerful approach to study and engineer natural product biosynthesis[7][9][10][11][12][13]. The following is a generalized workflow based on established methods for heterologous expression of marine microbial BGCs.

Objective: To express the ren BGC in a suitable heterologous host to produce this compound.

Workflow:

Heterologous_Expression_Workflow DNA_Isolation 1. Isolate High-Molecular-Weight Metagenomic DNA from Sponge BGC_Cloning 2. Clone the 'ren' BGC (e.g., via TAR cloning) DNA_Isolation->BGC_Cloning Vector_Construction 3. Construct Expression Vector BGC_Cloning->Vector_Construction Host_Transformation 4. Transform Heterologous Host (e.g., Streptomyces sp.) Vector_Construction->Host_Transformation Fermentation 5. Ferment the Recombinant Strain Host_Transformation->Fermentation Metabolite_Analysis 6. Analyze for this compound Production (LC-MS) Fermentation->Metabolite_Analysis

Workflow for heterologous expression of the ren BGC.

Detailed Steps:

  • DNA Isolation: Extract high-molecular-weight metagenomic DNA from the Xestospongia sp. sponge tissue containing 'Candidatus Endohaliclona renieramycinifaciens'.

  • BGC Cloning: Employ a method suitable for cloning large DNA fragments, such as Transformation-Associated Recombination (TAR) in yeast, to isolate the entire ren BGC from the metagenomic DNA[10].

  • Expression Vector Construction: Subclone the ren BGC into an appropriate expression vector under the control of a strong, inducible promoter suitable for the chosen heterologous host.

  • Host Selection and Transformation: Choose a genetically tractable and well-characterized heterologous host, such as a Streptomyces species, which is known to be a good producer of secondary metabolites. Transform the host with the expression vector.

  • Fermentation: Culture the recombinant host under optimized fermentation conditions to induce the expression of the ren BGC.

  • Metabolite Analysis: Extract the culture broth and cell pellet and analyze for the production of this compound using LC-MS, comparing the retention time and mass spectrum to an authentic standard.

In Vitro Biochemical Assay for NRPS Adenylation (A) Domain Activity

This protocol is a generalized method for assessing the substrate specificity of NRPS A-domains, adapted from established procedures[14].

Objective: To determine the amino acid substrate specificity of an isolated A-domain from the ren BGC.

Materials:

  • Purified His-tagged A-domain protein

  • ATP

  • Hydroxylamine

  • Various amino acid substrates

  • A reagent for detecting hydroxamate formation (e.g., ferric chloride solution)

  • Spectrophotometer

Procedure:

  • Protein Expression and Purification: Clone the gene encoding the A-domain of interest into an expression vector with a His-tag. Express the protein in E. coli and purify it using Ni-NTA affinity chromatography[15].

  • Assay Reaction: a. Set up a reaction mixture containing the purified A-domain, ATP, MgCl₂, and hydroxylamine in a suitable buffer. b. Initiate the reaction by adding a specific amino acid substrate. c. Incubate the reaction at an optimal temperature for a defined period.

  • Detection of Hydroxamate: a. Stop the reaction by adding a ferric chloride solution. The hydroxamate formed from the activated amino acid and hydroxylamine will form a colored complex with ferric ions.

  • Quantification: Measure the absorbance of the colored complex at a specific wavelength (e.g., 540 nm).

  • Substrate Specificity Profiling: Repeat the assay with a panel of different amino acids to determine the substrate preference of the A-domain.

Future Directions

The elucidation of the this compound biosynthetic pathway is an ongoing endeavor. Key areas for future research include:

  • Complete Annotation of the ren BGC: Detailed functional characterization of each gene within the cluster is essential for a complete understanding of the pathway.

  • Heterologous Expression and Pathway Engineering: Successful heterologous expression will not only confirm the function of the BGC but also open up possibilities for engineered biosynthesis of novel this compound analogs with improved therapeutic properties.

  • Biochemical Characterization of Enzymes: Detailed kinetic and structural studies of the individual PKS and NRPS enzymes will provide insights into their catalytic mechanisms and substrate specificities.

  • Precursor Feeding Studies: The use of isotopically labeled precursors, such as ¹³C-labeled tyrosine, in sponge aquaculture or in a heterologous expression system will definitively confirm the building blocks of this compound.

Conclusion

The biosynthesis of this compound is a testament to the complex and fascinating chemistry of marine microbial symbionts. The hybrid PKS/NRPS pathway responsible for its production represents a rich target for both fundamental scientific inquiry and applied biotechnological development. The information and protocols provided in this guide are intended to serve as a valuable resource for the scientific community to further unravel the intricacies of this compound biosynthesis and to harness its potential for the development of new anticancer therapeutics.

References

mechanism of action of renieramycin M in cancer cells

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Core Mechanism of Action of Renieramycin M in Cancer Cells

Introduction

This compound (RM) is a tetrahydroisoquinoline alkaloid isolated from the blue marine sponge Xestospongia sp.[1][2]. It belongs to the same structural family as ecteinascidin-743 (Trabectedin), a marine-derived anticancer agent approved for the treatment of advanced soft tissue sarcoma and ovarian cancer[1][2]. This compound has demonstrated potent cytotoxic effects against a range of human cancer cell lines, with IC50 values often in the low nanomolar range, establishing it as a promising candidate for further oncological drug development[1][2]. This document provides a comprehensive overview of the current understanding of this compound's mechanism of action, detailing its effects on cellular viability, apoptosis, and key signaling pathways, intended for researchers, scientists, and drug development professionals.

Cytotoxic Activity

This compound exhibits potent, concentration-dependent cytotoxicity across multiple cancer cell lines. Its efficacy is most pronounced in breast, colon, lung, melanoma, and pancreatic cancer cells[1][2]. The primary mode of cell death induced by this compound is apoptosis[2][3].

Table 1: In Vitro Cytotoxicity (IC50) of this compound in Human Cancer Cell Lines

Cell LineCancer TypeIC50 ValueExposure TimeReference
MCF-7Breast (ER+)6.0 ± 0.5 nM72 h[1]
HCT-116ColonLow nanomolarNot Specified[2]
MDA-MB-435BreastLow nanomolarNot Specified[2]
H460Non-Small Cell Lung~50% viability at 40 µM24 h[3]

Core Mechanism of Action

The anticancer activity of this compound is multifactorial, primarily revolving around the induction of a p53-dependent apoptotic cascade and the modulation of critical cell survival and signaling pathways. It is also suggested that this compound acts as a DNA-damaging agent, a hypothesis supported by its structural similarity to the DNA minor groove-binding agent Ecteinascidin-743[1][3].

Induction of Apoptosis via p53-Dependent Pathway

In non-small cell lung cancer (NSCLC) cells, this compound's primary mechanism for inducing apoptosis is through the activation of the tumor suppressor protein p53[3][4].

  • p53 Activation: Treatment with this compound leads to the early induction and activation of p53[3].

  • Regulation of Bcl-2 Family Proteins: Activated p53 subsequently alters the balance of pro- and anti-apoptotic proteins of the Bcl-2 family. Specifically, it transcriptionally down-regulates the anti-apoptotic proteins MCL-1 and BCL-2 [3][4]. In the studied NSCLC model, the levels of the pro-apoptotic protein BAX were not significantly altered[3][4]. This shift in the BAX/Bcl-2 ratio disrupts the mitochondrial outer membrane potential, leading to the initiation of the intrinsic apoptotic cascade.

  • Caspase Activation: While not explicitly detailed for this compound in the provided literature, the downstream consequence of Bcl-2 family dysregulation is typically the release of cytochrome c from the mitochondria, followed by the activation of initiator caspases (e.g., caspase-9) and executioner caspases (e.g., caspase-3), culminating in programmed cell death[5]. A study on a bishydroquinone derivative of this compound (HQ-RM) confirmed the activation of caspase-9 and caspase-3[5].

p53_pathway RM This compound p53 p53 Activation RM->p53 Bcl2_Mcl1 Bcl-2 & Mcl-1 (Anti-apoptotic) p53->Bcl2_Mcl1 Down-regulation Apoptosis Apoptosis p53->Apoptosis Promotes Bcl2_Mcl1->Apoptosis

This compound-induced p53-dependent apoptosis.
Modulation of Other Key Signaling Pathways

Transcriptional profiling studies, particularly in combination with doxorubicin in MCF-7 breast cancer cells, have revealed that this compound also modulates several other pathways crucial for cancer cell survival and proliferation[1][6].

  • ErbB/PI3K-Akt Signaling: This pathway is a central regulator of cell growth, proliferation, and survival. This compound has been shown to regulate genes within this pathway, suggesting an inhibitory effect on pro-survival signaling[1].

  • Integrin and Focal Adhesion Signaling: By affecting these pathways, this compound can interfere with cell adhesion, migration, and invasion, which are critical for metastasis[1].

  • DNA Damage Response: Gene expression analysis indicates that this compound, similar to doxorubicin, downregulates genes involved in DNA replication and repair[1]. The quinone moieties in its structure may contribute to the generation of reactive oxygen species (ROS), leading to DNA damage and the induction of DNA damage response genes like GADD45A[1].

  • Protein Tyrosine Phosphatase Receptor Type K (PTPRK): An alternative mechanism reported involves the downregulation of PTPRK, a tumor suppressor gene product, which may be particularly relevant in colon cancer[2].

other_pathways cluster_RM This compound Effects cluster_pathways Modulated Pathways cluster_outcomes Cellular Outcomes RM This compound ErbB ErbB/PI3K-Akt Signaling RM->ErbB Integrin Integrin/Focal Adhesion Signaling RM->Integrin DNA_Repair DNA Replication & Repair RM->DNA_Repair PTPRK PTPRK Expression RM->PTPRK Survival Reduced Cell Survival ErbB->Survival Metastasis Inhibited Metastasis Integrin->Metastasis Cytotoxicity Increased Cytotoxicity DNA_Repair->Cytotoxicity PTPRK->Cytotoxicity

Key signaling pathways modulated by this compound.
Anti-Metastatic and Anti-Invasion Properties

At subtoxic concentrations, this compound significantly impairs the metastatic potential of cancer cells. It has been shown to decrease the invasion and migration abilities of NSCLC cells and exhibits a strong inhibitory effect on anchorage-independent growth, a hallmark of metastatic cancer cells[3][4]. This anti-metastatic activity is likely mediated through its effects on integrin and focal adhesion signaling pathways[1].

Experimental Protocols

The investigation of this compound's mechanism of action has employed several standard cell and molecular biology techniques.

Cell Viability Assessment (MTT Assay)

This protocol is used to determine the cytotoxic effects of a compound by measuring the metabolic activity of cells.

  • Protocol:

    • Seed cancer cells (e.g., MCF-7, H460) in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

    • Treat the cells with a serial dilution of this compound (e.g., 0-100 nM for MCF-7, 0-40 µM for H460) for a specified duration (e.g., 24, 48, or 72 hours)[1][3].

    • Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

    • Remove the medium and dissolve the resulting formazan crystals in 100-150 µL of DMSO.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate cell viability as a percentage relative to untreated control cells and determine the IC50 value using non-linear regression analysis.

Apoptosis Detection (Hoechst 33342 and Propidium Iodide Staining)

This method distinguishes between healthy, apoptotic, and necrotic cells based on nuclear morphology and membrane integrity.

  • Protocol:

    • Grow cells on glass coverslips or in culture plates and treat with this compound for the desired time (e.g., 24 hours)[3].

    • Wash the cells with Phosphate-Buffered Saline (PBS).

    • Stain the cells with a solution containing Hoechst 33342 (1 µg/mL) and Propidium Iodide (PI, 1 µg/mL) for 10-15 minutes at room temperature in the dark.

    • Wash again with PBS to remove excess dyes.

    • Visualize the cells using a fluorescence microscope.

    • Quantify the results: healthy cells show uniform blue nuclei (Hoechst), early apoptotic cells show condensed or fragmented blue nuclei, and late apoptotic/necrotic cells show condensed pink/red nuclei (Hoechst and PI positive).

protocol_workflow Start Start: Seed Cancer Cells in Plate Treatment Treat with this compound (vs. Vehicle Control) Start->Treatment Staining Stain with Hoechst 33342 & PI Treatment->Staining Imaging Fluorescence Microscopy Staining->Imaging Analysis Quantify Apoptotic Cells (Condensed/Fragmented Nuclei) Imaging->Analysis End End: Determine Apoptosis Rate Analysis->End

Experimental workflow for apoptosis detection.
Western Blot Analysis

This technique is used to detect and quantify the expression levels of specific proteins involved in signaling pathways.

  • Protocol:

    • Treat cells with this compound for the indicated times and concentrations.

    • Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

    • Determine protein concentration using a BCA or Bradford assay.

    • Denature equal amounts of protein (e.g., 20-40 µg) by boiling in Laemmli sample buffer.

    • Separate the proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE) on a 10-12% gel[3].

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate the membrane with primary antibodies against target proteins (e.g., p53, Bcl-2, Mcl-1, β-actin) overnight at 4°C.

    • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Conclusion

This compound is a potent marine-derived cytotoxic agent that induces apoptosis in cancer cells through a multifactorial mechanism. Its core action involves the activation of a p53-dependent pathway, leading to the downregulation of anti-apoptotic proteins like Bcl-2 and Mcl-1. Furthermore, it modulates critical signaling networks, including the ErbB/PI3K-Akt and focal adhesion pathways, and appears to function as a DNA-damaging agent. Its ability to inhibit cancer cell invasion and migration at subtoxic doses highlights its potential as an anti-metastatic agent. The comprehensive data gathered to date provides a strong rationale for the continued investigation and development of this compound as a novel anticancer therapeutic.

References

A Technical Guide to Renieramycin M-Induced Apoptosis via the p53-Dependent Pathway

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth analysis of the molecular mechanisms underlying the pro-apoptotic effects of renieramycin M, a tetrahydroisoquinoline alkaloid isolated from the marine sponge Xestospongia sp.[1][2]. This compound and its analogues have demonstrated significant cytotoxic effects against various cancer cell lines, with a key mechanism of action involving the induction of apoptosis through the activation of the p53 tumor suppressor pathway.[1][3][4]. This guide synthesizes key quantitative data, details common experimental protocols used for its study, and visualizes the critical signaling pathways.

Core Mechanism: p53-Dependent Apoptosis

This compound exerts its anticancer activity primarily by inducing apoptosis in cancer cells through a p53-dependent mechanism.[1][3]. Upon treatment, cancer cells exhibit an activation of the tumor suppressor protein p53.[1][2]. Activated p53 plays a pivotal role in regulating the delicate balance between pro-apoptotic and anti-apoptotic proteins of the Bcl-2 family.[5][6].

Specifically, studies on non-small cell lung cancer (NSCLC) cells show that this compound treatment leads to the upregulation of p53, which in turn transcriptionally downregulates the anti-apoptotic proteins Bcl-2 and Mcl-1.[1][3][4]. While the pro-apoptotic protein BAX levels were not significantly altered by the parent compound this compound in one study[1][3], derivatives of the related renieramycin T have been shown to increase BAX expression.[5]. This shift in the Bcl-2 family protein balance towards a pro-apoptotic state is a critical step.[5][7]. The decrease in anti-apoptotic proteins like Bcl-2 and Mcl-1 disrupts the mitochondrial outer membrane, leading to the activation of the intrinsic apoptotic cascade, involving initiator caspase-9 and effector caspase-3, ultimately culminating in programmed cell death.[2][5][7].

G RM This compound p53 p53 Activation RM->p53 Bcl2 Bcl-2 (Anti-apoptotic) p53->Bcl2 Downregulates Mcl1 Mcl-1 (Anti-apoptotic) p53->Mcl1 Downregulates Mito Mitochondrial Disruption Bcl2->Mito Mcl1->Mito Casp9 Caspase-9 Activation Mito->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis G cluster_0 Sample Preparation cluster_1 Electrophoresis & Transfer cluster_2 Immunodetection A 1. Cell Lysis B 2. Protein Quantification (BCA Assay) A->B C 3. SDS-PAGE Separation B->C D 4. Transfer to PVDF Membrane C->D E 5. Blocking D->E F 6. Primary Antibody Incubation (e.g., anti-p53) E->F G 7. Secondary Antibody Incubation F->G H 8. Signal Detection G->H G RM This compound (Marine Natural Product) Mechanism Molecular Mechanism: p53 Activation & Bcl-2 Family Modulation RM->Mechanism triggers Outcome Cellular Outcome: Apoptosis Induction Mechanism->Outcome leads to Application Therapeutic Potential: Anti-Cancer Agent Development Outcome->Application provides basis for

References

Renieramycin M's Cytotoxic Strike Against Lung Cancer: A Technical Deep Dive

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[CITY, STATE] – The marine natural product Renieramycin M and its derivatives have emerged as potent cytotoxic agents against non-small cell lung cancer (NSCLC), demonstrating significant promise in preclinical research. This technical guide provides an in-depth analysis of the cytotoxic activity, underlying molecular mechanisms, and experimental validation of this compound's therapeutic potential for researchers, scientists, and drug development professionals.

Executive Summary

Lung cancer remains a leading cause of cancer-related mortality worldwide, with a pressing need for novel therapeutic agents. This compound, a tetrahydroisoquinoline alkaloid isolated from the blue sponge Xestospongia sp., has exhibited potent anticancer activities. This document synthesizes the current understanding of this compound's efficacy against various lung cancer cell lines, detailing its mechanism of action, which primarily involves the induction of apoptosis through multiple signaling pathways.

Quantitative Assessment of Cytotoxic Activity

The cytotoxic effects of this compound and its derivatives have been quantified across several human non-small cell lung cancer (NSCLC) cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of a compound's potency, are summarized below.

CompoundCell LineIC50 ValueReference
This compound H29224.56 nM
H460Not explicitly quantified in the provided text, but shown to have strong cytotoxic activity.
Renieramycin T H460Lower than normal epithelial cells.
H292Lower than normal epithelial cells.
H23Lower than normal epithelial cells.
A549Lower than normal epithelial cells.
DH_22 (Renieramycin T derivative) A54913.27 µM
DH_32 (Renieramycin T derivative) A5494.06 ± 0.24 μM
H232.07 ± 0.11 μM
H2921.46 ± 0.06 μM
DH_31 (Renieramycin T derivative) H2925.54 ± 1.04 µM
H4602.9 ± 0.58 µM
HQ-RM (this compound derivative) H292Stronger cytotoxicity than this compound.
22-O-(N-Boc-l-glycine) ester of this compound (5a) H2923.56 nM
22-O-(4-pyridinecarbonyl) ester of Jorunnamycin A (6a) H2921.1 nM
H4601.6 nM

Mechanism of Action: Induction of Apoptosis

This compound and its analogues exert their cytotoxic effects primarily by inducing apoptosis, or programmed cell death, in lung cancer cells. This is achieved through the modulation of several key signaling pathways.

p53-Dependent Apoptotic Pathway

A primary mechanism of action for this compound is the activation of the p53 tumor suppressor protein. This activation leads to a cascade of downstream events culminating in apoptosis.

p53_pathway RenieramycinM This compound p53 p53 Activation RenieramycinM->p53 Bcl2 Bcl-2 (Anti-apoptotic) p53->Bcl2 Mcl1 Mcl-1 (Anti-apoptotic) p53->Mcl1 Apoptosis Apoptosis Bcl2->Apoptosis Mcl1->Apoptosis Bax Bax (Pro-apoptotic) Bax->Apoptosis

Caption: this compound-induced p53-dependent apoptosis.

Activated p53 downregulates the expression of anti-apoptotic proteins Bcl-2 and Mcl-1, while the levels of the pro-apoptotic protein Bax remain largely unchanged. This shift in the balance between pro- and anti-apoptotic proteins leads to the activation of the intrinsic apoptotic pathway.

Mitochondria-Dependent Pathway

The alteration in the Bcl-2 family protein ratio triggers the mitochondria-dependent apoptotic pathway. This involves the activation of caspase-9, an initiator caspase, which in turn activates executioner caspases like caspase-3. Activated caspase-3 then cleaves critical cellular substrates, such as Poly (ADP-ribose) polymerase (PARP), leading to the characteristic morphological and biochemical hallmarks of apoptosis.

mitochondria_pathway RenieramycinM This compound Derivative (e.g., HQ-RM) Bcl2_Mcl1 ↓ Bcl-2 & Mcl-1 (Anti-apoptotic) RenieramycinM->Bcl2_Mcl1 Bax_up ↑ Bax (Pro-apoptotic) RenieramycinM->Bax_up Mitochondria Mitochondrial Dysfunction Bcl2_Mcl1->Mitochondria Bax_up->Mitochondria Casp9 Caspase-9 Activation Mitochondria->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 PARP PARP Cleavage Casp3->PARP Apoptosis Apoptosis PARP->Apoptosis

Caption: Mitochondria-dependent apoptosis by this compound derivatives.

Inhibition of Survival Pathways

Beyond directly inducing apoptosis, this compound also sensitizes anoikis-resistant lung cancer cells by suppressing key survival signaling pathways. Anoikis is a form of programmed cell death that occurs when cells detach from the extracellular matrix. Cancer cells often develop resistance to anoikis, which is crucial for metastasis. This compound has been shown to suppress the phosphorylation of Akt and ERK, two critical kinases in pro-survival pathways. Furthermore, derivatives of Renieramycin T have been found to target and promote the degradation of STAT3, a transcription factor implicated in tumor progression and metastasis.

survival_pathway_inhibition RenieramycinM This compound Akt p-Akt RenieramycinM->Akt ERK p-ERK RenieramycinM->ERK STAT3 STAT3 RenieramycinM->STAT3  Degradation CellSurvival Cell Survival & Anoikis Resistance Akt->CellSurvival ERK->CellSurvival STAT3->CellSurvival

Caption: Inhibition of pro-survival pathways by this compound.

Experimental Protocols

The following are generalized methodologies for key experiments cited in the research on this compound.

Cell Viability Assay (MTT Assay)
  • Cell Seeding: Lung cancer cells (e.g., H460, H292, A549, H23) are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.

  • Treatment: Cells are treated with various concentrations of this compound or its derivatives for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.

  • Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Cell viability is expressed as a percentage of the untreated control, and IC50 values are calculated.

Apoptosis Detection (Annexin V/Propidium Iodide Staining)
  • Cell Treatment: Cells are treated with this compound at various concentrations for a defined time.

  • Cell Harvesting: Both adherent and floating cells are collected and washed with cold PBS.

  • Staining: Cells are resuspended in Annexin V binding buffer and stained with FITC-conjugated Annexin V and Propidium Iodide (PI).

  • Flow Cytometry: The stained cells are analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.

Western Blot Analysis
  • Protein Extraction: Following treatment with this compound, cells are lysed to extract total protein.

  • Protein Quantification: Protein concentration is determined using a protein assay (e.g., BCA assay).

  • SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

  • Protein Transfer: The separated proteins are transferred to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting: The membrane is blocked and then incubated with primary antibodies against target proteins (e.g., p53, Bcl-2, Mcl-1, Bax, caspases, PARP, p-Akt, p-ERK, STAT3).

  • Secondary Antibody Incubation: The membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

experimental_workflow cluster_assays Experimental Assays cluster_data Data Output MTT MTT Assay (Cell Viability) IC50 IC50 Values MTT->IC50 FlowCytometry Annexin V/PI Staining (Apoptosis) ApoptosisRate Apoptosis Rate FlowCytometry->ApoptosisRate WesternBlot Western Blot (Protein Expression) ProteinLevels Protein Levels WesternBlot->ProteinLevels LungCancerCells Lung Cancer Cell Lines Treatment Treatment with This compound LungCancerCells->Treatment Treatment->MTT Treatment->FlowCytometry Treatment->WesternBlot

Caption: General experimental workflow for assessing this compound's activity.

Conclusion and Future Directions

This compound and its derivatives have demonstrated significant potential as cytotoxic agents against non-small cell lung cancer cell lines. The multifaceted mechanism of action, involving the induction of apoptosis via the p53 and mitochondrial pathways, as well as the suppression of critical cell survival signals, makes these compounds promising candidates for further therapeutic development. Future research should focus on in vivo efficacy studies in animal models, comprehensive pharmacokinetic and pharmacodynamic profiling, and the exploration of combination therapies to enhance their anticancer effects and overcome potential resistance mechanisms. The continued investigation of these marine-derived compounds could pave the way for novel and effective treatments for lung cancer.

Renieramycin M: A Technical Guide to its Anti-Apoptotic Targeting of Mcl-1 and Bcl-2

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Renieramycin M, a tetrahydroisoquinoline alkaloid isolated from the blue sponge Xestospongia sp., has emerged as a potent anti-cancer agent with a promising mechanism of action.[1][2] This technical guide provides an in-depth overview of this compound's activity, specifically focusing on its ability to induce apoptosis by targeting the anti-apoptotic proteins Mcl-1 and Bcl-2. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this compound's therapeutic potential.

Mechanism of Action: Targeting Mcl-1 and Bcl-2

This compound exerts its cytotoxic effects primarily through the induction of apoptosis in cancer cells.[1][2] A key aspect of its mechanism involves the activation of the tumor suppressor protein p53.[1][2] Upon treatment with this compound, p53 levels increase, which in turn leads to the downregulation of the anti-apoptotic proteins Mcl-1 and Bcl-2.[1][2] Notably, the level of the pro-apoptotic protein BAX remains largely unchanged.[1][2] This shift in the balance of pro- and anti-apoptotic proteins of the Bcl-2 family disrupts the mitochondrial outer membrane integrity, leading to the activation of the intrinsic apoptotic pathway.

A related compound, renieramycin T, has been shown to specifically target Mcl-1 for ubiquitin-proteasomal degradation.[3][4] This suggests that renieramycins as a class may have a targeted effect on Mcl-1 stability and function. The downregulation of both Mcl-1 and Bcl-2 by this compound is a significant advantage, as overexpression of these proteins is a common mechanism of therapeutic resistance in many cancers.

Signaling Pathway of this compound-Induced Apoptosis

Renieramycin_M_Pathway This compound Signaling Pathway RenieramycinM This compound p53 p53 Activation RenieramycinM->p53 Mcl1 Mcl-1 (Anti-apoptotic) p53->Mcl1 Downregulation Bcl2 Bcl-2 (Anti-apoptotic) p53->Bcl2 Downregulation Mitochondria Mitochondrial Pathway Mcl1->Mitochondria Bcl2->Mitochondria Apoptosis Apoptosis Mitochondria->Apoptosis

Caption: this compound induces p53 activation, leading to the downregulation of Mcl-1 and Bcl-2, which in turn triggers the mitochondrial pathway of apoptosis.

Quantitative Data

The following tables summarize the quantitative data regarding the efficacy of this compound and its derivatives against various cancer cell lines.

Table 1: In Vitro Cytotoxicity of this compound and Related Compounds

CompoundCell LineCancer TypeIC50 (nM)Reference
This compoundH460Non-small cell lung cancer~40,000 (for 50% viability)[1]
This compoundMCF-7Breast Cancer6.0 ± 0.5[5]
This compoundDU145Prostate Cancer11.9
This compoundHCT116Colorectal Cancer12.5
22-O-(N-Boc-l-glycine) ester of this compound (5a)H292Non-small cell lung cancer3.56[6]
22-O-(4-pyridinecarbonyl) ester 6aH292Non-small cell lung cancer1.1[7]
22-O-(4-pyridinecarbonyl) ester 6aH460Non-small cell lung cancer1.6[7]

Table 2: In Vivo Efficacy of this compound in Combination Therapy

TreatmentAnimal ModelCancer TypeMetricResultReference
Doxorubicin (5 mg/kg) + this compound (1 mg/kg)4T1-injected BALB/c miceBreast CancerTumor Volume Reduction46.53%[8]
Doxorubicin (5 mg/kg) + this compound (1 mg/kg)4T1-injected BALB/c miceBreast CancerReduction in Liver Metastasis83.63%[8]

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the activity of this compound.

Experimental Workflow

Experimental_Workflow Experimental Workflow for this compound Analysis cluster_invitro In Vitro Analysis cluster_invivo In Vivo Analysis CellCulture Cancer Cell Culture (e.g., H460, MCF-7) Treatment Treatment with This compound CellCulture->Treatment ViabilityAssay Cell Viability Assay (MTT Assay) Treatment->ViabilityAssay ApoptosisAssay Apoptosis Assay (Hoechst/PI Staining) Treatment->ApoptosisAssay ProteinAnalysis Protein Expression Analysis (Western Blot for Mcl-1, Bcl-2, p53) Treatment->ProteinAnalysis AnimalModel Animal Model (e.g., Xenograft) InVivoTreatment In Vivo Administration of This compound AnimalModel->InVivoTreatment TumorMeasurement Tumor Growth Measurement InVivoTreatment->TumorMeasurement Toxicity Toxicity Assessment InVivoTreatment->Toxicity

Caption: A typical workflow for evaluating the anti-cancer effects of this compound, encompassing both in vitro and in vivo studies.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

  • Materials:

    • 96-well plates

    • Cancer cell line of interest (e.g., H460)

    • Complete culture medium

    • This compound stock solution (dissolved in DMSO)

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

    • DMSO

    • Microplate reader

  • Procedure:

    • Seed cells into a 96-well plate at a density of 1x10^4 cells/well and incubate for 24 hours.

    • Treat the cells with various concentrations of this compound for the desired time period (e.g., 24 hours). Include a vehicle control (DMSO).

    • After treatment, add 10 µL of MTT solution to each well.

    • Incubate the plate for 4 hours at 37°C.

    • Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate cell viability as a percentage of the untreated control.

Western Blot Analysis for Mcl-1, Bcl-2, and p53

This technique is used to detect and quantify the levels of specific proteins in cell lysates.

  • Materials:

    • Treated and untreated cell pellets

    • RIPA lysis buffer with protease and phosphatase inhibitors

    • BCA protein assay kit

    • SDS-PAGE gels

    • PVDF membrane

    • Transfer buffer

    • Blocking buffer (e.g., 5% non-fat milk in TBST)

    • Primary antibodies (anti-Mcl-1, anti-Bcl-2, anti-p53, anti-β-actin)

    • HRP-conjugated secondary antibody

    • ECL detection reagent

    • Chemiluminescence imaging system

  • Procedure:

    • Lyse cell pellets in RIPA buffer on ice.

    • Determine protein concentration using the BCA assay.

    • Denature protein samples by boiling in Laemmli buffer.

    • Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane in blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies overnight at 4°C.

    • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and add ECL detection reagent.

    • Visualize protein bands using a chemiluminescence imaging system. β-actin is used as a loading control.

Apoptosis Detection by Hoechst 33342 and Propidium Iodide (PI) Staining

This method distinguishes between viable, apoptotic, and necrotic cells based on nuclear morphology and membrane integrity.

  • Materials:

    • Cells cultured on coverslips or in chamber slides

    • This compound

    • Hoechst 33342 solution (10 mg/mL)

    • Propidium Iodide (PI) solution (1 mg/mL)

    • Phosphate-buffered saline (PBS)

    • Fluorescence microscope

  • Procedure:

    • Seed cells and treat with this compound as desired.

    • Wash the cells with PBS.

    • Stain the cells with Hoechst 33342 and PI for 15-30 minutes at room temperature in the dark.

    • Wash the cells again with PBS.

    • Mount the coverslips or observe the chamber slides under a fluorescence microscope.

    • Viable cells will have blue, intact nuclei. Apoptotic cells will exhibit condensed or fragmented blue nuclei. Necrotic cells will have red nuclei due to PI uptake.

Conclusion

This compound demonstrates significant potential as an anti-cancer therapeutic agent due to its targeted action against the key survival proteins Mcl-1 and Bcl-2. Its ability to induce apoptosis through a p53-dependent mechanism provides a strong rationale for its further development. The experimental protocols and quantitative data presented in this guide offer a solid foundation for researchers to explore the full therapeutic potential of this promising marine natural product. Further investigation into its in vivo efficacy, safety profile, and potential for combination therapies is warranted to translate these preclinical findings into clinical applications.

References

The Renieramycin Class of Compounds: A Technical Guide to Their Core Attributes and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The renieramycins are a potent class of tetrahydroisoquinoline alkaloids predominantly isolated from marine sponges, particularly of the Xestospongia and Haliclona genera.[1][2][3] These compounds have garnered significant attention within the scientific community due to their structural relationship to the FDA-approved anticancer agent ecteinascidin 743 (Trabectedin) and their remarkable cytotoxic activity against a broad spectrum of cancer cell lines.[4][5] This technical guide provides a comprehensive overview of the renieramycin class, focusing on their chemical characteristics, biological activities, and the experimental methodologies used to elucidate their therapeutic potential.

Chemical Structure and Properties

Renieramycins are characterized by a core pentacyclic ring system.[6] A key feature of many bioactive renieramycins is the presence of a reactive iminium ion or a precursor that can generate it, which is implicated in their mechanism of action.[7] Due to their inherent instability, a crucial step in their isolation involves pretreatment of the source organism with potassium cyanide to yield more stable cyanated derivatives, such as renieramycin M.[3][8] The structures of representative renieramycin compounds are often elucidated using spectroscopic techniques, including 1H and 13C Nuclear Magnetic Resonance (NMR) and High-Resolution Mass Spectrometry (HRMS).[9][10][11][12]

Biological Activity and Mechanism of Action

The renieramycin class of compounds exhibits potent cytotoxic and antiproliferative effects against a wide array of human cancer cell lines, often with IC50 values in the nanomolar range.[13][14] Their mechanism of action is multifaceted and primarily involves the induction of apoptosis through various signaling pathways.

Several studies have demonstrated that renieramycins can activate the p53 tumor suppressor protein, leading to the downstream regulation of apoptosis-related proteins.[13] This includes the downregulation of anti-apoptotic proteins such as Mcl-1 and Bcl-2, and in some cases, the upregulation of pro-apoptotic proteins like Bax.[13][15] The degradation of Mcl-1, a key survival protein in many cancers, appears to be a significant mechanism for renieramycin-induced apoptosis.[15] The activation of initiator caspases like caspase-9 and executioner caspases like caspase-3 is a common downstream event, leading to the cleavage of essential cellular substrates and ultimately, programmed cell death.[15]

Furthermore, some renieramycin derivatives have been shown to target other critical cancer-related pathways, including the β-catenin signaling pathway, which is often dysregulated in cancer stem cells.[2]

Quantitative Data: Cytotoxicity of Renieramycin Compounds

The following tables summarize the reported 50% inhibitory concentration (IC50) values for various renieramycin compounds against a selection of human cancer cell lines.

Table 1: IC50 Values of this compound and its Analogs

CompoundCell LineCancer TypeIC50 (nM)Reference
This compoundHCT116Colon Carcinoma11[16]
This compoundMDA-MB-435Melanoma6.3 ± 0.1[17]
This compoundMCF-7Breast Cancer6.0 ± 0.5[5][14][18]
This compoundQG56Lung Cancer23[16]
This compoundDU145Prostate Cancer2.9[16]
Jorunnamycin CHCT116Colon Carcinoma~22[6]
Jorunnamycin CMDA-MB-435Melanoma~12.6[6]
22-(4′-pyridinecarbonyl) Jorunnamycin AH460Non-Small Cell Lung Cancer810 ± 33[19]
22-(4′-pyridinecarbonyl) Jorunnamycin AA549Non-Small Cell Lung Cancer835 ± 30[19]

Table 2: IC50 Values of Renieramycin T and its Derivatives

CompoundCell LineCancer TypeIC50 (µM)Reference
Renieramycin TH460Non-Small Cell Lung Cancer0.05[15]
Renieramycin TH292Non-Small Cell Lung Cancer0.05[15]
Renieramycin TH23Non-Small Cell Lung Cancer0.05[15]
Renieramycin TA549Non-Small Cell Lung Cancer0.05[15]
Renieramycin TBEAS-2BNormal Bronchial Epithelial1[15]
DH_32 (Renieramycin T derivative)A549Non-Small Cell Lung Cancer4.06 ± 0.24[2]
DH_32 (Renieramycin T derivative)H23Non-Small Cell Lung Cancer2.07 ± 0.11[2]
DH_32 (Renieramycin T derivative)H292Non-Small Cell Lung Cancer1.46 ± 0.06[2]
5-O-(3-propanoyl) ester of renieramycin TH292Non-Small Cell Lung Cancer0.03344[20]
5-O-(3-propanoyl) ester of renieramycin TH460Non-Small Cell Lung Cancer0.03388[20]

Experimental Protocols

Isolation and Purification of this compound from Xestospongia sp.

A general workflow for the isolation of this compound involves the following key steps:

G cluster_0 Extraction and Stabilization cluster_1 Purification A Collection of Xestospongia sp. sponge B Homogenization in buffer with Potassium Cyanide (KCN) A->B Stabilization C Extraction with organic solvent (e.g., EtOAc) B->C D Solvent Partitioning C->D E Column Chromatography (e.g., Silica Gel) D->E F High-Performance Liquid Chromatography (HPLC) E->F G This compound F->G Yields pure this compound

Figure 1. General workflow for the isolation and purification of this compound.
Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the renieramycin compound for the desired time period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

Apoptosis Detection by Annexin V-FITC and Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[21][22][23][24]

  • Cell Treatment: Treat cells with the renieramycin compound for a specified time to induce apoptosis.

  • Cell Harvesting: Harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).

  • Washing: Wash the cells twice with cold PBS.

  • Resuspension: Resuspend the cells in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL.

  • Staining: To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Annexin V binding buffer to each tube and analyze the cells by flow cytometry within 1 hour.

Apoptosis Detection by Hoechst 33342 and Propidium Iodide (PI) Staining

This fluorescence microscopy-based assay assesses nuclear morphology to identify apoptotic cells.[1][25][26][27]

  • Cell Treatment: Grow cells on coverslips in a multi-well plate and treat with the renieramycin compound.

  • Staining: Add a solution containing Hoechst 33342 (e.g., 10 µg/mL) and PI (e.g., 5 µg/mL) directly to the cell culture medium.

  • Incubation: Incubate for 10-15 minutes at 37°C.

  • Visualization: Observe the cells under a fluorescence microscope.

    • Viable cells: Blue, intact nuclei (Hoechst 33342).

    • Early apoptotic cells: Bright blue, condensed, or fragmented nuclei (Hoechst 33342).

    • Late apoptotic/necrotic cells: Pink/red, condensed, or fragmented nuclei (Hoechst 33342 and PI).

Signaling Pathways and Experimental Workflows

Proposed Signaling Pathway for Renieramycin-Induced Apoptosis

The following diagram illustrates a proposed signaling pathway for apoptosis induced by renieramycin compounds, integrating the roles of p53 and Mcl-1.

G Renieramycin Renieramycin Compound p53 p53 Activation Renieramycin->p53 Mcl1 Mcl-1 Downregulation Renieramycin->Mcl1 Bcl2 Bcl-2 Downregulation p53->Bcl2 inhibits Bax Bax p53->Bax activates Casp9 Caspase-9 Activation Mcl1->Casp9 inhibits Bcl2->Casp9 inhibits Bax->Casp9 activates Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Figure 2. Proposed signaling pathway for renieramycin-induced apoptosis.
Experimental Workflow for Investigating Mechanism of Action

The logical workflow for investigating the mechanism of action of a renieramycin compound is depicted below.

G A Treat Cancer Cells with Renieramycin B MTT Assay to Determine IC50 A->B C Apoptosis Assays (Annexin V/PI, Hoechst/PI) A->C D Western Blot for Apoptosis-Related Proteins (p53, Mcl-1, Bcl-2, Caspases) A->D B->C B->D E Elucidation of Signaling Pathway C->E D->E

Figure 3. Experimental workflow for mechanism of action studies.

Conclusion

The renieramycin class of marine natural products represents a promising source of novel anticancer drug leads. Their potent cytotoxic activity, coupled with their ability to induce apoptosis through multiple pathways, makes them attractive candidates for further preclinical and clinical development. This technical guide has provided a foundational overview of their core characteristics and the experimental approaches used to study them. Continued research into the synthesis of more potent and selective derivatives, along with a deeper understanding of their molecular targets, will be crucial in translating the therapeutic potential of renieramycins into clinical applications.

References

Renieramycin M: A Comprehensive Technical Guide to its Natural Source and Bioactivity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Renieramycin M is a potent tetrahydroisoquinoline alkaloid first isolated from the marine sponge Xestospongia sp.[1][2][3] This compound has garnered significant attention within the scientific community due to its remarkable cytotoxic and anticancer properties, demonstrating nanomolar efficacy against a range of cancer cell lines.[2][4] Its unique chemical structure and potent bioactivity make it a compelling candidate for further investigation in the development of novel anticancer therapeutics. This technical guide provides an in-depth overview of the natural source, isolation, and diverse bioactivities of this compound, with a focus on its mechanism of action and relevant experimental protocols.

Natural Source and Isolation

This compound is a natural product derived from the blue marine sponge, Xestospongia sp., which is predominantly found in the waters of Thailand and the Philippines.[5] The isolation of this compound in gram-scale quantities has been made possible through a specific pretreatment process. This involves the treatment of the crude sponge extract with potassium cyanide in a methanolic buffer solution.[3] This crucial step stabilizes the otherwise unstable renieramycin congeners, allowing for their effective isolation and purification.[3]

General Isolation Protocol

While specific details may vary between research groups, a general protocol for the isolation and purification of this compound from Xestospongia sp. is as follows:

  • Collection and Pretreatment: Freshly collected Xestospongia sp. sponge material is homogenized and immediately treated with a solution of potassium cyanide in a buffered methanolic solution. This step is critical for the stabilization of the renieramycin compounds.[3]

  • Extraction: The pretreated sponge material is then subjected to solvent extraction, typically using methanol or a mixture of methanol and dichloromethane, to isolate the crude extract containing the desired compounds.

  • Partitioning: The crude extract is subsequently partitioned between different immiscible solvents, such as n-hexane, ethyl acetate, and water, to separate compounds based on their polarity. The renieramycins, including this compound, are typically found in the ethyl acetate fraction.

  • Chromatographic Purification: The ethyl acetate fraction is then subjected to a series of chromatographic techniques for further purification. This often involves:

    • Silica Gel Column Chromatography: The extract is passed through a silica gel column and eluted with a gradient of solvents (e.g., hexane and ethyl acetate) to separate fractions based on polarity.

    • High-Performance Liquid Chromatography (HPLC): Fractions containing this compound are further purified using reversed-phase HPLC to yield the pure compound.

  • Structural Elucidation: The structure and stereochemistry of the isolated this compound are confirmed using various spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) and mass spectrometry.[3]

Bioactivity and Cytotoxicity

This compound exhibits potent cytotoxic activity against a wide array of human cancer cell lines, with IC50 values often in the nanomolar range.[2][4] This broad-spectrum anticancer activity makes it a subject of intense research.

Cytotoxicity Data

The following table summarizes the reported half-maximal inhibitory concentration (IC50) values of this compound against various cancer cell lines.

Cell LineCancer TypeIC50 (nM)Reference
MCF-7Breast Cancer6.0 ± 0.5[2]
A549Lung CancerNot explicitly stated, but derivatives show μM activity[6]
HCT116Colon CancerPotent nanomolar activity reported[5]
QG56Lung CancerPotent nanomolar activity reported[5]
AsPC1Pancreatic CancerPotent nanomolar activity reported[5]
T47DBreast CancerPotent nanomolar activity reported[5]

Mechanism of Action

The anticancer effects of this compound are attributed to its ability to induce apoptosis (programmed cell death) and inhibit key signaling pathways involved in cancer cell survival and proliferation.

Induction of p53-Dependent Apoptosis

This compound has been shown to activate the tumor suppressor protein p53.[7] Activated p53, in turn, transcriptionally regulates the expression of Bcl-2 family proteins, leading to a decrease in the levels of anti-apoptotic proteins like Bcl-2 and Mcl-1 and an increase in the expression of pro-apoptotic proteins such as Bax.[6][8] This shift in the balance between pro- and anti-apoptotic proteins disrupts the mitochondrial membrane potential, leading to the release of cytochrome c and the subsequent activation of the caspase cascade, ultimately culminating in apoptosis.[8]

p53_pathway This compound This compound p53 p53 This compound->p53 activates Bcl2 Bcl-2 / Mcl-1 p53->Bcl2 inhibits Bax Bax p53->Bax activates Mitochondrion Mitochondrion Bcl2->Mitochondrion stabilizes Bax->Mitochondrion destabilizes Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c releases Caspase_9 Caspase-9 Cytochrome_c->Caspase_9 activates Caspase_3 Caspase-3 Caspase_9->Caspase_3 activates Apoptosis Apoptosis Caspase_3->Apoptosis

Inhibition of PI3K/Akt Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is a critical regulator of cell survival, proliferation, and growth. Dysregulation of this pathway is a common feature in many cancers.[9][10] this compound has been reported to downregulate the PI3K/Akt pathway.[2] By inhibiting this pathway, this compound can suppress the downstream signaling events that promote cancer cell survival and proliferation.

PI3K_Akt_pathway RTK Receptor Tyrosine Kinase (e.g., ErbB) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 converts PIP2 to PIP2 PIP2 Akt Akt PIP3->Akt activates mTOR mTOR Akt->mTOR activates Cell_Survival Cell Survival & Proliferation mTOR->Cell_Survival This compound This compound This compound->PI3K inhibits

Synergistic Effects with Doxorubicin

Studies have demonstrated a synergistic cytotoxic effect when this compound is used in combination with the conventional chemotherapeutic drug, doxorubicin, in breast cancer cells.[2] This combination therapy has been shown to enhance the induction of apoptosis and may offer a promising strategy to overcome drug resistance and improve therapeutic outcomes.[7]

Experimental Protocols

MTT Assay for Cytotoxicity Assessment

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to determine the cytotoxicity of potential anticancer compounds.[11][12]

Materials:

  • Cancer cell line of interest

  • Complete culture medium

  • 96-well plates

  • This compound stock solution (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS, sterile-filtered)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium from the stock solution. After the 24-hour incubation, carefully remove the medium from the wells and add 100 µL of the various concentrations of this compound to the respective wells. Include a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration) and a blank (medium only).

  • Incubation: Incubate the plate for the desired treatment period (e.g., 48 or 72 hours) at 37°C in a 5% CO2 incubator.

  • MTT Addition: After the treatment period, add 10-20 µL of the MTT solution to each well and incubate for an additional 3-4 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium containing MTT without disturbing the formazan crystals. Add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals. Gently shake the plate on an orbital shaker for 10-15 minutes to ensure complete solubilization.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.

  • Data Analysis: Subtract the average absorbance of the blank wells from the absorbance of all other wells. Calculate the percentage of cell viability for each concentration compared to the vehicle control. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, can then be determined by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

MTT_Assay_Workflow A Seed cells in 96-well plate B Incubate for 24h A->B C Treat with this compound (serial dilutions) B->C D Incubate for 48-72h C->D E Add MTT solution D->E F Incubate for 3-4h E->F G Solubilize formazan crystals (DMSO) F->G H Measure absorbance (570 nm) G->H I Calculate IC50 value H->I

Conclusion and Future Perspectives

This compound stands out as a marine natural product with significant potential in the field of oncology. Its potent and broad-spectrum anticancer activity, coupled with a well-defined mechanism of action involving the induction of apoptosis and inhibition of key survival pathways, makes it an attractive lead compound for drug development. Further research is warranted to explore its in vivo efficacy, pharmacokinetic and pharmacodynamic properties, and to potentially develop synthetic analogues with improved therapeutic indices. The synergistic effects observed with existing chemotherapeutics also open up new avenues for combination therapies to combat cancer more effectively. The continued investigation of this compound and its derivatives holds great promise for the future of cancer treatment.

References

In-Depth Technical Guide to the Spectroscopic Data and Characterization of Renieramycin M

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data, characterization, and biological activity of renieramycin M, a potent tetrahydroisoquinoline alkaloid isolated from marine sources. The information presented herein is intended to serve as a valuable resource for researchers in natural product chemistry, oncology, and drug development.

Spectroscopic Data

The structural elucidation of this compound was accomplished through a combination of spectroscopic techniques. The following tables summarize the key quantitative data obtained from ¹H Nuclear Magnetic Resonance (NMR), ¹³C NMR, High-Resolution Mass Spectrometry (HR-MS), and Ultraviolet-Visible (UV-Vis) spectroscopy. This data is critical for the unambiguous identification and characterization of the molecule.

Table 1: ¹H NMR Spectroscopic Data for this compound (500 MHz, CDCl₃)

PositionChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
14.88d3.7
33.84dd10.1, 4.6
2.87dd16.5, 4.6
2.50dd16.5, 10.1
6-CH₃1.99s
7-OCH₃3.96s
114.29d3.7
133.49d2.8
14α2.70dd18.4, 2.8
14β2.28d18.4
18-CH₃2.05s
19-OCH₃3.84s
21-H5.37s
22-O-Angelyl
2'6.09qq7.3, 1.5
3'-CH₃1.99dq7.3, 1.5
4'-CH₃1.88dq1.5, 1.5
N-CH₃2.39s

Table 2: ¹³C NMR Spectroscopic Data for this compound (125 MHz, CDCl₃)

PositionChemical Shift (δ, ppm)
154.2
355.1
433.6
4a134.1
5183.1
6144.9
6-CH₃8.8
7156.4
7-OCH₃61.3
8187.9
8a118.8
10119.5
10a47.9
1155.8
11a130.6
1359.8
1421.3
14a124.9
15a134.8
16182.5
17145.2
18-CH₃8.8
19156.4
19-OCH₃61.3
20187.5
20a118.8
21-CN117.4
22-O-Angelyl
1'166.8
2'127.8
3'138.4
3'-CH₃15.8
4'-CH₃20.5
N-CH₃41.9

Table 3: High-Resolution Mass Spectrometry (HR-MS) and UV-Vis Data for this compound

TechniqueParameterValue
HR-FABMS[M+H]⁺ (m/z)586.2448 (Calculated for C₃₁H₃₆N₃O₈: 586.2451)
UV-Visλmax (MeOH), nm (log ε)276 (4.21), 375 (3.54)

Biological Characterization

This compound exhibits potent cytotoxic and antimetastatic activities, particularly against non-small cell lung cancer (NSCLC) cells. Its mechanism of action has been shown to involve the induction of apoptosis through a p53-dependent pathway.

Cytotoxicity

This compound demonstrates significant cytotoxic effects against various cancer cell lines, with IC₅₀ values in the nanomolar range.[1][2] For instance, in human non-small cell lung cancer H460 cells, treatment with this compound leads to a dose-dependent decrease in cell viability.

Induction of Apoptosis via the p53-Dependent Pathway

A key aspect of this compound's anticancer activity is its ability to induce apoptosis. Treatment with this compound leads to the activation of the tumor suppressor protein p53. Activated p53, in turn, downregulates the expression of anti-apoptotic proteins Mcl-1 and Bcl-2, while the levels of the pro-apoptotic protein Bax remain unchanged. This shift in the balance of pro- and anti-apoptotic proteins ultimately leads to the activation of the apoptotic cascade and programmed cell death.

p53_pathway RenieramycinM This compound p53 p53 Activation RenieramycinM->p53 Mcl1_Bcl2 Mcl-1 & Bcl-2 (Anti-apoptotic) p53->Mcl1_Bcl2 Apoptosis Apoptosis p53->Apoptosis Mcl1_Bcl2->Apoptosis Bax Bax (Pro-apoptotic) Bax->Apoptosis

Figure 1: p53-mediated apoptotic pathway induced by this compound.

Antimetastatic Properties

Beyond its direct cytotoxic effects, this compound also exhibits promising antimetastatic properties. It has been shown to significantly decrease the invasion and migration abilities of cancer cells at subtoxic concentrations. Furthermore, it strongly inhibits anchorage-independent growth, a key characteristic of metastatic cancer cells.

Experimental Protocols

Isolation and Purification of this compound

This compound is a stabilized derivative of the naturally occurring but unstable renieramycin E. It is obtained from the blue sponge Xestospongia sp. after pretreatment with potassium cyanide (KCN).[1] This process converts the unstable carbinolamine functionality to a more stable α-aminonitrile group, facilitating its isolation in gram-scale quantities.[1]

isolation_workflow Sponge Blue Sponge (Xestospongia sp.) Homogenization Homogenization in Phosphate Buffer (pH 7.0) Sponge->Homogenization KCN_Treatment KCN Treatment (10 mM) Homogenization->KCN_Treatment Extraction Solvent Extraction (e.g., Ethyl Acetate) KCN_Treatment->Extraction Chromatography Silica Gel Chromatography Extraction->Chromatography Purification Further Purification (e.g., HPLC) Chromatography->Purification RenieramycinM This compound Purification->RenieramycinM

Figure 2: General workflow for the isolation of this compound.

Detailed Protocol:

  • Collection and Pretreatment: The blue sponge Xestospongia sp. is collected and immediately frozen. The frozen sponge material is then homogenized in a phosphate buffer (pH 7.0). A solution of potassium cyanide is added to the homogenate to a final concentration of 10 mM. This mixture is stirred for a specified period to allow for the conversion of unstable renieramycins to their cyanated derivatives.

  • Extraction: The resulting aqueous mixture is then extracted with an organic solvent, typically ethyl acetate. The organic layers are combined, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield a crude extract.

  • Chromatographic Separation: The crude extract is subjected to silica gel column chromatography using a gradient elution system of increasing polarity (e.g., hexane-ethyl acetate followed by chloroform-methanol). Fractions are collected and monitored by thin-layer chromatography (TLC).

  • Purification: Fractions containing this compound are combined and further purified by repeated column chromatography or by high-performance liquid chromatography (HPLC) to yield the pure compound.

Cell Viability (MTT) Assay

This assay is used to assess the cytotoxic effects of this compound on cancer cell lines.

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 1 x 10⁴ cells/well and incubated for 24 hours.

  • Compound Treatment: The cells are then treated with various concentrations of this compound (dissolved in DMSO and diluted with culture medium) for 24 hours.

  • MTT Incubation: After the treatment period, 0.5 mg/mL of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well, and the plate is incubated for an additional 4 hours at 37°C.

  • Formazan Solubilization: The medium is removed, and the formazan crystals are dissolved in a suitable solvent (e.g., DMSO).

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the untreated control.

Western Blot Analysis for Apoptosis-Related Proteins

This technique is used to determine the effect of this compound on the expression levels of key proteins in the p53 signaling pathway.

  • Cell Lysis: Cancer cells are treated with this compound for the desired time and concentrations. The cells are then washed with PBS and lysed in a suitable lysis buffer containing protease inhibitors.

  • Protein Quantification: The protein concentration of the cell lysates is determined using a protein assay (e.g., BCA assay).

  • SDS-PAGE: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting: The membrane is blocked with a blocking buffer (e.g., 5% non-fat milk in TBST) and then incubated with primary antibodies specific for p53, Mcl-1, Bcl-2, Bax, and a loading control (e.g., β-actin). After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The band intensities are quantified using densitometry software.

References

Methodological & Application

Application Notes and Protocols: Renieramycin M Stock Solution Preparation and Long-Term Storage

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the preparation and long-term storage of renieramycin M stock solutions, a critical step for ensuring reproducibility and accuracy in preclinical research and drug development.

Introduction

This compound is a bistetrahydroisoquinolinequinone alkaloid isolated from the marine sponge Xestospongia sp.[1][2] It exhibits potent cytotoxic activity against a range of cancer cell lines, making it a compound of significant interest for cancer research and drug development.[1][3][4][5] Proper preparation and storage of this compound stock solutions are paramount to maintaining its chemical integrity and biological activity for experimental use.

Data Presentation: this compound Solubility and Stock Solution Parameters

The following table summarizes the available data and recommended practices for preparing this compound stock solutions.

ParameterRecommended SolventConcentrationStorage TemperatureNotes
Solubility Dimethyl Sulfoxide (DMSO)Up to 10 mM (5.75 mg/mL)Room Temperature (for preparation)This compound is readily soluble in DMSO.[1][6][7] For related compounds like renieramycin T, concentrations up to 50 mM in DMSO have been reported.[8][9]
Stock Solution Preparation Dimethyl Sulfoxide (DMSO)10 mMN/AA 10 mM stock solution in DMSO is a common starting point for further dilutions.[1][6][7]
Long-Term Storage Aliquots of DMSO stock solution10 mM or as required-20°CAliquoting the stock solution is crucial to avoid repeated freeze-thaw cycles.[1][6][7]
Working Solution Preparation Cell culture medium or appropriate bufferDependent on experimental needsUse immediatelyDilute the DMSO stock solution to the final desired concentration in the appropriate experimental medium. The final DMSO concentration should be kept low (typically <0.5%) to avoid solvent-induced cytotoxicity.[9]

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

Materials:

  • This compound (solid)

  • Dimethyl Sulfoxide (DMSO), anhydrous, cell culture grade

  • Microcentrifuge tubes or amber glass vials

  • Calibrated analytical balance

  • Pipettes and sterile pipette tips

Procedure:

  • Determine the required mass of this compound:

    • The molecular weight of this compound is 575.6 g/mol .[10]

    • To prepare 1 mL of a 10 mM stock solution, calculate the required mass:

      • Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )

      • Mass (mg) = 10 mmol/L x 0.001 L x 575.6 g/mol = 5.756 mg

  • Weighing this compound:

    • Tare a clean, dry microcentrifuge tube or amber glass vial on a calibrated analytical balance.

    • Carefully weigh out 5.76 mg of this compound into the tube.

  • Dissolving in DMSO:

    • Add 1 mL of anhydrous, cell culture grade DMSO to the tube containing the this compound.

    • Vortex or gently sonicate the solution until the solid is completely dissolved. Visually inspect the solution to ensure there are no particulates.

  • Aliquoting for Storage:

    • Dispense the 10 mM stock solution into smaller, single-use aliquots (e.g., 10 µL or 20 µL) in sterile microcentrifuge tubes. This minimizes the number of freeze-thaw cycles for the stock solution.

Protocol 2: Long-Term Storage of this compound Stock Solution

Materials:

  • Aliquoted this compound stock solution in DMSO

  • -20°C freezer

  • Tube racks for storage

Procedure:

  • Labeling:

    • Clearly label each aliquot with the compound name ("this compound"), concentration (10 mM in DMSO), and the date of preparation.

  • Storage:

    • Store the labeled aliquots in a tube rack inside a -20°C freezer.[1][6][7][8][9]

  • Handling During Use:

    • When needed for an experiment, remove a single aliquot from the freezer and allow it to thaw completely at room temperature.

    • Once thawed, briefly centrifuge the tube to collect the solution at the bottom.

    • Dilute the stock solution to the desired final concentration in the appropriate experimental buffer or cell culture medium immediately before use.

    • Crucially, do not refreeze any remaining thawed stock solution. Discard any unused portion of the thawed aliquot to ensure the integrity of the compound for future experiments. Repeated freeze-thaw cycles can lead to degradation of the compound.

Mandatory Visualizations

Chemical Structure of this compound

cluster_RenieramycinM This compound RenieramycinM G A Weigh this compound B Dissolve in DMSO A->B C Vortex/Sonicate until dissolved B->C D Aliquot into single-use tubes C->D E Store at -20°C D->E F Thaw a single aliquot for use E->F For Experiment G Dilute to final concentration F->G H Discard unused thawed solution G->H

References

Application Note and Protocol: Determination of Cell Viability using MTT Assay with Renieramycin M in H460 Human Non-Small Cell Lung Cancer Cells

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction Renieramycin M, a tetrahydroisoquinoline alkaloid isolated from the blue sponge Xestospongia sp., has demonstrated potent cytotoxic effects against various cancer cell lines, including human non-small cell lung cancer.[1][2][3][4] This application note provides a detailed protocol for assessing the in vitro cytotoxicity of this compound against the NCI-H460 human non-small cell lung cancer cell line using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The MTT assay is a colorimetric method for assessing cell viability, based on the principle that mitochondrial dehydrogenases in viable cells cleave the tetrazolium ring of MTT to form a purple formazan product.[5][6] The amount of formazan produced is directly proportional to the number of living cells.

Mechanism of Action of this compound in Lung Cancer this compound has been shown to induce apoptosis in human lung cancer cells through a p53-dependent mechanism and the mitochondrial pathway.[1][2] Treatment with this compound leads to the downregulation of anti-apoptotic proteins like BCL-2 and MCL-1, and the upregulation of the pro-apoptotic protein BAX.[1][2] This altered balance of BCL2 family members triggers the release of mitochondrial substances and activation of caspases, ultimately leading to programmed cell death.[1] Some studies also suggest that this compound can interfere with DNA replication and repair by binding to the minor groove of DNA.[2]

Experimental Protocols

Materials and Reagents

  • NCI-H460 cells (ATCC HTB-177)

  • RPMI-1640 Medium (ATCC 30-2001)

  • Fetal Bovine Serum (FBS) (ATCC 30-2020)

  • Trypsin-EDTA solution

  • This compound

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

  • Phosphate Buffered Saline (PBS), pH 7.4

  • 96-well flat-bottom tissue culture plates

  • Microplate reader

Reagent Preparation

  • Complete Growth Medium: RPMI-1640 medium supplemented with 10% FBS.

  • This compound Stock Solution: Prepare a high-concentration stock solution of this compound in DMSO. For example, a 10 mM stock solution can be prepared and stored in aliquots at -20°C or -80°C.

  • MTT Solution (5 mg/mL): Dissolve MTT in sterile PBS to a final concentration of 5 mg/mL.[5][7] This solution should be filter-sterilized through a 0.2 µm filter and stored protected from light at 4°C for frequent use or at -20°C for long-term storage.[7][8]

MTT Assay Protocol This protocol is designed for a 96-well plate format.

Day 1: Cell Seeding

  • Culture NCI-H460 cells in complete growth medium in a 37°C incubator with 5% CO2.

  • Harvest cells that are in the exponential growth phase using Trypsin-EDTA solution.

  • Determine the cell viability and count using a hemocytometer or an automated cell counter. Cell viability should be above 90%.

  • Resuspend the cells in complete growth medium to achieve the desired seeding density. The optimal seeding density for H460 cells in a 96-well plate for an MTT assay can range from 1 x 10⁴ to 1.5 x 10⁵ cells/mL, which should be optimized for specific experimental conditions.[9][10] A common starting point is 5,000 to 10,000 cells per well.

  • Seed 100 µL of the cell suspension into each well of a 96-well plate.

  • Incubate the plate overnight at 37°C in a 5% CO2 incubator to allow the cells to attach.

Day 2: Treatment with this compound

  • Prepare serial dilutions of this compound in complete growth medium from the stock solution. The final concentrations should span a range to determine the IC50 value. Based on existing literature, a range from nanomolar to low micromolar concentrations is appropriate for this compound.[1][2][11] For example, final concentrations could range from 1 nM to 10 µM.

  • Carefully remove the old medium from the wells.

  • Add 100 µL of the medium containing the different concentrations of this compound to the respective wells. Include a vehicle control (medium with the same concentration of DMSO used for the highest drug concentration) and a no-cell control (medium only).

  • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.

Day 4 (or after desired incubation): MTT Addition and Formazan Solubilization

  • After the incubation period, carefully aspirate the medium containing this compound.

  • Add 100 µL of fresh, serum-free medium to each well.

  • Add 10 µL of the 5 mg/mL MTT solution to each well, resulting in a final concentration of 0.45-0.5 mg/mL.[7]

  • Incubate the plate for 2-4 hours at 37°C in a 5% CO2 incubator, allowing the viable cells to metabolize the MTT into formazan crystals.[7][9]

  • After the incubation, carefully remove the MTT solution without disturbing the formazan crystals.

  • Add 100-150 µL of a solubilization solution to each well to dissolve the formazan crystals.[9] Common solubilization solutions include:

    • DMSO: Add 100 µL of DMSO to each well and mix thoroughly by gentle pipetting or shaking on an orbital shaker for 15 minutes.[12]

    • Acidified Isopropanol: A solution of 0.04 N HCl in isopropanol can also be used.[9]

    • SDS Solution: A 10% SDS solution in 0.01 M HCl is another effective option.[9][12]

  • Ensure that the formazan crystals are completely dissolved, resulting in a homogenous purple solution.

Absorbance Measurement and Data Analysis

  • Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm. A reference wavelength of 630 nm can be used to reduce background noise.[7][9]

  • Subtract the average absorbance of the no-cell control wells from the absorbance of all other wells.

  • Calculate the percentage of cell viability for each concentration of this compound using the following formula:

    • % Cell Viability = (Absorbance of treated cells / Absorbance of vehicle control cells) x 100

  • Plot the percentage of cell viability against the logarithm of the this compound concentration to generate a dose-response curve.

  • Determine the IC50 value (the concentration of the drug that inhibits 50% of cell growth) from the dose-response curve using appropriate software (e.g., GraphPad Prism).

Data Presentation

Table 1: Hypothetical Cytotoxicity of this compound on H460 Cells

This compound Concentration (nM)Mean Absorbance (570 nm)Standard Deviation% Cell Viability
0 (Vehicle Control)1.2540.087100.0%
11.1890.07594.8%
50.9820.06178.3%
100.7560.05360.3%
250.5010.04239.9%
500.2480.02919.8%
1000.1030.0158.2%
5000.0510.0094.1%

Note: The data presented in this table is for illustrative purposes only and does not represent actual experimental results.

Mandatory Visualization

MTT_Assay_Workflow MTT Assay Experimental Workflow cluster_day1 Day 1: Cell Seeding cluster_day2 Day 2: Treatment cluster_day4 Day 4: Assay seed_cells Seed H460 cells in a 96-well plate incubate_attach Incubate overnight for cell attachment seed_cells->incubate_attach prepare_drug Prepare serial dilutions of this compound add_drug Add this compound to cells prepare_drug->add_drug incubate_drug Incubate for 24-72 hours add_drug->incubate_drug add_mtt Add MTT solution incubate_mtt Incubate for 2-4 hours add_mtt->incubate_mtt solubilize Solubilize formazan crystals (e.g., with DMSO) incubate_mtt->solubilize read_absorbance Read absorbance at 570 nm solubilize->read_absorbance

Caption: Workflow for determining cell viability using the MTT assay.

Renieramycin_M_Signaling_Pathway Proposed Signaling Pathway of this compound in H460 Cells cluster_p53 p53-Dependent Pathway cluster_Bcl2 Bcl-2 Family Regulation cluster_Mitochondria Mitochondrial Pathway cluster_Caspase Caspase Cascade RenieramycinM This compound p53 p53 activation RenieramycinM->p53 Bcl2 Bcl-2 & Mcl-1 (Anti-apoptotic) p53->Bcl2 Bax Bax (Pro-apoptotic) p53->Bax Mitochondrion Mitochondrion Bcl2->Mitochondrion Bax->Mitochondrion CytochromeC Cytochrome c release Mitochondrion->CytochromeC Caspase9 Caspase-9 activation CytochromeC->Caspase9 Caspase3 Caspase-3 activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: this compound induces apoptosis via p53 and mitochondrial pathways.

References

Application Notes and Protocols for Western Blot Analysis of p53 Activation by Renieramycin M

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Renieramycin M, a tetrahydroisoquinoline alkaloid isolated from the blue sponge Xestospongia sp., has demonstrated potent anticancer properties. Its mechanism of action involves the induction of apoptosis in cancer cells through the activation of the p53 tumor suppressor protein.[1][2][3] Activation of p53 is a critical event in cellular response to stress, such as DNA damage, leading to cell cycle arrest, apoptosis, or DNA repair.[4] In the context of this compound treatment, p53 activation leads to the downregulation of anti-apoptotic proteins like Bcl-2 and Mcl-1, thereby promoting programmed cell death.[1][3] Western blot analysis is a fundamental technique to elucidate this pathway by quantifying the changes in protein expression levels of p53 and its downstream targets. These application notes provide a comprehensive guide to performing Western blot analysis to assess the activation of the p53 pathway by this compound.

Data Presentation

The following table summarizes the expected dose-dependent effects of this compound and its analogs on key proteins in the p53 pathway, as determined by Western blot analysis. The data is compiled from studies on various cancer cell lines and should be considered as a representative guide.

Treatment (24h)Target ProteinChange in Protein Expression (Fold Change vs. Control)Cell Line
This compound (5 µM) p53~1.5 - 2.0H460 (Lung Cancer)
Bcl-2~0.6 - 0.8H460 (Lung Cancer)
Mcl-1~0.4 - 0.6H460 (Lung Cancer)
This compound (10 µM) p53~2.0 - 2.5H460 (Lung Cancer)
Bcl-2~0.4 - 0.6H460 (Lung Cancer)
Mcl-1~0.2 - 0.4H460 (Lung Cancer)
This compound (20 µM) p53~2.5 - 3.5H460 (Lung Cancer)
Bcl-2~0.2 - 0.4H460 (Lung Cancer)
Mcl-1~0.1 - 0.3H460 (Lung Cancer)

Note: The quantitative data presented is based on published studies of this compound and its closely related analogs. Actual fold changes may vary depending on the cell line, experimental conditions, and antibody efficacy.

Signaling Pathway and Experimental Workflow Visualization

The following diagrams illustrate the proposed signaling pathway of p53 activation by this compound and the general workflow for its analysis by Western blot.

p53_signaling_pathway cluster_0 Cellular Stress cluster_1 Upstream Kinases cluster_2 p53 Regulation cluster_3 Downstream Effectors This compound This compound ATM_ATR ATM / ATR This compound->ATM_ATR Induces DNA Damage p53 p53 ATM_ATR->p53 Phosphorylation & Activation Bcl2 Bcl-2 p53->Bcl2 Transcriptional Repression Mcl1 Mcl-1 p53->Mcl1 Transcriptional Repression Apoptosis Apoptosis Bcl2->Apoptosis Mcl1->Apoptosis western_blot_workflow start Start: Cell Culture (e.g., H460 Lung Cancer Cells) treatment Treatment with this compound (Varying Concentrations and Times) start->treatment lysis Cell Lysis and Protein Extraction treatment->lysis quantification Protein Quantification (e.g., BCA Assay) lysis->quantification sds_page SDS-PAGE quantification->sds_page transfer Protein Transfer to PVDF Membrane sds_page->transfer blocking Blocking with 5% Non-fat Milk or BSA in TBST transfer->blocking primary_ab Primary Antibody Incubation (e.g., anti-p53, anti-Bcl-2, anti-Mcl-1, anti-β-actin) Overnight at 4°C blocking->primary_ab secondary_ab Secondary Antibody Incubation (HRP-conjugated) 1 hour at Room Temperature primary_ab->secondary_ab detection Chemiluminescent Detection (ECL Substrate) secondary_ab->detection analysis Image Acquisition and Densitometry Analysis detection->analysis end End: Quantified Protein Levels analysis->end

References

Application Notes and Protocols for Renieramycin M Cytotoxicity Testing

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and critical information for assessing the cytotoxicity of Renieramycin M, a marine-derived bis-tetrahydroisoquinolinequinone alkaloid with potent anti-cancer properties. The following sections detail the necessary cell culture conditions, cytotoxicity assay protocols, and an overview of the compound's mechanism of action.

Overview of this compound Cytotoxicity

This compound has demonstrated significant cytotoxic effects against a range of human cancer cell lines, with IC50 values often in the nanomolar range. Its mechanism of action is primarily linked to the induction of apoptosis through the mitochondrial pathway, involving the activation of p53 and modulation of Bcl-2 family proteins.

Recommended Cell Lines and Culture Conditions

The selection of an appropriate cancer cell line is critical for obtaining relevant cytotoxicity data. This compound has been shown to be effective against various cancer types. Below are the recommended cell lines and their specific culture conditions.

Table 1: Recommended Cell Lines for this compound Cytotoxicity Testing

Cell LineCancer TypeRecommended MediumSupplements
A549 Non-Small Cell Lung CancerDMEM or F-12K Medium10% Fetal Bovine Serum (FBS), 2 mM L-glutamine, 1% Penicillin-Streptomycin
NCI-H292 Non-Small Cell Lung CancerRPMI-1640 Medium10% FBS, 2 mM L-glutamine, 1% Penicillin-Streptomycin
NCI-H460 Non-Small Cell Lung CancerRPMI-1640 Medium10% FBS, 10 mM HEPES, 1 mM Sodium Pyruvate, 4.5 g/L Glucose, 1% Penicillin-Streptomycin
HCT-116 Colon CarcinomaMcCoy's 5A Medium10% FBS, 1% Penicillin-Streptomycin
MCF-7 Breast CancerEagle's Minimum Essential Medium (EMEM)10% FBS, 0.01 mg/mL human recombinant insulin, 1% Penicillin-Streptomycin
General Cell Culture Protocol:
  • Thawing Cells: Rapidly thaw cryopreserved cells in a 37°C water bath. Transfer the cell suspension to a 15 mL conical tube containing 9 mL of pre-warmed complete growth medium. Centrifuge at 125 x g for 5 minutes, discard the supernatant, and resuspend the cell pellet in fresh complete growth medium.

  • Cell Maintenance: Culture cells in T-75 flasks at 37°C in a humidified atmosphere with 5% CO2.

  • Subculturing: When cells reach 70-80% confluency, aspirate the medium, wash with sterile 1x PBS, and detach the cells using a suitable dissociation reagent (e.g., 0.25% Trypsin-EDTA). Neutralize the trypsin with complete growth medium, centrifuge the cells, and resuspend them in fresh medium for plating.

Quantitative Cytotoxicity Data

The following table summarizes the reported 50% inhibitory concentration (IC50) values for this compound in various cancer cell lines. This data is crucial for designing dose-response experiments.

Table 2: IC50 Values of this compound in Various Cancer Cell Lines

Cell LineCancer TypeIC50 (nM)Reference
HCT-116Colon CarcinomaLow nanomolar range[1]
MDA-MB-435Breast CancerLow nanomolar range[1]
NCI-H460Non-Small Cell Lung CancerNanomolar range[2]
H292Non-Small Cell Lung Cancer24.56[3]
MCF-7Breast Cancer6.0 ± 0.5[4]

Experimental Protocols

MTT Cytotoxicity Assay Protocol

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.

Materials:

  • This compound stock solution (dissolved in DMSO)

  • Selected cancer cell line

  • Complete growth medium

  • 96-well tissue culture plates

  • MTT solution (5 mg/mL in PBS, sterile filtered)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Phosphate-Buffered Saline (PBS)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count the cells.

    • Seed the cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete growth medium.

    • Incubate the plate at 37°C and 5% CO2 for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in the complete growth medium. The final DMSO concentration should not exceed 0.5%.

    • Remove the medium from the wells and add 100 µL of the diluted this compound solutions. Include a vehicle control (medium with the same concentration of DMSO) and a blank control (medium only).

    • Incubate the plate for 24, 48, or 72 hours at 37°C and 5% CO2.

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.

    • Incubate the plate for 3-4 hours at 37°C until a purple formazan precipitate is visible under the microscope.

  • Formazan Solubilization:

    • Carefully aspirate the medium containing MTT.

    • Add 100 µL of the solubilization solution (e.g., DMSO) to each well.

    • Gently shake the plate on an orbital shaker for 15 minutes to dissolve the formazan crystals.

  • Absorbance Measurement:

    • Measure the absorbance at 570 nm using a microplate reader.[5][6] A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the log of the this compound concentration to determine the IC50 value using a suitable software (e.g., GraphPad Prism).

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_assay MTT Assay cluster_analysis Data Analysis thaw Thaw Cells culture Culture Cells to 70-80% Confluency thaw->culture harvest Harvest & Count Cells culture->harvest seed Seed Cells in 96-well Plate harvest->seed treat_cells Treat Cells with this compound prepare_drug Prepare this compound Dilutions prepare_drug->treat_cells incubate_treat Incubate (24-72h) treat_cells->incubate_treat add_mtt Add MTT Solution incubate_mtt Incubate (3-4h) add_mtt->incubate_mtt solubilize Add Solubilization Solution incubate_mtt->solubilize read_absorbance Read Absorbance (570 nm) solubilize->read_absorbance calc_viability Calculate % Cell Viability plot_curve Plot Dose-Response Curve calc_viability->plot_curve det_ic50 Determine IC50 plot_curve->det_ic50

Caption: Experimental workflow for this compound cytotoxicity testing using the MTT assay.

Signaling Pathway

signaling_pathway cluster_upstream Upstream Regulation cluster_bcl2 Bcl-2 Family Modulation cluster_mitochondria Mitochondrial Pathway cluster_caspase Caspase Cascade RenieramycinM This compound p53 p53 Activation RenieramycinM->p53 Mcl1 Mcl-1 (Anti-apoptotic) RenieramycinM->Mcl1 Bax Bax (Pro-apoptotic) p53->Bax Bcl2 Bcl-2 (Anti-apoptotic) p53->Bcl2 Mito Mitochondrial Outer Membrane Permeabilization Bax->Mito Bcl2->Mito Mcl1->Mito CytoC Cytochrome c Release Mito->CytoC Casp9 Caspase-9 Activation CytoC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 PARP PARP Cleavage Casp3->PARP Apoptosis Apoptosis PARP->Apoptosis

Caption: Proposed signaling pathway for this compound-induced apoptosis.

References

Application Notes and Protocols: Hoechst 33342 and Propidium Iodide Staining for the Analysis of Renieramycin M-Induced Apoptosis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Renieramycin M, a tetrahydroisoquinoline alkaloid isolated from the blue sponge Xestospongia sp., has demonstrated significant anticancer properties, including the induction of apoptosis in various cancer cell lines.[1] A fundamental technique to elucidate the apoptotic effects of this compound is the dual staining of cells with Hoechst 33342 and propidium iodide (PI). This method allows for the clear distinction between viable, apoptotic, and necrotic cells based on plasma membrane integrity and nuclear morphology. Hoechst 33342 is a cell-permeant dye that stains the condensed chromatin of apoptotic nuclei more brightly than the chromatin of normal cells.[2][3][4] Propidium iodide is a fluorescent agent that cannot cross the membrane of live cells, making it a reliable marker for dead cells.[2] This combination provides a robust and quantifiable measure of apoptosis and necrosis.

These application notes provide detailed protocols for utilizing Hoechst 33342 and PI staining to assess this compound-induced apoptosis, summarize key quantitative data from relevant studies, and illustrate the associated signaling pathways.

Data Presentation

The following tables summarize the cytotoxic and apoptotic effects of this compound and its derivatives in various cancer cell lines.

Table 1: IC50 Values of this compound and its Derivatives in Human Cancer Cell Lines

CompoundCell LineIC50 ValueExposure Time
This compoundMCF-7 (Breast Cancer)6.0 ± 0.5 nM72 h[5]
This compoundH292 (Lung Cancer)24.56 nMNot Specified[6]
Renieramycin TH460 (Lung Cancer)0.05 µM (significant cytotoxic effect)24 h[7]
Renieramycin TH292 (Lung Cancer)0.05 µM (significant cytotoxic effect)24 h[7]
Renieramycin TH23 (Lung Cancer)0.05 µM (significant cytotoxic effect)24 h[7]
Renieramycin TA549 (Lung Cancer)0.05 µM (significant cytotoxic effect)24 h[7]
DH-22 (Renieramycin T derivative)A549 (Lung Cancer)13.27 ± 0.66 µM24 h[8]
DH-32 (Renieramycin T derivative)A549 (Lung Cancer)4.06 ± 0.24 µMNot Specified[9]
DH-32 (Renieramycin T derivative)H23 (Lung Cancer)2.07 ± 0.11 µMNot Specified[9]
DH-32 (Renieramycin T derivative)H292 (Lung Cancer)1.46 ± 0.06 µMNot Specified[9]

Table 2: Quantification of this compound-Induced Apoptosis with Hoechst 33342/PI Staining

Cell LineThis compound ConcentrationTreatment DurationPercentage of Apoptotic CellsReference
H460 (Lung Cancer)5 µM24 h~8%[1]
H460 (Lung Cancer)40 µM24 h~40%[1]
H460 (Lung Cancer, detached)2.5 µM6 h~40%[1]

Experimental Protocols

Principle of the Assay

This protocol utilizes a dual-staining method with Hoechst 33342 and propidium iodide (PI) to differentiate between viable, apoptotic, and necrotic cells.

  • Viable cells: Possess intact cell membranes and exhibit uniform, low-intensity blue fluorescence from Hoechst 33342. They do not take up PI.

  • Apoptotic cells: Feature condensed or fragmented chromatin, which is brightly stained by the cell-permeable Hoechst 33342, appearing as intense blue fluorescent nuclei. In early apoptosis, the cell membrane remains intact, excluding PI.

  • Late Apoptotic/Necrotic cells: Have compromised cell membranes, allowing PI to enter and stain the nucleus red. These cells will also show blue fluorescence from Hoechst 33342.

Materials
  • This compound

  • Human cancer cell line of interest (e.g., H460 non-small cell lung cancer cells)

  • Appropriate cell culture medium (e.g., RPMI-1640)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Hoechst 33342 solution (e.g., 10 mg/mL stock in sterile water)

  • Propidium Iodide (PI) solution (e.g., 1 mg/mL stock in sterile water)

  • 96-well black, clear-bottom imaging plates or standard culture plates and fluorescence microscope slides

  • Fluorescence microscope with appropriate filters for DAPI (blue) and Rhodamine (red) channels.

Protocol for Hoechst 33342 and PI Staining

This protocol is adapted from procedures used to evaluate apoptosis induced by Renieramycin and its derivatives.[8][10][11]

1. Cell Seeding:

  • Seed the chosen cancer cell line (e.g., H460) into a 96-well plate at a density of 1 x 10⁴ cells per well.

  • Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell adherence.

2. Treatment with this compound:

  • Prepare a series of dilutions of this compound in complete culture medium. Based on published data, a concentration range of 5 µM to 50 µM can be effective for inducing apoptosis.[1][8]

  • Remove the culture medium from the wells and replace it with the medium containing the different concentrations of this compound. Include a vehicle-only control (e.g., DMSO).

  • Incubate the cells for the desired treatment period (e.g., 16 to 24 hours).[1][8]

3. Staining:

  • Prepare a fresh staining solution containing Hoechst 33342 and PI in PBS or culture medium. A final concentration of 10 µg/mL for Hoechst 33342 and 5 µg/mL for PI is recommended.[10][11]

  • After the treatment period, carefully remove the medium from the wells.

  • Add the Hoechst 33342/PI staining solution to each well.

  • Incubate the plate for 15-30 minutes at 37°C, protected from light.[8][10]

4. Image Acquisition and Analysis:

  • Visualize the stained cells using a fluorescence microscope.

  • Capture images using filters for blue fluorescence (Hoechst 33342, Ex/Em: ~350/460 nm) and red fluorescence (PI, Ex/Em: ~535/615 nm).

  • Quantify the number of viable, apoptotic, and necrotic cells in multiple fields of view for each treatment condition.

  • The percentage of apoptotic cells can be calculated by counting the number of cells with condensed or fragmented nuclei (bright blue) and dividing by the total number of cells (all blue nuclei).

Signaling Pathways and Visualizations

This compound has been shown to induce apoptosis through a p53-dependent pathway.[1] This involves the upregulation of the tumor suppressor protein p53, which in turn modulates the expression of Bcl-2 family proteins, leading to the activation of the intrinsic apoptotic cascade.

Below are diagrams illustrating the experimental workflow and the proposed signaling pathway for this compound-induced apoptosis.

G Experimental Workflow for Assessing this compound-Induced Apoptosis cluster_0 Cell Culture and Treatment cluster_1 Staining cluster_2 Analysis A Seed Cancer Cells B Overnight Incubation A->B C Treat with this compound B->C D Add Hoechst 33342 & PI Staining Solution C->D E Incubate (15-30 min) D->E F Fluorescence Microscopy E->F G Image Acquisition (Blue & Red Channels) F->G H Quantify Viable, Apoptotic, & Necrotic Cells G->H

Caption: Experimental workflow for Hoechst 33342 and PI staining.

G Proposed Signaling Pathway of this compound-Induced Apoptosis RenieramycinM This compound p53 p53 Activation RenieramycinM->p53 Bcl2_Mcl1 Bcl-2 & Mcl-1 Downregulation (Anti-apoptotic) p53->Bcl2_Mcl1 Bax Bax (Pro-apoptotic) p53->Bax Mitochondria Mitochondrial Outer Membrane Permeabilization Bcl2_Mcl1->Mitochondria Bax->Mitochondria Caspase9 Caspase-9 Activation Mitochondria->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: this compound-induced p53-dependent apoptosis pathway.

References

Application Notes and Protocols for Quantifying Apoptosis using Annexin V Assay after Renieramycin M Treatment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Renieramycin M, a marine-derived tetrahydroisoquinoline alkaloid, has demonstrated potent anticancer activities by inducing apoptosis in various cancer cell lines, including non-small cell lung cancer.[1][2][3] The mechanism of action often involves the activation of the p53 tumor suppressor pathway, leading to the downregulation of anti-apoptotic proteins like Bcl-2 and Mcl-1.[1][3][4] A reliable method for quantifying the apoptotic effects of potential chemotherapeutic agents like this compound is crucial for drug development.

The Annexin V assay is a widely used and robust method for detecting one of the earliest events in apoptosis: the translocation of phosphatidylserine (PS) from the inner to the outer leaflet of the plasma membrane.[5][6] In healthy cells, PS is exclusively located on the cytoplasmic side of the cell membrane. During early apoptosis, this asymmetry is lost, and PS becomes exposed on the cell's exterior.[7][8] Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorescent dye, such as FITC, to label apoptotic cells.[5]

By co-staining with a viability dye like Propidium Iodide (PI), which is excluded by live cells with intact membranes, it is possible to distinguish between different cell populations:

  • Annexin V- / PI- : Live, healthy cells

  • Annexin V+ / PI- : Early apoptotic cells

  • Annexin V+ / PI+ : Late apoptotic or necrotic cells

  • Annexin V- / PI+ : Necrotic cells

This application note provides a detailed protocol for using the Annexin V assay to quantify apoptosis in cancer cells following treatment with this compound.

Data Presentation

The following table summarizes hypothetical quantitative data obtained from an Annexin V assay on a human non-small cell lung cancer cell line (e.g., NCI-H460) treated with varying concentrations of this compound for 24 hours.

Treatment GroupConcentration (µM)% Live Cells (Annexin V- / PI-)% Early Apoptotic Cells (Annexin V+ / PI-)% Late Apoptotic/Necrotic Cells (Annexin V+ / PI+)% Necrotic Cells (Annexin V- / PI+)
Vehicle Control095.2 ± 2.12.5 ± 0.81.8 ± 0.50.5 ± 0.2
This compound575.8 ± 3.515.3 ± 2.27.4 ± 1.51.5 ± 0.6
This compound1048.2 ± 4.135.6 ± 3.814.1 ± 2.92.1 ± 0.9
This compound2022.5 ± 3.948.9 ± 5.225.3 ± 4.13.3 ± 1.1

Experimental Protocols

Materials and Reagents
  • Cancer cell line of interest (e.g., NCI-H460)

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)

  • This compound stock solution (dissolved in a suitable solvent like DMSO)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Trypsin-EDTA solution

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and 10X Binding Buffer)

  • Flow cytometer

  • Microcentrifuge

  • Hemocytometer or automated cell counter

Experimental Workflow

G cluster_0 Cell Culture and Treatment cluster_1 Cell Harvesting and Staining cluster_2 Data Acquisition and Analysis A Seed cells in culture plates B Allow cells to adhere overnight A->B C Treat cells with this compound (and vehicle control) B->C D Incubate for desired time period (e.g., 24 hours) C->D E Collect supernatant (floating cells) D->E F Trypsinize adherent cells D->F G Combine floating and adherent cells E->G F->G H Wash cells with cold PBS G->H I Resuspend cells in 1X Binding Buffer H->I J Add Annexin V-FITC and Propidium Iodide I->J K Incubate in the dark J->K L Analyze samples by flow cytometry K->L M Gate cell populations L->M N Quantify apoptotic vs. live vs. necrotic cells M->N O Generate quantitative data tables and plots N->O

Experimental workflow for the Annexin V assay.

Detailed Protocol
  • Cell Seeding: Seed the cancer cells in 6-well plates at a density that will result in 70-80% confluency at the time of treatment.

  • Cell Treatment: After allowing the cells to adhere overnight, replace the medium with fresh medium containing the desired concentrations of this compound. Include a vehicle-only control (e.g., DMSO).

  • Incubation: Incubate the cells for the desired treatment duration (e.g., 24 hours) at 37°C in a humidified incubator with 5% CO2.

  • Cell Harvesting:

    • Carefully collect the culture supernatant from each well, as it may contain apoptotic cells that have detached.

    • Wash the adherent cells with PBS.

    • Add trypsin-EDTA to detach the adherent cells.

    • Combine the trypsinized cells with their corresponding supernatant.

  • Cell Washing and Staining:

    • Centrifuge the cell suspension at a low speed (e.g., 300 x g) for 5 minutes at 4°C.

    • Discard the supernatant and wash the cell pellet with cold PBS.

    • Repeat the centrifugation and washing step.

    • Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.[5]

    • To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide solution.

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[5]

  • Flow Cytometry Analysis:

    • After incubation, add 400 µL of 1X Binding Buffer to each tube.

    • Analyze the samples on a flow cytometer as soon as possible.[5]

    • Use appropriate controls for setting up compensation and gates: unstained cells, cells stained with only Annexin V-FITC, and cells stained with only PI.

  • Data Analysis:

    • Create a dot plot of FITC (Annexin V) versus PI.

    • Establish quadrants to differentiate between live (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cell populations.

    • Calculate the percentage of cells in each quadrant for each treatment condition.

Signaling Pathway of this compound-Induced Apoptosis

Studies have indicated that this compound induces apoptosis through a p53-dependent mitochondrial pathway.[1][4] The following diagram illustrates the proposed signaling cascade.

G cluster_0 Apoptosis Induction A This compound B p53 Activation A->B C Bcl-2 & Mcl-1 (Anti-apoptotic) B->C D Bax (Pro-apoptotic) B->D E Mitochondrial Outer Membrane Permeabilization C->E D->E F Cytochrome c Release E->F G Caspase Activation (e.g., Caspase-9, Caspase-3) F->G H Apoptosis G->H

This compound induced apoptosis pathway.

Conclusion

The Annexin V assay is a sensitive and reliable method for quantifying apoptosis induced by this compound. This protocol provides a framework for researchers to assess the apoptotic efficacy of this and other potential anticancer compounds. The ability to distinguish between early and late apoptotic events provides valuable insights into the kinetics of drug-induced cell death. The elucidation of the underlying signaling pathways, such as the p53-dependent mitochondrial pathway, further supports the development of targeted cancer therapies.

References

Application Notes and Protocols: Semi-synthesis of Renieramycin M Analogues for Improved Cytotoxicity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the semi-synthesis of renieramycin M analogues and the evaluation of their cytotoxic properties. This compound, a bistetrahydroisoquinolinequinone alkaloid isolated from the Thai blue sponge Xestospongia sp., and its analogues have demonstrated potent cytotoxic activity against various cancer cell lines, particularly non-small-cell lung cancer (NSCLC).[1][2][3] This guide is intended to facilitate further research and development of these compounds as potential anticancer agents.

Introduction

This compound is a marine natural product that has garnered significant interest due to its potent anticancer properties.[4][5] Its unique chemical structure provides a scaffold for semi-synthetic modifications to enhance its cytotoxic efficacy and selectivity. Research has focused on modifying the C-22 and C-5 positions to generate novel analogues with improved activity.[1][4] This document outlines the synthesis of two promising series of analogues: 22-O-amino ester derivatives and hydroquinone 5-O-amino ester derivatives, and details the protocols for assessing their cytotoxicity.

Quantitative Data Summary

The following tables summarize the in vitro cytotoxicity (IC50 values) of this compound and its semi-synthetic analogues against various human cancer cell lines.

Table 1: Cytotoxicity of this compound and 22-O-Amino Ester Derivatives against H292 Non-Small-Cell Lung Cancer Cells.

CompoundSubstituent at C-22IC50 (nM)[1][2]
This compoundAngelate24.56
Jorunnamycin AHydroxyl217.43
5a N-Boc-L-glycine 3.56
5bN-Boc-L-alanine10.23
5cN-Boc-L-valine45.87
Doxorubicin-~350

Table 2: Cytotoxicity of this compound and other Analogues against Various Cancer Cell Lines.

CompoundCell LineIC50 (nM)Reference
This compoundH460 (NSCLC)33.86[6]
This compoundHCT116 (Colon)Not specified, but in nM range[4][7]
This compoundMDA-MB-435 (Breast)Not specified, but in nM range[4]
This compoundMCF-7 (Breast)6.0 ± 0.5[8]
5-O-(4'-pyridinecarbonyl) renieramycin TH290 (NSCLC)35.27 ± 1.09[6]
5-O-(4'-pyridinecarbonyl) renieramycin TH460 (NSCLC)34.77 ± 2.19[6]
Bishydroquinone this compound (HQ-RM)H292 (NSCLC)Lower than this compound[9]
5-O-(3-propanoyl) ester of renieramycin TH292 (NSCLC)33.44[10]
5-O-(3-propanoyl) ester of renieramycin TH460 (NSCLC)33.88[10]
DoxorubicinMCF-7 (Breast)356 ± 25[8]

Experimental Protocols

Semi-synthesis of 22-O-Amino Ester Derivatives of this compound

This protocol describes the general procedure for the synthesis of 22-O-amino ester derivatives from this compound. The synthesis involves the conversion of this compound to jorunnamycin A, followed by esterification with N-Boc protected amino acids.

Materials:

  • This compound

  • Potassium cyanide (KCN)

  • N-Boc protected amino acids (e.g., N-Boc-L-glycine)

  • Dicyclohexylcarbodiimide (DCC)

  • 4-Dimethylaminopyridine (DMAP)

  • Dichloromethane (DCM), anhydrous

  • Standard laboratory glassware and purification equipment (silica gel chromatography)

Procedure:

  • Preparation of Jorunnamycin A from this compound: This transformation is a known procedure and serves as the precursor for the esterification.[4]

  • Esterification: a. To a solution of jorunnamycin A in anhydrous DCM, add the desired N-Boc protected amino acid (1.5 equivalents). b. Add DCC (1.5 equivalents) and a catalytic amount of DMAP to the reaction mixture. c. Stir the reaction at room temperature under an inert atmosphere (e.g., argon) for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC). d. Upon completion, filter the reaction mixture to remove the dicyclohexylurea byproduct. e. Concentrate the filtrate under reduced pressure. f. Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of hexane and ethyl acetate) to yield the desired 22-O-amino ester derivative. g. Characterize the final product by spectroscopic methods (NMR, MS).

Cytotoxicity Evaluation using MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.[4]

Materials:

  • Human cancer cell lines (e.g., H292, H460, MCF-7)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% FBS and 1% penicillin/streptomycin)

  • This compound analogues (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: a. Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. b. Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 24 hours to allow for cell attachment.

  • Compound Treatment: a. Prepare serial dilutions of the this compound analogues in complete medium. The final concentration of DMSO should be less than 0.1%. b. Remove the medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with DMSO) and a positive control (e.g., doxorubicin). c. Incubate the plate for 48-72 hours at 37°C and 5% CO2.

  • MTT Assay: a. After the incubation period, add 10 µL of MTT solution to each well. b. Incubate the plate for an additional 2-4 hours at 37°C. c. Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. d. Shake the plate gently for 10 minutes to ensure complete dissolution.

  • Data Analysis: a. Measure the absorbance at 570 nm using a microplate reader. b. Calculate the percentage of cell viability for each concentration relative to the vehicle control. c. Determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) by plotting the percentage of cell viability against the compound concentration and fitting the data to a sigmoidal dose-response curve.

Visualizations

Signaling Pathways

This compound and its analogues have been shown to induce apoptosis through multiple signaling pathways. The diagram below illustrates the proposed mechanism of action involving the p53-dependent pathway and the mitochondrial (intrinsic) pathway of apoptosis.

Renieramycin_M This compound Analogue DNA_Damage DNA Damage Renieramycin_M->DNA_Damage Akt_Pathway Akt Signaling Inhibition Renieramycin_M->Akt_Pathway p53 p53 Activation DNA_Damage->p53 Bcl2_Mcl1 Bcl-2 & Mcl-1 (Anti-apoptotic) Downregulation p53->Bcl2_Mcl1 Bax Bax (Pro-apoptotic) No Change/Upregulation p53->Bax Mitochondria Mitochondrial Outer Membrane Permeabilization Bcl2_Mcl1->Mitochondria Bax->Mitochondria Cytochrome_c Cytochrome c Release Mitochondria->Cytochrome_c Caspase9 Caspase-9 Activation Cytochrome_c->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis Mcl1_Degradation Mcl-1 Ubiquitin-Proteasomal Degradation Akt_Pathway->Mcl1_Degradation Mcl1_Degradation->Mitochondria

Caption: Proposed apoptotic signaling pathways of this compound analogues.

Experimental Workflow

The following diagram outlines the general workflow from the semi-synthesis of this compound analogues to the evaluation of their cytotoxic activity.

Start Start: This compound Synthesis Semi-synthesis of Analogues Start->Synthesis Purification Purification & Characterization Synthesis->Purification Stock_Solution Prepare Stock Solutions Purification->Stock_Solution Treatment Treatment with Analogues Stock_Solution->Treatment Cell_Culture Cell Culture & Seeding Cell_Culture->Treatment MTT_Assay MTT Assay Treatment->MTT_Assay Data_Analysis Data Analysis (IC50 Determination) MTT_Assay->Data_Analysis End End: Cytotoxicity Profile Data_Analysis->End Renieramycin_M This compound Scaffold Modification_C22 Modification at C-22 (Ester Side Chain) Renieramycin_M->Modification_C22 Modification_C5 Modification at C-5 (Hydroquinone Ester) Renieramycin_M->Modification_C5 Amino_Acid_Moiety Addition of Aminoacyl Moiety Modification_C22->Amino_Acid_Moiety Improved_Cytotoxicity Improved Cytotoxicity Modification_C5->Improved_Cytotoxicity (e.g., 4'-pyridinecarbonyl) Small_Substituent Small Substituent (e.g., Glycine) Amino_Acid_Moiety->Small_Substituent Bulky_Substituent Bulky Substituent (e.g., Valine) Amino_Acid_Moiety->Bulky_Substituent Small_Substituent->Improved_Cytotoxicity Reduced_Cytotoxicity Reduced Cytotoxicity Bulky_Substituent->Reduced_Cytotoxicity

References

Application Notes and Protocols: In Vitro Combination of Renieramycin M and Doxorubicin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the in vitro use of renieramycin M in combination with the standard chemotherapeutic agent, doxorubicin. The following sections detail the synergistic cytotoxic effects, underlying mechanisms of action, and detailed protocols for key experimental assays.

Introduction

This compound, a tetrahydroisoquinoline alkaloid isolated from the blue sponge Xestospongia sp., has demonstrated potent anticancer activity at nanomolar concentrations against various cancer cell lines.[1][2] Doxorubicin is a widely used anthracycline antibiotic in cancer chemotherapy, known to exert its cytotoxic effects through DNA intercalation and inhibition of topoisomerase II.[3][4][5] The combination of novel therapeutic agents with established chemotherapeutics is a promising strategy to enhance efficacy, overcome drug resistance, and potentially reduce dose-limiting toxicities.

Studies have shown that the simultaneous, but not sequential, in vitro administration of this compound and doxorubicin results in a synergistic cytotoxic effect in cancer cells, such as the MCF-7 breast cancer cell line.[1][6][7] This synergistic interaction leads to a significant reduction in the required concentrations of both drugs to achieve a high level of cancer cell inhibition.[1][8]

Mechanism of Synergistic Action

The synergistic cytotoxicity of the this compound and doxorubicin combination is multifactorial, involving enhanced induction of apoptosis and distinct effects on cellular signaling pathways.

  • Enhanced Apoptosis: The combination treatment leads to a greater and more rapid induction of apoptosis compared to either drug alone.[1][8]

  • Cell Cycle Arrest: Doxorubicin is known to induce S and G2/M phase arrest in the cell cycle.[1][8] While this compound alone does not cause significant cell cycle changes, the combination treatment can lead to a G2/M arrest at lower concentrations and an S and G2/M arrest at higher concentrations.[2][8]

  • Differential Regulation of Signaling Pathways:

    • Doxorubicin primarily upregulates the p53 signaling pathway and cell cycle checkpoints.[1][7]

    • This compound in the combination context has been shown to regulate the ErbB/PI3K-Akt, integrin, and focal adhesion signaling pathways.[1][7]

    • Combination-Specific Effects: The combined treatment specifically regulates genes involved in cytochrome C release and interferon-gamma signaling.[1][7][8]

  • Gene Expression: The combination of this compound and doxorubicin leads to a greater number of differentially expressed genes compared to single-drug treatments, with a notable downregulation of genes involved in DNA replication and repair.[1][8]

Quantitative Data Summary

The following tables summarize the quantitative data from in vitro studies on the combination of this compound and doxorubicin in MCF-7 breast cancer cells.

Table 1: Individual Drug Cytotoxicity (72h treatment)

DrugIC50 (nM)
This compound6.0 ± 0.5
Doxorubicin356 ± 25

Data from MTT cytotoxicity assay in MCF-7 cells.[2]

Table 2: Reduction in IC95 Values with Combination Treatment

DrugFold Reduction in IC95
This compoundUp to 4-fold
DoxorubicinUp to 8-fold

Synergism was observed at various molar ratios, with the most significant effects between 1:20 and 1:80 (this compound : Doxorubicin).[1]

Experimental Protocols

Detailed methodologies for key in vitro experiments are provided below.

Cell Viability Assay (MTT Assay)

This protocol is for determining the cytotoxic effects of this compound and doxorubicin, both individually and in combination. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cell metabolic activity.[9][10][11]

Materials:

  • MCF-7 cells (or other cancer cell line of interest)

  • Complete growth medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin)

  • This compound stock solution (in DMSO)

  • Doxorubicin stock solution (in sterile water or DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well microplates

  • Microplate reader

Protocol:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Prepare serial dilutions of this compound and doxorubicin in complete medium. For combination studies, prepare dilutions of both drugs at fixed molar ratios (e.g., 1:20, 1:40, 1:50, 1:80).

  • Remove the medium from the wells and add 100 µL of the drug solutions (single agents or combinations). Include vehicle control (medium with the highest concentration of DMSO used) and untreated control wells.

  • Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.

  • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • After incubation, carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the untreated control and determine the IC50 values using appropriate software (e.g., GraphPad Prism). For combination studies, use software like CompuSyn to calculate the Combination Index (CI), where CI < 1 indicates synergy.

Cell Cycle Analysis (Propidium Iodide Staining)

This protocol is for analyzing the effect of the drug combination on cell cycle distribution using propidium iodide (PI) staining followed by flow cytometry.[12][13][14]

Materials:

  • Cells treated as described in the cell viability assay (in 6-well plates)

  • Phosphate-buffered saline (PBS)

  • 70% cold ethanol

  • RNase A (100 µg/mL)

  • Propidium Iodide (PI) staining solution (50 µg/mL in PBS)

  • Flow cytometer

Protocol:

  • Seed cells in 6-well plates and treat with single agents or the combination of this compound and doxorubicin for 72 hours.

  • Harvest the cells by trypsinization and collect them by centrifugation at 300 x g for 5 minutes.

  • Wash the cells once with cold PBS.

  • Fix the cells by resuspending the pellet in 1 mL of cold 70% ethanol while gently vortexing. Incubate at 4°C for at least 30 minutes.[13]

  • Centrifuge the fixed cells and wash twice with PBS.[13]

  • Resuspend the cell pellet in 50 µL of RNase A solution and incubate at room temperature for 5-10 minutes to ensure only DNA is stained.[12][13]

  • Add 400 µL of PI staining solution and mix well.[13]

  • Incubate in the dark at room temperature for 10-15 minutes.

  • Analyze the samples using a flow cytometer, collecting at least 10,000 events per sample.

  • Use appropriate software (e.g., FlowJo, ModFit LT) to analyze the cell cycle distribution (Sub-G1, G0/G1, S, and G2/M phases).

Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol is for quantifying apoptosis induced by the drug combination using Annexin V-FITC and Propidium Iodide (PI) staining.

Materials:

  • Cells treated as described for cell cycle analysis

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, PI, and binding buffer)

  • Flow cytometer

Protocol:

  • Treat cells in 6-well plates with this compound, doxorubicin, or the combination for the desired time (e.g., 72 hours).

  • Harvest both adherent and floating cells and collect by centrifugation.

  • Wash the cells once with cold PBS.

  • Resuspend the cells in 100 µL of 1X binding buffer provided in the kit.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI solution.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X binding buffer to each tube.

  • Analyze the samples by flow cytometry within 1 hour of staining.

  • Quantify the percentage of cells in different populations: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).

Visualizations

experimental_workflow cluster_prep Cell Preparation cluster_treatment Drug Treatment cluster_assays Downstream Assays cell_culture Seed Cancer Cells (e.g., MCF-7) incubation_24h Incubate 24h cell_culture->incubation_24h treatment Treat Cells for 72h incubation_24h->treatment drug_prep Prepare Drug Dilutions (Single & Combination) drug_prep->treatment viability Cell Viability (MTT Assay) treatment->viability cell_cycle Cell Cycle Analysis (PI Staining) treatment->cell_cycle apoptosis Apoptosis Assay (Annexin V/PI) treatment->apoptosis

Figure 1: Experimental workflow for in vitro combination studies.

signaling_pathway cluster_drugs Drug Combination cluster_pathways Cellular Pathways cluster_outcomes Cellular Outcomes RM This compound erbb_pi3k ErbB/PI3K-Akt Signaling RM->erbb_pi3k integrin Integrin/Focal Adhesion RM->integrin cyto_c Cytochrome C Release RM->cyto_c ifn_gamma IFN-γ Signaling RM->ifn_gamma DOX Doxorubicin p53 p53 Signaling DOX->p53 cell_cycle_check Cell Cycle Checkpoints DOX->cell_cycle_check DOX->cyto_c DOX->ifn_gamma apoptosis Enhanced Apoptosis p53->apoptosis cell_cycle_arrest G2/M Arrest cell_cycle_check->cell_cycle_arrest cyto_c->apoptosis

Figure 2: Signaling pathways affected by the drug combination.

References

Application Notes and Protocols: Investigating Renieramycin M in Cisplatin-Resistant Cancer Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cisplatin is a cornerstone of chemotherapy for various solid tumors, but the development of resistance is a significant clinical obstacle that limits its effectiveness.[1][2] Renieramycin M, a tetrahydroisoquinoline alkaloid isolated from the marine sponge Xestospongia sp., has demonstrated potent cytotoxic effects against a range of cancer cell lines, with IC50 values often in the nanomolar range.[3][4] Its mechanisms of action include the induction of apoptosis and the modulation of key signaling pathways, such as PI3K/Akt and MAPK/ERK.[5][6][7] This document provides a comprehensive experimental framework for evaluating the efficacy of this compound in overcoming cisplatin resistance. Detailed protocols for key in vitro assays are provided, along with templates for data presentation and visualization of the proposed biological pathways.

Background: Mechanisms of Drug Action and Resistance

Cisplatin: Mechanism and Resistance

Cisplatin exerts its cytotoxic effects primarily by forming platinum-DNA adducts, which obstruct DNA replication and transcription, ultimately triggering programmed cell death (apoptosis).[1][8] However, cancer cells can develop resistance through various adaptive mechanisms[2]:

  • Reduced Intracellular Accumulation: Decreased expression of uptake transporters (like CTR1) or increased expression of efflux pumps (like ATP7A/B) limits the amount of cisplatin reaching its target.[2]

  • Intracellular Inactivation: Elevated levels of intracellular thiols, such as glutathione (GSH), can bind to and neutralize cisplatin before it reaches the DNA.[9]

  • Enhanced DNA Repair: Upregulation of DNA repair pathways, particularly the nucleotide excision repair (NER) system, allows cells to efficiently remove cisplatin-DNA adducts.[8][10]

  • Evasion of Apoptosis: Alterations in apoptotic signaling pathways, such as the overexpression of anti-apoptotic proteins (e.g., Bcl-2), can render cells insensitive to cisplatin-induced damage.[10]

G cluster_cell Cisplatin-Resistant Cell cis_in Cisplatin (Extracellular) cis_intra Cisplatin (Intracellular) cis_in->cis_intra Uptake transporters Reduced Uptake & Increased Efflux (CTR1↓, ATP7A/B↑) cis_in->transporters Reduced Import dna Nuclear DNA cis_intra->dna Binds to cis_intra->transporters Efflux gsh Inactivation by Glutathione (GSH) cis_intra->gsh Neutralization dna_adduct DNA Adducts dna->dna_adduct Damage apoptosis Apoptosis dna_adduct->apoptosis ner Enhanced DNA Repair (NER Pathway) dna_adduct->ner Removal bcl2 Apoptosis Evasion (Bcl-2↑) apoptosis->bcl2 Inhibition

Caption: Key mechanisms of cisplatin resistance in cancer cells.
This compound: A Potential Solution

This compound and its derivatives have been shown to induce apoptosis in various cancer cells, including non-small cell lung cancer.[11][12] Its mechanism appears to be multifactorial, potentially involving:

  • Induction of p53: Activation of the p53 tumor suppressor pathway can lead to the downregulation of anti-apoptotic proteins like Bcl-2 and Mcl-1.[11][13]

  • Inhibition of Pro-Survival Signaling: Studies suggest that renieramycins can interfere with critical signaling cascades that promote cell survival and proliferation, such as the PI3K/Akt and MAPK/ERK pathways.[5][14][15] By inhibiting these pathways, this compound may lower the threshold for apoptosis and resensitize cells to other chemotherapeutic agents.

Experimental Design and Workflow

The overall strategy is to compare the effects of this compound and cisplatin, both alone and in combination, on a pair of parental (cisplatin-sensitive) and cisplatin-resistant cancer cell lines.

G start Establish Cell Models (Sensitive vs. Resistant) treatment Treatment Groups - Vehicle Control - this compound - Cisplatin - Combination start->treatment assays Functional & Mechanistic Assays treatment->assays viability Cell Viability (MTT / XTT Assay) assays->viability apoptosis Apoptosis (Annexin V / PI) assays->apoptosis cell_cycle Cell Cycle (PI Staining) assays->cell_cycle western Protein Expression (Western Blot) assays->western analysis Data Analysis & Interpretation viability->analysis apoptosis->analysis cell_cycle->analysis western->analysis G cluster_pi3k PI3K/Akt Pathway cluster_mapk MAPK/ERK Pathway rm This compound rtk RTK / Upstream Activators rm->rtk Inhibits pi3k PI3K rtk->pi3k ras Ras rtk->ras akt Akt pi3k->akt survival Cell Survival & Proliferation akt->survival bcl2 Bcl-2 Expression akt->bcl2 Promotes raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk erk->survival apoptosis Apoptosis bcl2->apoptosis Inhibits

References

In Vivo Experimental Protocol for Renieramycin M in Murine Models: Application Notes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed in vivo experimental protocol for evaluating the efficacy of Renieramycin M in murine cancer models, drawing upon established research. The protocol is designed to be a comprehensive guide, covering animal model selection, drug preparation and administration, and endpoint analysis.

Introduction

This compound is a marine-derived tetrahydroisoquinoline alkaloid that has demonstrated potent cytotoxic effects against various cancer cell lines in vitro.[1] Its mechanism of action involves the inhibition of critical signaling pathways, including the PI3K-Akt and ErbB pathways, and the downregulation of anti-apoptotic proteins such as MCL-1 and BCL-1.[1] Furthermore, this compound has been shown to induce apoptosis through a p53-dependent mechanism.[2][3][4][5] This protocol outlines an in vivo methodology to assess the therapeutic potential of this compound in a well-established murine breast cancer model.

Murine Model and Tumor Induction

The recommended model is the 4T1 murine breast cancer model in BALB/c mice. This model is advantageous as it is highly tumorigenic and invasive, and it spontaneously metastasizes from the primary tumor in the mammary gland to distant sites, closely mimicking human metastatic breast cancer.[6][7]

Protocol for Tumor Induction:

  • Cell Culture: 4T1 cells are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.

  • Cell Preparation: On the day of injection, sub-confluent 4T1 cells are harvested using trypsin-EDTA, washed with sterile phosphate-buffered saline (PBS), and resuspended in PBS at a concentration of 1 x 10^6 cells/mL.

  • Tumor Cell Implantation: Female BALB/c mice (6-8 weeks old) are anesthetized. A 100 µL suspension containing 1 x 10^5 4T1 cells is injected subcutaneously into the fourth mammary fat pad.

  • Tumor Growth Monitoring: Tumor growth is monitored by palpation. Once tumors are palpable, their volume is measured at least three times a week using digital calipers. Tumor volume is calculated using the formula: Volume = (Length × Width²) / 2 . Animal body weight should also be recorded at the same frequency.[8]

This compound Preparation and Administration

Drug Preparation:

  • Stock Solution: Prepare a 10 mg/mL stock solution of this compound in 100% dimethyl sulfoxide (DMSO).

  • Working Solution: On the day of treatment, the stock solution is diluted with a sterile vehicle to the final desired concentration. A common and generally safe in vivo vehicle is a mixture of DMSO and PBS. To minimize toxicity, the final concentration of DMSO in the administered solution should be kept low, ideally below 10%.[9][10][11][12] For example, to prepare a 1 mg/kg dose for a 20g mouse in a 100 µL injection volume, the this compound concentration would be 0.2 mg/mL. This can be prepared by diluting the 10 mg/mL stock solution in a vehicle of 1% DMSO in PBS.

Administration Protocol:

  • Route of Administration: Intraperitoneal (IP) injection is a common and effective route for administering chemotherapeutic agents in murine models.

  • Dosage and Schedule: Based on previous studies, the following dosing regimens can be employed:[1]

    • Single Agent: this compound at 1 mg/kg.

    • Combination Therapy: this compound at 1 mg/kg administered in combination with Doxorubicin at 5 mg/kg.

  • Treatment Regimen: Administration is performed once daily for a 3-day treatment cycle.[1]

Efficacy and Toxicity Assessment

Efficacy Endpoints:

  • Tumor Volume: Monitor and record tumor volume throughout the study. The primary efficacy endpoint is the reduction in tumor volume in treated groups compared to the vehicle control group.

  • Metastasis: At the end of the study, major organs such as the liver and lungs are harvested, fixed in 10% neutral buffered formalin, and embedded in paraffin. Sections are stained with hematoxylin and eosin (H&E) to assess metastatic infiltration. The number and size of metastatic nodules should be quantified.

  • Survival: In long-term studies, animal survival is monitored and recorded.

Toxicity Monitoring:

  • Clinical Signs: Observe the mice daily for any clinical signs of toxicity, including changes in behavior, posture, activity, and grooming.

  • Body Weight: Monitor body weight at least three times per week. A significant loss of body weight (e.g., >15-20%) is an indicator of toxicity.

  • Mortality: Record any treatment-related deaths.

Data Presentation

Quantitative data should be summarized in tables for clear comparison between treatment groups.

Table 1: Effect of this compound on Primary Tumor Volume

Treatment GroupDose (mg/kg)Mean Tumor Volume (mm³) ± SEM (Day 21)% Tumor Growth Inhibition
Vehicle Control (1% DMSO in PBS)-[Insert Value]-
This compound1[Insert Value][Insert Value]
Doxorubicin5[Insert Value][Insert Value]
This compound + Doxorubicin1 + 5[Insert Value]46.53%[1]

Table 2: Effect of this compound on Liver Metastasis

Treatment GroupDose (mg/kg)Mean Metastatic Infiltration (%) ± SEM% Decrease in Metastasis
Vehicle Control-[Insert Value]-
This compound1[Insert Value][Insert Value]
Doxorubicin5[Insert Value][Insert Value]
This compound + Doxorubicin1 + 5[Insert Value]83.63%[1]

Table 3: Toxicity Profile of this compound

Treatment GroupDose (mg/kg)Mean Body Weight Change (%) ± SEMMortality Rate (%)
Vehicle Control-[Insert Value][Insert Value]
This compound1[Insert Value][Insert Value]
Doxorubicin5[Insert Value][Insert Value]
This compound + Doxorubicin1 + 5[Insert Value][Insert Value]

Visualizations

Experimental Workflow

experimental_workflow cluster_setup Phase 1: Model Setup cluster_treatment Phase 2: Treatment cluster_analysis Phase 3: Data Analysis cell_culture 4T1 Cell Culture implantation Mammary Fat Pad Implantation in BALB/c Mice cell_culture->implantation tumor_growth Tumor Growth to Palpable Size implantation->tumor_growth randomization Randomization into Treatment Groups tumor_growth->randomization treatment Drug Administration (Once daily for 3 days) randomization->treatment monitoring Tumor Volume & Body Weight Monitoring (3x/week) treatment->monitoring endpoint Endpoint Analysis: Tumor Weight, Metastasis, Histopathology monitoring->endpoint data_analysis Data Analysis & Reporting endpoint->data_analysis

Caption: Experimental workflow for in vivo evaluation of this compound.

This compound Signaling Pathway

Caption: Proposed signaling pathway of this compound in cancer cells.

References

Troubleshooting & Optimization

renieramycin M solubility issues in aqueous solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing solubility issues with renieramycin M in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern?

This compound is a tetrahydroisoquinolinequinone alkaloid isolated from the blue sponge Xestospongia sp.[1] It exhibits potent cytotoxic activity against various cancer cell lines, making it a promising candidate for anticancer drug development.[1][2][3] However, this compound is a hydrophobic molecule with low aqueous solubility, which can pose significant challenges for its formulation and use in in vitro and in vivo experiments.[4]

Q2: What is the most common solvent used to dissolve this compound for in vitro studies?

Dimethyl sulfoxide (DMSO) is the most frequently reported solvent for preparing stock solutions of this compound and its analogs for in vitro cell-based assays.[1][3][5][6][7][8][9][10][11][12]

Q3: What are the general strategies to improve the solubility of hydrophobic compounds like this compound in aqueous solutions?

Several techniques can be employed to enhance the aqueous solubility of hydrophobic drugs.[7][8][13][14][15][16][17][18][19][20] These include:

  • Co-solvents: Using water-miscible organic solvents like DMSO or ethanol to increase the drug's solubility in the final aqueous solution.[16][21]

  • Surfactants: Employing surfactants to form micelles that can encapsulate the hydrophobic drug molecules.[18]

  • Complexation: Using agents like cyclodextrins to form inclusion complexes with the drug, thereby increasing its solubility.[15][20]

  • pH adjustment: Modifying the pH of the solution can sometimes improve the solubility of ionizable compounds.

  • Particle size reduction: Techniques like micronization and nanosuspension can increase the surface area of the drug, leading to a faster dissolution rate.[13][21]

Troubleshooting Guide: this compound Precipitation in Aqueous Media

This guide addresses the common issue of this compound precipitating out of solution when diluted from a DMSO stock into an aqueous experimental medium (e.g., cell culture media, buffers).

Problem: My this compound, dissolved in DMSO, precipitates when I add it to my aqueous buffer/media.

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps Experimental Protocol
Final DMSO concentration is too low to maintain solubility. 1. Increase the final DMSO concentration in your experiment. Be mindful of the DMSO tolerance of your cell line or assay. Most cell lines can tolerate up to 0.5% DMSO without significant toxicity. 2. Perform a DMSO toxicity titration on your specific cell line to determine the maximum tolerable concentration.Protocol for Determining Maximum Tolerable DMSO Concentration: 1. Seed cells at the desired density in a 96-well plate and allow them to adhere overnight. 2. Prepare a serial dilution of DMSO in your cell culture medium (e.g., 2%, 1%, 0.5%, 0.25%, 0.1%, 0.05%, and a no-DMSO control). 3. Replace the medium in the wells with the DMSO-containing medium. 4. Incubate for the intended duration of your experiment (e.g., 24, 48, or 72 hours). 5. Assess cell viability using a standard method like the MTT assay. 6. The highest DMSO concentration that does not significantly reduce cell viability is the maximum tolerable concentration.
The inherent low aqueous solubility of this compound. 1. Use of a non-ionic surfactant: Incorporate a biocompatible surfactant such as Tween® 80 or Pluronic® F-68 into your aqueous medium to aid in micellar solubilization. Start with a low concentration (e.g., 0.01-0.1% v/v) and optimize. 2. Complexation with cyclodextrins: Utilize cyclodextrins, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), to form an inclusion complex with this compound, enhancing its solubility.Protocol for Solubilization with Surfactants: 1. Prepare a stock solution of the chosen surfactant (e.g., 10% Tween® 80 in sterile water). 2. Add the surfactant stock solution to your aqueous experimental medium to achieve the desired final concentration (e.g., 0.05%). 3. Vortex the medium to ensure uniform mixing. 4. Add the this compound DMSO stock solution to the surfactant-containing medium while vortexing to facilitate rapid dispersion and micellar encapsulation. Protocol for Solubilization with Cyclodextrins: 1. Prepare a stock solution of HP-β-CD in your aqueous buffer (e.g., 100 mM). 2. In a sterile microcentrifuge tube, mix the required volume of the this compound DMSO stock with the HP-β-CD solution. 3. Incubate the mixture at room temperature for at least 1 hour with gentle agitation to allow for complex formation. 4. This complex can then be further diluted in your experimental medium.
Precipitation upon dilution. 1. Stepwise dilution: Instead of a single large dilution, perform a series of smaller, stepwise dilutions of the DMSO stock into the aqueous medium. 2. Vigorous mixing: Ensure rapid and thorough mixing (e.g., by vortexing or rapid pipetting) at the moment of dilution to prevent localized high concentrations that can lead to precipitation.Protocol for Stepwise Dilution: 1. Prepare an intermediate dilution of the this compound DMSO stock in the aqueous medium (e.g., a 10-fold dilution). This intermediate solution may still have a high DMSO concentration. 2. Use this intermediate dilution to make the final dilution in your experimental setup. This two-step process can sometimes prevent the shock of rapid solvent change that causes precipitation.

Quantitative Data Summary: General Solubility Enhancement Strategies

The following table summarizes common excipients used to improve the solubility of hydrophobic drugs. The optimal concentration for this compound will need to be determined empirically.

Solubilizing Agent Typical Starting Concentration Range Mechanism of Action Considerations
DMSO 0.1% - 0.5% (in final solution)Co-solventDetermine cell line toxicity.
Ethanol 0.1% - 1% (in final solution)Co-solventCan be more volatile and potentially more toxic than DMSO for some cells.
Tween® 80 0.01% - 0.1% (v/v)Surfactant (Micelle formation)Can interfere with certain assays. Test for compatibility.
Pluronic® F-68 0.01% - 0.1% (w/v)Surfactant (Micelle formation)Generally considered biocompatible and less toxic than Tween® 80.
Hydroxypropyl-β-cyclodextrin (HP-β-CD) 1 - 10 mMInclusion complexationCan sometimes extract cholesterol from cell membranes at higher concentrations.

Signaling Pathways and Experimental Workflows

Signaling Pathways Affected by this compound

This compound has been reported to induce apoptosis and affect several key signaling pathways in cancer cells. Understanding these pathways is crucial for interpreting experimental results.

Renieramycin_M_Signaling_Pathways cluster_PI3K_Akt PI3K/Akt Pathway cluster_p53 p53 Apoptosis Pathway RTK Receptor Tyrosine Kinases (e.g., ErbB) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 Akt Akt PIP3->Akt activates mTOR mTOR Akt->mTOR Cell_Survival Cell Survival & Proliferation mTOR->Cell_Survival DNA_Damage DNA Damage p53 p53 DNA_Damage->p53 activates Bax Bax p53->Bax upregulates Bcl2 Bcl-2 p53->Bcl2 downregulates Mitochondrion Mitochondrion Bax->Mitochondrion promotes pore formation Bcl2->Mitochondrion inhibits pore formation Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c releases Caspases Caspases Cytochrome_c->Caspases activates Apoptosis Apoptosis Caspases->Apoptosis Renieramycin_M This compound Renieramycin_M->PI3K inhibits Renieramycin_M->Akt inhibits Renieramycin_M->p53 activates Solubility_Workflow Start Start: this compound Solubility Issue Prepare_Stock Prepare 10 mM this compound stock in 100% DMSO Start->Prepare_Stock Dilute_Directly Dilute stock directly into aqueous medium Prepare_Stock->Dilute_Directly Precipitation_Check Precipitation observed? Dilute_Directly->Precipitation_Check Success Proceed with experiment Precipitation_Check->Success No Troubleshoot Troubleshoot Solubility Precipitation_Check->Troubleshoot Yes Increase_DMSO Option 1: Increase final DMSO % Troubleshoot->Increase_DMSO Use_Surfactant Option 2: Add Surfactant (e.g., Tween® 80) Troubleshoot->Use_Surfactant Use_Cyclodextrin Option 3: Use Cyclodextrin (e.g., HP-β-CD) Troubleshoot->Use_Cyclodextrin Optimize Optimize concentration of solubilizing agent Increase_DMSO->Optimize Use_Surfactant->Optimize Use_Cyclodextrin->Optimize Recheck_Precipitation Precipitation still observed? Optimize->Recheck_Precipitation Recheck_Precipitation->Success No Consult Consult literature for alternative strategies or compound analogs Recheck_Precipitation->Consult Yes Troubleshooting_Logic cluster_problem Problem Identification cluster_solutions Potential Solutions cluster_verification Verification Precipitate Precipitate forms upon dilution in aqueous media Solubilizer Incorporate a solubilizing agent Precipitate->Solubilizer DMSO_Adjust Adjust final DMSO concentration Precipitate->DMSO_Adjust Dilution_Method Modify dilution technique Precipitate->Dilution_Method Visual_Check Visually inspect for clarity Solubilizer->Visual_Check DMSO_Adjust->Visual_Check Dilution_Method->Visual_Check Activity_Assay Confirm biological activity is retained Visual_Check->Activity_Assay If clear No_Toxicity Verify no added toxicity from solubilizing agent Activity_Assay->No_Toxicity Outcome Optimized Solubilization Protocol No_Toxicity->Outcome

References

Technical Support Center: Optimizing Renieramycin M Concentration for Inducing Apoptosis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information for utilizing Renieramycin M and its derivatives to induce apoptosis in cancer cells. Here you will find frequently asked questions, troubleshooting guides, detailed experimental protocols, and a summary of effective concentrations to aid in your experimental design.

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism of action for this compound-induced apoptosis?

A1: this compound and its derivatives primarily induce apoptosis through the mitochondria-dependent intrinsic pathway.[1] This involves the regulation of the Bcl-2 family of proteins, leading to a decrease in anti-apoptotic proteins like Bcl-2 and Mcl-1 and an increase in pro-apoptotic proteins such as BAX.[1] This shift in balance triggers the release of mitochondrial cytochrome c, activating caspase-9 and subsequently caspase-3, culminating in programmed cell death.[1][2] Some studies also indicate the involvement of a p53-dependent pathway.[3][4]

Q2: What is a typical starting concentration range for inducing apoptosis with this compound?

A2: The optimal concentration of this compound is highly dependent on the specific cancer cell line being investigated. However, based on existing studies, a starting range of nanomolar (nM) to low micromolar (µM) is recommended. For instance, IC50 values have been observed in the nanomolar range for various cancer cell lines, including colon, lung, breast, and pancreatic cancer.[1][5][6] For apoptosis induction specifically, concentrations ranging from 5 µM to 40 µM have been shown to be effective in human non-small cell lung cancer cells (H460).[3] It is always advisable to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental conditions.

Q3: How long should I incubate my cells with this compound to observe apoptosis?

A3: Incubation times can vary, but significant apoptosis is typically observed within 12 to 24 hours of treatment.[1][3] For dose-dependent studies on protein expression (like Bcl-2 family members), a 12-hour incubation has been used.[3] For cell viability assays and analysis of apoptotic morphology, a 24-hour incubation is common.[1][3] Time-course experiments are recommended to determine the optimal endpoint for your specific research question.

Q4: Are there any known derivatives of this compound that are more potent or soluble?

A4: Yes, several derivatives have been synthesized and studied. For example, bishydroquinone this compound (HQ-RM) was found to be more potent than the parent this compound in H292 lung cancer cells.[1] Other derivatives of the related Renieramycin T, such as DH_32, have also shown robust anti-cancer activity with low micromolar IC50 values.[7] Low solubility of this compound has been noted as a limitation for its development, and derivatives are often created to address this and improve efficacy.[1]

Q5: What are the key molecular markers to confirm this compound-induced apoptosis?

A5: Key molecular markers include the cleavage of caspase-3 and PARP, an increase in the Bax/Bcl-2 ratio, and downregulation of Mcl-1.[1][2] Activation of p53 can also be a relevant marker in certain cell lines.[3] These markers can be effectively assessed using Western blot analysis.

Troubleshooting Guide

Issue Possible Cause Suggested Solution
Low or no apoptosis observed after treatment. - Sub-optimal concentration: The concentration of this compound may be too low for the specific cell line. - Insufficient incubation time: The incubation period may be too short to induce a significant apoptotic response. - Cell line resistance: The chosen cell line may be resistant to this compound.- Perform a dose-response experiment with a wider range of concentrations (e.g., 1 nM to 100 µM). - Conduct a time-course experiment (e.g., 6, 12, 24, 48 hours). - Review literature for the sensitivity of your cell line or consider using a different, more sensitive cell line as a positive control.
High levels of necrosis observed instead of apoptosis. - Excessively high concentration: High concentrations of some Renieramycin derivatives (e.g., HQ-RM at 50-100 µM) can induce necrosis.[1]- Lower the concentration of this compound. Perform a dose-response curve to identify a concentration that maximizes apoptosis while minimizing necrosis. Use Annexin V/PI staining to distinguish between apoptotic and necrotic cells.
Inconsistent results between experiments. - Compound instability: Renieramycins can be unstable. - Variability in cell culture: Differences in cell passage number, confluency, or health can affect results.- Prepare fresh stock solutions of this compound for each experiment. Store stock solutions appropriately as recommended. - Standardize your cell culture procedures. Use cells within a consistent passage number range and ensure they are in the logarithmic growth phase at the time of treatment.
Difficulty in detecting changes in Bcl-2 family proteins. - Incorrect timing: The peak change in protein expression may occur at a different time point. - Antibody issues: The primary or secondary antibodies used for Western blotting may not be optimal.- Perform a time-course experiment and collect cell lysates at multiple time points (e.g., 6, 12, 18, 24 hours) to determine the optimal time for detecting changes. - Validate your antibodies using positive and negative controls. Titrate antibody concentrations to optimize the signal-to-noise ratio.

Quantitative Data Summary

The following table summarizes the 50% inhibitory concentrations (IC50) and effective apoptotic concentrations of this compound and its derivatives in various cancer cell lines as reported in the literature.

CompoundCell LineAssayConcentrationReference
This compoundHCT116 (Colon)CytotoxicityNanomolar range[1]
This compoundDLD1 (Colon)CytotoxicityNanomolar range[1]
This compoundQG56 (Lung)CytotoxicityNanomolar range[1]
This compoundNCI-H460 (Lung)CytotoxicityNanomolar range[1]
This compoundMDA-MB-435 (Breast)CytotoxicityNanomolar range[1]
This compoundT47D (Breast)CytotoxicityNanomolar range[1]
This compoundAsPC1 (Pancreatic)CytotoxicityNanomolar range[1]
This compoundH460 (Lung)Apoptosis Induction5 µM (~8% apoptosis)[3]
This compoundH460 (Lung)Apoptosis Induction40 µM (~40% apoptosis)[3]
This compoundMCF-7 (Breast)IC50 (72h)6.0 ± 0.5 nM[5]
HQ-RMH292 (Lung)Apoptosis Induction0.05 µM (~9% apoptosis)[1]
HQ-RMH292 (Lung)Apoptosis Induction100 µM (~90% apoptosis)[1]
Renieramycin TA549 (Lung)IC505.76 ± 0.23 µM[7]
Renieramycin TH23 (Lung)IC502.93 ± 0.07 µM[7]
Renieramycin TH292 (Lung)IC501.52 ± 0.05 µM[7]
DH_32 (Renieramycin T derivative)A549 (Lung)IC504.06 ± 0.24 µM[7]
DH_32 (Renieramycin T derivative)H23 (Lung)IC502.07 ± 0.11 µM[7]
DH_32 (Renieramycin T derivative)H292 (Lung)IC501.46 ± 0.06 µM[7]

Experimental Protocols

Cell Viability Assessment (MTT Assay)

Objective: To determine the cytotoxic effect of this compound and calculate the IC50 value.

Methodology:

  • Seed cells in a 96-well plate at a density of 1 x 10⁴ cells per well and incubate overnight.

  • Treat the cells with a range of concentrations of this compound (e.g., 0.01 nM to 100 µM) for the desired incubation period (e.g., 24, 48, or 72 hours).

  • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the untreated control and determine the IC50 value using appropriate software (e.g., GraphPad Prism).

Analysis of Apoptosis by Nuclear Staining (Hoechst 33342/Propidium Iodide Co-staining)

Objective: To visualize and quantify apoptotic and necrotic cells.

Methodology:

  • Seed cells in a suitable plate (e.g., 96-well or 24-well) and treat with this compound for the desired time.

  • Add Hoechst 33342 (final concentration 10 µg/mL) and Propidium Iodide (PI, final concentration 5 µg/mL) to the cell culture medium.[8][9]

  • Incubate for 15 minutes at 37°C in the dark.[8][9]

  • Visualize the cells using a fluorescence microscope.

    • Live cells: Normal, round nuclei with faint blue fluorescence.

    • Apoptotic cells: Condensed or fragmented nuclei with bright blue fluorescence.

    • Necrotic cells: Uniformly stained, bright red nuclei.

  • Quantify the percentage of apoptotic and necrotic cells by counting at least 200 cells per condition.

Quantification of Apoptosis by Flow Cytometry (Annexin V-FITC/PI Staining)

Objective: To quantitatively determine the percentage of early and late apoptotic cells.

Methodology:

  • Seed cells in 6-well plates and treat with this compound.

  • Harvest both adherent and floating cells and wash with cold PBS.

  • Resuspend the cells in 1X Annexin V binding buffer.

  • Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's instructions.

  • Incubate for 15 minutes at room temperature in the dark.

  • Analyze the cells by flow cytometry within one hour.

    • Live cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Analysis of Apoptotic Proteins by Western Blotting

Objective: To detect changes in the expression levels of key apoptosis-related proteins.

Methodology:

  • Treat cells with this compound and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Determine the protein concentration of the lysates using a BCA assay.

  • Separate equal amounts of protein (e.g., 20-40 µg) on an SDS-PAGE gel.

  • Transfer the proteins to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies against proteins of interest (e.g., Bcl-2, Bax, Mcl-1, cleaved caspase-3, cleaved PARP, p53, and a loading control like β-actin) overnight at 4°C.

  • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Quantify band intensities using densitometry software (e.g., ImageJ).

Visualizations

Renieramycin_M_Apoptosis_Pathway cluster_stimulus Stimulus cluster_regulation Regulation of Bcl-2 Family cluster_mitochondria Mitochondrial Events cluster_caspase Caspase Cascade cluster_outcome Cellular Outcome This compound This compound p53 p53 This compound->p53 Bcl-2 Bcl-2 / Mcl-1 (Anti-apoptotic) This compound->Bcl-2 Bax Bax (Pro-apoptotic) This compound->Bax p53->Bcl-2 p53->Bax Mitochondrion Mitochondrion Bcl-2->Mitochondrion Bax->Mitochondrion Cytochrome c Cytochrome c Release Mitochondrion->Cytochrome c Caspase-9 Pro-Caspase-9 -> Activated Caspase-9 Cytochrome c->Caspase-9 Caspase-3 Pro-Caspase-3 -> Activated Caspase-3 Caspase-9->Caspase-3 PARP PARP -> Cleaved PARP Caspase-3->PARP Apoptosis Apoptosis Caspase-3->Apoptosis

Caption: Signaling pathway of this compound-induced apoptosis.

Troubleshooting_Workflow start Start: No/Low Apoptosis Observed check_conc Is the concentration in the optimal range (nM to low µM)? start->check_conc dose_response Action: Perform Dose-Response (e.g., 1 nM - 100 µM) check_conc->dose_response No check_time Was the incubation time sufficient (e.g., 12-48h)? check_conc->check_time Yes dose_response->check_time time_course Action: Perform Time-Course (e.g., 6, 12, 24, 48h) check_time->time_course No check_necrosis Is high necrosis observed (via Annexin V/PI)? check_time->check_necrosis Yes time_course->check_necrosis lower_conc Action: Lower the concentration check_necrosis->lower_conc Yes check_controls Are positive/negative controls working correctly? check_necrosis->check_controls No end End: Apoptosis Optimized lower_conc->end troubleshoot_assay Action: Troubleshoot specific assay (e.g., new antibodies, reagents) check_controls->troubleshoot_assay No cell_resistance Consider: Cell line may be resistant. Verify with literature or use a sensitive control cell line. check_controls->cell_resistance Yes troubleshoot_assay->end cell_resistance->end

Caption: Troubleshooting workflow for optimizing apoptosis induction.

References

troubleshooting inconsistent IC50 values in renieramycin M assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Renieramycin M. Our goal is to help you achieve consistent and reliable IC50 values in your cytotoxicity assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a tetrahydroisoquinoline marine natural product isolated from the blue sponge Xestospongia sp.[1][2] It exhibits potent cytotoxic activity against a range of cancer cell lines with IC50 values often in the nanomolar range.[1][3][4] Its mechanism of action involves the induction of apoptosis through multiple signaling pathways. Key mechanisms include:

  • p53-Dependent Pathway: this compound can activate p53, leading to the downregulation of anti-apoptotic proteins like BCL2 and MCL1.[3]

  • Mitochondrial Pathway: It can alter the balance of BCL2 family proteins, promoting the release of mitochondrial substances and activating caspases.[5]

  • PI3K-Akt and ErbB Signaling: this compound has been shown to inhibit the PI3K-Akt and ErbB signaling pathways, which are crucial for cell survival and proliferation.[2][4][6]

Q2: What are the typical IC50 values observed for this compound?

The IC50 values for this compound are cell-line dependent and can vary based on experimental conditions. However, published data generally reports values in the low nanomolar range. Below is a summary of reported IC50 values for illustrative purposes.

Cell LineCancer TypeReported IC50 (nM)Reference
HCT116Human Colon CarcinomaIn the nanomolar range[1][3]
DLD1Human Colon CarcinomaIn the nanomolar range[3]
QG56Human Lung CarcinomaIn the nanomolar range[3]
NCI-H460Human Non-small Cell Lung CancerIn the nanomolar range[3]
MDA-MB-435Human Breast CancerIn the nanomolar range[1][3]
T47DHuman Ductal Breast Epithelial CancerIn the nanomolar range[3]
AsPC1Human Pancreatic CancerIn the nanomolar range[3]
MCF-7Human Breast Cancer6.0 ± 0.5[4]

Q3: My this compound IC50 values are inconsistent between experiments. What are the potential causes?

Inconsistent IC50 values are a common challenge in cell-based assays and can stem from various factors.[7][8] Key areas to investigate include:

  • Cell Culture Conditions: Variations in cell passage number, cell health, and confluency can significantly alter drug sensitivity.[7][9]

  • Assay Protocol Variability: Minor deviations in protocols, such as incubation times, reagent concentrations, and pipetting techniques, can introduce significant errors.[8]

  • Compound Handling: The stability and proper storage of this compound are crucial. Improper handling can lead to degradation and loss of potency.

  • Plate Effects: "Edge effects" in microplates can lead to variability in the outer wells due to increased evaporation.[8][10]

Troubleshooting Guide for Inconsistent IC50 Values

This guide provides a systematic approach to troubleshooting and resolving variability in your this compound cytotoxicity assays.

Issue 1: High Variability Between Replicate Wells (Intra-assay variability)

  • Question: My replicate wells for the same this compound concentration show a high coefficient of variation (CV > 15%). What should I check?

  • Answer:

    • Inconsistent Cell Seeding: Uneven cell distribution is a primary source of variability. Ensure your cell suspension is homogenous by gently mixing before and during plating. To promote even distribution, let the plate sit at room temperature for 15-20 minutes before placing it in the incubator.[8]

    • Pipetting Errors: Calibrate your pipettes regularly. Use proper pipetting techniques, such as reverse pipetting for viscous solutions and ensuring consistent speed and tip immersion.[7]

    • Edge Effects: The outer wells of a microplate are susceptible to evaporation, which can affect cell growth. It's best to avoid using the outer wells for experimental samples and instead fill them with sterile media or PBS to create a humidity barrier.[8][10]

    • Incomplete Reagent Mixing: After adding this compound or assay reagents, ensure thorough mixing by gently tapping the plate or using a plate shaker.

Issue 2: Inconsistent IC50 Values Between Experiments (Inter-assay variability)

  • Question: My IC50 values for this compound vary significantly from one experiment to the next. Where should I start troubleshooting?

  • Answer:

    • Cell Health and Passage Number: Use cells from a consistent and low passage number range. High-passage-number cells can exhibit altered growth rates and drug sensitivity.[7][9] Always perform a cell viability check before starting an experiment.

    • Standardize Cell Culture Conditions: Maintain consistency in cell density in stock flasks and the time between passaging and plating for experiments.[9]

    • This compound Preparation and Storage: Prepare fresh dilutions of this compound for each experiment from a validated stock solution. Avoid repeated freeze-thaw cycles. Ensure the compound is stored under the recommended conditions, protected from light and moisture.

    • Assay Protocol Standardization: Adhere strictly to a detailed standard operating procedure (SOP). This includes consistent incubation times, reagent concentrations, and cell seeding densities.[7]

    • Mycoplasma Contamination: Routinely test your cell cultures for mycoplasma contamination, as it can significantly alter cellular responses to treatments.[9]

Experimental Protocol: Determining this compound IC50 using MTT Assay

This is a generalized protocol and should be optimized for your specific cell line and laboratory conditions.

  • Cell Seeding:

    • Harvest cells during their exponential growth phase.

    • Perform a cell count and assess viability (e.g., using trypan blue).

    • Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well).

    • Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • Compound Preparation and Treatment:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Perform serial dilutions of this compound in a complete cell culture medium to achieve the desired final concentrations.

    • Carefully remove the medium from the wells and replace it with 100 µL of the medium containing the different concentrations of this compound. Include appropriate controls (vehicle control, untreated cells, and blank wells with medium only).

    • Incubate the plate for the desired treatment period (e.g., 48 or 72 hours).

  • MTT Assay:

    • After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate the plate for 3-4 hours at 37°C to allow for the formation of formazan crystals.

    • Carefully remove the MTT solution.

    • Add 100 µL of a solubilization solution (e.g., DMSO or a 0.01 M HCl solution in 10% SDS) to each well to dissolve the formazan crystals.

    • Mix gently on a plate shaker for 5-10 minutes to ensure complete dissolution.

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm.

    • Subtract the average absorbance of the blank wells from all other readings.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of viability against the log of the this compound concentration and use a non-linear regression analysis (e.g., sigmoidal dose-response) to determine the IC50 value.

Visualizing Experimental Workflows and Signaling Pathways

Troubleshooting_Workflow Troubleshooting Workflow for Inconsistent IC50 Values cluster_intra Intra-Assay Troubleshooting cluster_inter Inter-Assay Troubleshooting start Inconsistent IC50 Values Observed check_intra_assay High Intra-Assay Variability? start->check_intra_assay check_inter_assay High Inter-Assay Variability? check_intra_assay->check_inter_assay No pipetting Review Pipetting Technique check_intra_assay->pipetting Yes seeding Optimize Cell Seeding Protocol check_intra_assay->seeding Yes edge_effect Mitigate Edge Effects check_intra_assay->edge_effect Yes cell_health Standardize Cell Culture (Passage #, Health) check_inter_assay->cell_health Yes compound Verify Compound Integrity (Storage, Preparation) check_inter_assay->compound Yes protocol Strictly Adhere to SOP check_inter_assay->protocol Yes mycoplasma Test for Mycoplasma check_inter_assay->mycoplasma Yes end Consistent IC50 Values Achieved check_inter_assay->end No pipetting->check_inter_assay seeding->check_inter_assay edge_effect->check_inter_assay cell_health->end compound->end protocol->end mycoplasma->end

Caption: A logical workflow for troubleshooting inconsistent IC50 values in this compound assays.

RenieramycinM_Signaling Simplified Signaling Pathway of this compound cluster_pathways Cellular Targets cluster_effects Downstream Effects RM This compound p53 p53 Activation RM->p53 PI3K_Akt PI3K/Akt Pathway RM->PI3K_Akt ErbB ErbB Signaling RM->ErbB Bcl2_Mcl1 BCL2/MCL1 (Anti-apoptotic) p53->Bcl2_Mcl1 Inhibits Bax BAX (Pro-apoptotic) p53->Bax Proliferation Cell Proliferation & Survival PI3K_Akt->Proliferation Promotes ErbB->Proliferation Promotes Caspases Caspase Activation Bcl2_Mcl1->Caspases Inhibits Bax->Caspases Activates Apoptosis Apoptosis Caspases->Apoptosis Proliferation->Apoptosis Inhibits

Caption: A simplified diagram of the signaling pathways affected by this compound leading to apoptosis.

References

minimizing off-target effects of renieramycin M in cell culture

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize off-target effects of Renieramycin M in cell culture experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

This compound is a tetrahydroisoquinoline marine natural product that exhibits potent cytotoxic and anti-metastatic activities against a range of cancer cell lines.[1][2][3] Its primary mechanism involves the induction of apoptosis through multiple pathways. Key mechanisms include:

  • p53-Dependent Apoptosis: this compound treatment can lead to the activation of the tumor suppressor protein p53. This activation subsequently down-regulates anti-apoptotic proteins such as MCL-1 and BCL-2, leading to programmed cell death.[3][4][5]

  • Mitochondria-Dependent Apoptosis: It can alter the balance of BCL-2 family proteins, promoting the release of mitochondrial substances and activating caspase-9 and caspase-3.[1]

  • DNA Damage Response: this compound has been shown to downregulate genes involved in DNA replication and repair, contributing to its cytotoxic effects.[2]

  • Inhibition of Signaling Pathways: It can perturb signaling pathways crucial for cell survival and proliferation, including the ErbB/PI3K-Akt, integrin, and focal adhesion signaling pathways.[2]

Q2: What are the potential off-target effects of this compound in cell culture?

While specific off-target proteins of this compound are not extensively documented in publicly available literature, its structural similarity to other tetrahydroisoquinoline alkaloids, like Ecteinascidin-743, suggests potential interactions with DNA and DNA-binding proteins.[6] Off-target effects could manifest as:

  • Unintended Cytotoxicity: Cell death observed at concentrations inconsistent with the IC50 for the primary target in a specific cell line.

  • Alterations in Unrelated Signaling Pathways: Modulation of signaling pathways not directly linked to its primary mechanism of action.

  • Phenotypes Inconsistent with On-Target Effects: Observing cellular effects that cannot be explained by the known functions of its intended targets.

Q3: How can I confirm that the observed cellular phenotype is due to on-target activity of this compound?

Validating on-target engagement is crucial. Several experimental approaches can be employed:

  • Rescue Experiments: Overexpressing a drug-resistant mutant of the intended target should reverse the observed phenotype if the effect is on-target.[7]

  • Use of Structurally Unrelated Inhibitors: Confirming findings with a different compound that targets the same pathway can strengthen the evidence for on-target effects.[8]

  • Target Knockdown/Knockout: Utilizing genetic tools like siRNA, shRNA, or CRISPR/Cas9 to reduce or eliminate the primary target should mimic the phenotype observed with this compound treatment.[8]

  • Cellular Thermal Shift Assay (CETSA): This method assesses the direct binding of this compound to its target protein in intact cells by measuring changes in the protein's thermal stability.[9][10][11][12]

Q4: What is the recommended starting concentration for this compound in cell culture experiments?

The optimal concentration of this compound is highly dependent on the cell line being used. It is recommended to perform a dose-response experiment to determine the IC50 value for your specific cell model. Based on published data, IC50 values are typically in the nanomolar range. Using the lowest effective concentration that engages the intended target is advisable to minimize off-target effects.[7]

Troubleshooting Guide

This guide addresses specific issues that may arise during cell culture experiments with this compound.

Problem Possible Cause Troubleshooting Steps
High Cell Death at Low Concentrations High sensitivity of the cell line.Perform a detailed dose-response curve to accurately determine the IC50. Start with a very low concentration range (e.g., sub-nanomolar).
Off-target cytotoxicity.1. Validate on-target engagement using methods like CETSA or rescue experiments. 2. Perform a kinome scan or proteomic analysis to identify potential off-target binders.
Contamination of the compound stock.Test the compound stock for biological or chemical contaminants.
Inconsistent Results Between Experiments Variability in cell culture conditions.Standardize all cell culture parameters, including cell passage number, seeding density, and media composition.
Degradation of this compound stock solution.Prepare fresh stock solutions of this compound regularly and store them appropriately, protected from light and at the recommended temperature.
Biological variability in primary cells.If using primary cells, consider using cells pooled from multiple donors to average out individual variations.[8]
Observed Phenotype Does Not Match Known On-Target Effects Off-target effects are dominating the cellular response.1. Use a lower concentration of this compound that is closer to the IC50 for the on-target effect. 2. Employ orthogonal approaches, such as genetic knockdown of the target, to confirm the phenotype.[8]
The cell model has a different signaling network.Characterize the expression and activity of the target pathway in your specific cell line using methods like Western blotting.[7]

Quantitative Data

Table 1: IC50 Values of this compound in Various Cancer Cell Lines

Cell LineCancer TypeIC50 (nM)Reference
MCF-7Breast Cancer6.0 ± 0.5[2]
HCT116Colon CancerIn the nanomolar range[3]
DLD1Colon CancerIn the nanomolar range[3]
QC56Lung CancerIn the nanomolar range[3]
NCI-H460Non-small cell lung cancerIn the nanomolar range[3]
MDA-MB-435Breast CancerIn the nanomolar range[3]
T47DDuctal Breast Epithelial CancerIn the nanomolar range[3]
AsPC1Pancreatic CancerIn the nanomolar range[3]

Experimental Protocols

Protocol 1: Dose-Response Cytotoxicity Assay

This protocol determines the half-maximal inhibitory concentration (IC50) of this compound.

  • Cell Seeding: Seed cells in a 96-well plate at a density that ensures they are in the logarithmic growth phase at the time of analysis.

  • Compound Preparation: Prepare a serial dilution of this compound in the appropriate cell culture medium.

  • Treatment: After allowing the cells to adhere overnight, replace the medium with the medium containing different concentrations of this compound. Include vehicle-only (e.g., DMSO) controls.

  • Incubation: Incubate the plate for a predetermined period (e.g., 24, 48, or 72 hours).

  • Viability Assessment: Measure cell viability using a suitable assay, such as MTT, WST, or a real-time cytotoxicity assay.

  • Data Analysis: Plot the percentage of cell viability against the log concentration of this compound and fit the data to a sigmoidal dose-response curve to calculate the IC50 value.

Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement

This protocol validates the direct binding of this compound to its target protein in cells.[9][10][11][12]

  • Cell Treatment: Treat cultured cells with either this compound at a specific concentration or a vehicle control.

  • Heating: Harvest the cells, lyse them, and aliquot the lysate. Heat the aliquots at a range of different temperatures.

  • Protein Separation: Centrifuge the heated samples to pellet the aggregated, denatured proteins.

  • Analysis: Collect the supernatant containing the soluble proteins. Analyze the amount of the target protein remaining in the soluble fraction by Western blotting or mass spectrometry.

  • Data Interpretation: A shift in the melting curve of the target protein in the presence of this compound indicates direct binding and stabilization.

Visualizations

Renieramycin_M_Apoptosis_Pathway cluster_dna_damage DNA Damage Response cluster_mitochondria Mitochondrial Pathway RM This compound p53 p53 Activation RM->p53 Mito Mitochondrial Disruption RM->Mito BCL2 BCL-2 (Anti-apoptotic) p53->BCL2 MCL1 MCL-1 (Anti-apoptotic) p53->MCL1 BCL2->Mito MCL1->Mito Casp9 Caspase-9 Activation Mito->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis Troubleshooting_Workflow Start Unexpected Cellular Phenotype Observed with this compound Check_Conc Is the concentration appropriate? (based on IC50) Start->Check_Conc High_Conc High Concentration Check_Conc->High_Conc No Optimal_Conc Optimal Concentration Check_Conc->Optimal_Conc Yes Lower_Conc Lower Concentration and Re-evaluate High_Conc->Lower_Conc Validate_Target Validate On-Target Engagement (e.g., CETSA, Rescue Experiment) Optimal_Conc->Validate_Target On_Target Phenotype is On-Target Validate_Target->On_Target Validated Off_Target Phenotype is Off-Target Validate_Target->Off_Target Not Validated Investigate_Off_Target Investigate Off-Targets (e.g., Kinome Scan) Off_Target->Investigate_Off_Target Lower_Conc->Check_Conc

References

improving stability of renieramycin M in DMSO stock solutions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Renieramycin M. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the handling and storage of this compound, with a specific focus on improving the stability of DMSO stock solutions.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for dissolving this compound for in vitro and in vivo studies?

A1: Dimethyl sulfoxide (DMSO) is the most commonly used solvent for preparing stock solutions of this compound and its analogs.[1][2][3] It is recommended to use anhydrous, high-purity DMSO to minimize degradation.[4]

Q2: What is the typical concentration for a this compound stock solution in DMSO?

A2: Researchers have successfully used a range of concentrations for stock solutions, typically from 10 mM to 50 mM in DMSO.[1][2] The choice of concentration may depend on the specific requirements of your experiment.

Q3: How should I store my this compound DMSO stock solution to ensure maximum stability?

A3: To maximize stability, it is recommended to store this compound stock solutions in small aliquots at -20°C or -80°C in tightly sealed, glass containers.[5][6][7] Avoid repeated freeze-thaw cycles, as this can degrade the compound.[8] Protecting the solution from light is also advisable, as quinone-containing compounds can be light-sensitive.[3]

Q4: My this compound precipitates when I dilute the DMSO stock solution into my aqueous cell culture medium. What should I do?

A4: This is a common issue known as "solvent shock," which occurs when a compound that is soluble in DMSO is rapidly introduced into an aqueous environment where it is less soluble. To prevent precipitation, try the following:

  • Reverse Dilution: Add the DMSO stock solution dropwise to your aqueous buffer or medium while gently vortexing. This allows for rapid dispersal of the compound.

  • Intermediate Dilution: Prepare an intermediate dilution of the this compound in your cell culture medium before making the final dilution.

  • Lower Final DMSO Concentration: Ensure the final concentration of DMSO in your experiment is as low as possible (ideally ≤0.1%) to minimize both toxicity to cells and the risk of precipitation.

  • Warm the Medium: Gently warming the cell culture medium to 37°C before adding the DMSO stock can sometimes improve solubility.

Q5: What are the potential degradation pathways for this compound in DMSO?

A5: this compound is a tetrahydroisoquinolinequinone, a class of compounds that can be susceptible to degradation through several mechanisms, particularly in the presence of nucleophiles, oxygen, and light. Potential degradation pathways for the quinone moiety include nucleophilic addition reactions (especially if water is present in the DMSO) and oxidation. The tetrahydroisoquinoline core may also be susceptible to oxidation.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Inconsistent or lower-than-expected activity in experiments. Degradation of this compound in the DMSO stock solution.Perform a stability study on your stock solution using the protocol provided below. Prepare fresh stock solutions more frequently.
Precipitation of this compound upon dilution in aqueous media. The final concentration of this compound exceeds its aqueous solubility. The dilution was performed too quickly ("solvent shock").Determine the kinetic solubility of this compound in your specific medium. Use a reverse or serial dilution method. Ensure the final DMSO concentration is minimal.
Cloudy or discolored DMSO stock solution. Contamination of the DMSO with water or other impurities. Degradation of this compound.Use fresh, anhydrous, high-purity DMSO for stock solution preparation. Store DMSO properly to prevent water absorption. If degradation is suspected, prepare a fresh stock solution and perform a stability check.
Variability between different aliquots of the same stock solution. Incomplete initial dissolution of this compound. Degradation due to improper storage of some aliquots.Ensure complete dissolution of the powder in DMSO by vortexing or brief sonication. Store all aliquots under the same recommended conditions (-20°C or -80°C, protected from light).

Experimental Protocols

Protocol for Preparing this compound Stock Solution
  • Materials:

    • This compound powder

    • Anhydrous, high-purity DMSO

    • Sterile, amber glass vials with tight-fitting caps

    • Calibrated balance

    • Vortex mixer and/or sonicator

  • Procedure:

    • Equilibrate the this compound powder to room temperature before opening the container to prevent condensation of moisture.

    • Accurately weigh the desired amount of this compound powder.

    • Add the calculated volume of anhydrous DMSO to achieve the target stock concentration (e.g., 10 mM).

    • Vortex the solution until the powder is completely dissolved. If necessary, sonicate the vial in a water bath for a few minutes to aid dissolution.

    • Visually inspect the solution to ensure there are no visible particles.

    • Aliquot the stock solution into smaller, single-use volumes in amber glass vials.

    • Store the aliquots at -20°C or -80°C, protected from light.

Protocol for Assessing the Stability of this compound in DMSO

This protocol uses High-Performance Liquid Chromatography (HPLC) to monitor the degradation of this compound over time.

  • Materials:

    • This compound DMSO stock solution (prepared as above)

    • HPLC system with a UV detector

    • Appropriate HPLC column (e.g., C18)

    • HPLC-grade solvents (e.g., acetonitrile, water, formic acid)

  • Procedure:

    • Time Point 0 (T=0) Analysis:

      • Immediately after preparing the fresh this compound stock solution, dilute a small sample to a suitable concentration for HPLC analysis (e.g., 10 µM) using the mobile phase or a suitable solvent mixture.

      • Inject the sample into the HPLC system and record the chromatogram. The peak area of the intact this compound at T=0 will serve as the 100% reference.

    • Stability Study Setup:

      • Store aliquots of the stock solution under different conditions you wish to test (e.g., -20°C, 4°C, room temperature, exposure to light).

    • Subsequent Time Points:

      • At regular intervals (e.g., 1, 2, 4, 8, and 12 weeks), retrieve an aliquot from each storage condition.

      • Prepare and analyze the samples by HPLC as described in step 1.

    • Data Analysis:

      • For each time point and condition, calculate the percentage of remaining this compound relative to the T=0 sample using the peak areas.

      • Plot the percentage of remaining this compound against time for each storage condition.

Data Presentation

The following table is a template for presenting the stability data you generate.

Storage ConditionTime Point% this compound Remaining (Peak Area)Appearance of New Peaks (Degradation Products)
-80°C, Dark0 weeks100%No
4 weeks99.5%No
12 weeks98.9%No
-20°C, Dark0 weeks100%No
4 weeks97.2%Minor peak at RT X.X min
12 weeks92.1%Increased peak at RT X.X min
4°C, Dark0 weeks100%No
4 weeks85.4%Significant peak at RT X.X min
12 weeks63.8%Multiple new peaks
Room Temp, Light0 weeks100%No
1 week55.1%Multiple significant new peaks
4 weeks<10%Major degradation

Visualizations

experimental_workflow cluster_prep Stock Solution Preparation cluster_storage Storage Conditions cluster_analysis Stability Analysis prep1 Weigh this compound prep2 Dissolve in Anhydrous DMSO prep1->prep2 prep3 Aliquot into Glass Vials prep2->prep3 store1 -80°C, Dark prep3->store1 Store Aliquots store2 -20°C, Dark prep3->store2 Store Aliquots store3 4°C, Dark prep3->store3 Store Aliquots store4 Room Temp, Light prep3->store4 Store Aliquots analysis1 HPLC Analysis at T=0 prep3->analysis1 Immediate Analysis analysis2 HPLC Analysis at Subsequent Time Points store1->analysis2 Analyze Over Time store2->analysis2 Analyze Over Time store3->analysis2 Analyze Over Time store4->analysis2 Analyze Over Time analysis3 Calculate % Remaining analysis2->analysis3 analysis4 Plot Degradation Curve analysis3->analysis4

Caption: Experimental workflow for assessing this compound stability.

degradation_pathway cluster_products Potential Degradation Products RM This compound (Quinone Form) P1 Hydrolyzed Products RM->P1 P2 Oxidized Products RM->P2 P3 Photodegradation Products RM->P3 H2O H2O (from non-anhydrous DMSO) H2O->P1 O2 Oxygen O2->P2 Light Light Light->P3

Caption: Potential degradation pathways for this compound.

References

Technical Support Center: Large-Scale Synthesis of Renieramycin M Analogues

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the large-scale synthesis of renieramycin M analogues.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in the large-scale synthesis of this compound and its analogues?

The large-scale synthesis of this compound and its analogues is a complex undertaking with several inherent challenges:

  • Multi-step Synthesis: The total synthesis is lengthy, often requiring 20-25 steps, which can lead to low overall yields. For instance, a 25-step stereocontrolled total synthesis of (±)-renieramycin G has been described.

  • Complex Core Structure: The core structure is a densely functionalized bis-tetrahydroisoquinoline skeleton, which presents significant synthetic hurdles.

  • Stereocontrol: Achieving the correct stereochemistry at multiple chiral centers is a critical and often difficult aspect of the synthesis. Stereocontrolled Pictet-Spengler reactions are often employed to address this.

  • Late-Stage Functionalization: Introduction of sensitive functional groups, such as the quinone moieties, in the later stages of the synthesis can be challenging and may require specific and mild reaction conditions.

  • Purification: The purification of complex intermediates and the final analogues can be difficult, often requiring multiple chromatographic steps. It can be particularly challenging to separate closely related stereoisomers or byproducts.

  • Scalability: Reaction conditions that work well on a small scale may not be directly transferable to large-scale production, requiring significant process optimization.

Q2: The Pictet-Spengler reaction is crucial for forming the tetrahydroisoquinoline core. What are the common issues encountered with this reaction and how can they be addressed?

The Pictet-Spengler reaction is a cornerstone of renieramycin synthesis, but it is not without its challenges. Common issues and troubleshooting strategies are outlined below:

Common IssuePotential Cause(s)Troubleshooting Strategy
Low or No Product Formation - Inactive starting materials- Inappropriate reaction conditions (temperature, solvent)- Insufficiently acidic catalyst- Ensure the purity of the β-arylethylamine and aldehyde/ketone starting materials.- Optimize reaction temperature and solvent. Some substrates require heating.- Use a stronger acid catalyst (e.g., TFA, HCl) or a Lewis acid (e.g., BF₃·OEt₂). The choice of acid is critical and substrate-dependent.
Formation of Side Products - Formation of regioisomers- Over-reaction or decomposition of starting materials or product- Lowering the reaction temperature can sometimes improve selectivity.- The use of protecting groups on the aromatic ring can direct the cyclization to the desired position.- Monitor the reaction closely by TLC to avoid prolonged reaction times that can lead to decomposition.
Poor Stereoselectivity - Inappropriate chiral auxiliary or catalyst- Racemization under harsh reaction conditions- Employ a chiral catalyst or a chiral auxiliary to induce stereoselectivity.- Use milder reaction conditions to prevent racemization. The N-acyliminium ion variant of the Pictet-Spengler reaction often proceeds under milder conditions.

Q3: What are the key considerations for introducing the quinone functionality in the later stages of the synthesis?

The introduction of the p-quinone rings is a critical late-stage transformation. Key considerations include:

  • Choice of Oxidizing Agent: Mild oxidizing agents are typically required to avoid degradation of the complex molecule. Reagents like salcomine/O₂, or Fremy's salt are often employed.

  • Reaction Conditions: The oxidation is often sensitive to reaction conditions such as solvent, temperature, and pH. Careful optimization is necessary to maximize yield and minimize side product formation.

  • Stability of the Quinone: The resulting quinone analogues can be sensitive to light and air. It is important to handle them accordingly and store them under an inert atmosphere.

Troubleshooting Guide

This guide addresses specific problems that may be encountered during the synthesis of this compound analogues.

Problem 1: Low Yield in the Pictet-Spengler Cyclization

Symptoms:

  • TLC analysis shows a significant amount of unreacted starting material.

  • The isolated yield of the tetrahydroisoquinoline product is consistently low.

Troubleshooting Workflow:

G start Low Yield in Pictet-Spengler Reaction check_reagents Verify Purity of Starting Materials (β-arylethylamine and aldehyde) start->check_reagents optimize_conditions Systematically Vary Reaction Conditions (Temperature, Solvent, Concentration) check_reagents->optimize_conditions If reagents are pure fail Yield Still Low check_reagents->fail If reagents are impure catalyst_screen Screen Different Acid Catalysts (Protic vs. Lewis Acids) optimize_conditions->catalyst_screen If yield is still low success Yield Improved optimize_conditions->success If yield improves protecting_group Consider Protecting Groups on the Aromatic Ring catalyst_screen->protecting_group If selectivity is an issue acyliminium Attempt N-Acyliminium Ion Variant for Milder Conditions catalyst_screen->acyliminium For sensitive substrates catalyst_screen->success If yield improves catalyst_screen->fail If no improvement protecting_group->success acyliminium->success

Caption: Troubleshooting workflow for low yield in the Pictet-Spengler reaction.

Problem 2: Difficulty in Purifying a Key Intermediate

Symptoms:

  • Column chromatography results in poor separation of the desired product from impurities.

  • The isolated product is contaminated with a persistent side product, as confirmed by NMR or LC-MS.

Troubleshooting Workflow:

G start Purification Challenge recrystallization Attempt Recrystallization start->recrystallization chromatography_optimization Optimize Chromatographic Conditions (Solvent System, Stationary Phase) recrystallization->chromatography_optimization If unsuccessful success Pure Product Obtained recrystallization->success If successful derivatization Consider Derivatization to Aid Separation chromatography_optimization->derivatization If co-elution occurs hplc Utilize Preparative HPLC for Difficult Separations chromatography_optimization->hplc For trace impurities chromatography_optimization->success If separation is achieved derivatization->success hplc->success fail Impurity Persists hplc->fail If still impure

Caption: Troubleshooting workflow for purification challenges.

Quantitative Data Summary

The following tables summarize key quantitative data from the synthesis and biological evaluation of various renieramycin analogues.

Table 1: Reaction Yields for Key Synthetic Steps

Analogue/IntermediateReaction StepReagents and ConditionsYield (%)Reference
(±)-Renieramycin G25-step total synthesisFrom 2-hydroxy-3-methyl-4,5-dimethoxybenzaldehydeNot specified for each step
(±)-Cribrostatin 418-step total synthesisFrom 1-acetyl-3-(3-methyl-2,4,5-trimethylphenyl)methyl-piperazine-2,5-dione8.3 (overall)
Renieramycin TPhotoredox reactionFrom this compound64 (overall)
22-O-(N-Boc-l-glycine) ester of this compound (5a)Steglich esterificationJorunnamycin A, N-Boc-l-glycine, EDCIModerate to excellent

Table 2: In Vitro Cytotoxicity (IC₅₀) of Renieramycin Analogues

AnalogueCell LineIC₅₀ (µM)Reference
Renieramycin T (RT)A549 (Lung Cancer)5.76 ± 0.23
DH_32 (RT analogue)A549 (Lung Cancer)4.06 ± 0.24
Renieramycin T (RT)H23 (Lung Cancer)2.93 ± 0.07
DH_32 (RT analogue)H23 (Lung Cancer)2.07 ± 0.11
Renieramycin T (RT)H292 (Lung Cancer)1.52 ± 0.05
DH_32 (RT analogue)H292 (Lung Cancer)1.46 ± 0.06
22-O-(N-Boc-l-glycine) ester of this compound (5a)H292 (Lung Cancer)0.00356
This compoundH292 (Lung Cancer)0.02456
Jorunnamycin AH292 (Lung Cancer)0.21743
(-)-Renieramycin G analogue (2-thiophenecarboxylate ester)KB (Oral Cancer)0.020

Experimental Protocols

Protocol 1: General Procedure for Pictet-Spengler Reaction

This protocol is a generalized representation. Optimal conditions may vary depending on the specific substrates.

Materials:

  • β-arylethylamine derivative (1.0 eq)

  • Aldehyde or ketone (1.1 eq)

  • Anhydrous solvent (e.g., dichloromethane, toluene, or acetonitrile)

  • Acid catalyst (e.g., trifluoroacetic acid (TFA), HCl, or BF₃·OEt₂)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere, dissolve the β-arylethylamine derivative in the anhydrous solvent.

  • Add the aldehyde or ketone to the solution at the desired temperature (ranging from room temperature to reflux).

  • Slowly add the acid catalyst to the reaction mixture. The amount of catalyst can range from catalytic (10 mol%) to stoichiometric, depending on the reactivity of the substrates.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired tetrahydroisoquinoline.

Protocol 2: Semi-synthesis of 22-O-Amino Ester Derivatives of this compound

This protocol describes the esterification of Jorunnamycin A with N-Boc protected amino acids.

Materials:

  • Jorunnamycin A (1.0 eq)

  • N-Boc-protected amino acid (1.2 - 5.0 eq)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI)

  • Anhydrous dichloromethane (DCM)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Dissolve Jorunnamycin A and the N-Boc-protected amino acid in anhydrous DCM under an inert atmosphere.

  • Add EDCI to the solution and stir at room temperature.

  • Monitor the reaction progress by TLC.

  • Upon completion, dilute the reaction mixture with DCM and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired 22-O-amino ester derivative.

Signaling Pathways and Experimental Workflows

Diagram 1: General Synthetic Strategy for Renieramycin Analogues

This diagram illustrates a common retrosynthetic approach to renieramycin analogues, highlighting the key bond disconnections and strategic intermediates.

G Renieramycin_Analogue This compound Analogue Late_Stage_Func Late-Stage Functionalization (e.g., Quinone Formation) Renieramycin_Analogue->Late_Stage_Func Retrosynthesis Pentacyclic_Core Pentacyclic Tetrahydroisoquinoline Core Late_Stage_Func->Pentacyclic_Core Pictet_Spengler_Cyclization Pictet-Spengler Cyclization Pentacyclic_Core->Pictet_Spengler_Cyclization Amide_Coupling Amide Coupling / Ring Closure Pentacyclic_Core->Amide_Coupling Tetrahydroisoquinoline_Fragment Tetrahydroisoquinoline Fragment Pictet_Spengler_Cyclization->Tetrahydroisoquinoline_Fragment Aromatic_Precursors Substituted Aromatic Precursors Tetrahydroisoquinoline_Fragment->Aromatic_Precursors Amide_Coupling->Tetrahydroisoquinoline_Fragment Amino_Acid_Derivative Amino Acid Derivative Amide_Coupling->Amino_Acid_Derivative

Caption: Retrosynthetic analysis of this compound analogues.

Technical Support Center: Strategies to Reduce Variability in Renieramycin M Cytotoxicity Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance to minimize variability in Renieramycin M cytotoxicity experiments. This resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data presentation tables to ensure more reliable and reproducible results.

Frequently Asked questions (FAQs)

Q1: What is this compound and what is its general mechanism of action?

This compound is a tetrahydroisoquinolinequinone alkaloid originally isolated from the blue sponge Xestospongia sp.[1][2] It exhibits potent cytotoxic activity against a range of cancer cell lines, with IC50 values often in the nanomolar range.[1][3] Its mechanism of action involves the induction of apoptosis (programmed cell death).[2][3] Studies have shown that this compound can activate p53-dependent pathways and influence the expression of apoptosis-related proteins such as the Bcl-2 family.[3][4][5]

Q2: What are the common causes of high variability in cytotoxicity assay replicates?

High variability in replicate wells is a frequent issue in cell-based assays and can stem from several factors:

  • Inconsistent Cell Seeding: Uneven distribution of cells across the plate is a primary source of variability. It is crucial to ensure the cell suspension is homogenous before and during plating.[6][7]

  • Pipetting Errors: Inaccurate or inconsistent pipetting of cells, this compound, or assay reagents will lead to variable results.[6]

  • Edge Effects: Wells on the perimeter of the microplate are more susceptible to evaporation, which can concentrate media components and affect cell growth.

  • Cell Health and Passage Number: Using cells that are in the logarithmic growth phase and are of a consistent passage number is critical for reproducibility.[8] Over-confluent or unhealthy cells will respond differently to treatment.

  • Reagent Preparation and Storage: Improperly prepared or stored reagents, including this compound stock solutions and assay components, can lose efficacy and contribute to variability.[8]

Q3: My IC50 values for this compound are inconsistent between experiments. What should I investigate?

Lack of inter-experiment reproducibility can be caused by:

  • Variability in Cell Culture Conditions: Subtle changes in incubation time, temperature, CO2 levels, or media composition can alter cell growth and drug sensitivity.[8]

  • Different Stock Solutions of this compound: Ensure the same stock solution is used for a set of comparable experiments or that new stock solutions are carefully validated. The stability of this compound in solution should also be considered.

  • Cell Passage Number: As cells are passaged, they can undergo genetic and phenotypic changes, leading to altered drug sensitivity. It is advisable to use cells within a defined passage number range.

  • Assay Timing: The duration of drug exposure can significantly impact the IC50 value. This compound has shown time-dependent cytotoxicity.[1]

Q4: Can the solvent used to dissolve this compound affect the cytotoxicity results?

Yes. DMSO is a commonly used solvent, but its final concentration in the culture medium should typically be kept below 0.5% to avoid solvent-induced cytotoxicity.[8] It is essential to include a vehicle control (media with the same final concentration of DMSO as the treated wells) in every experiment to account for any effects of the solvent on cell viability.

Troubleshooting Guides

High Variability in Replicate Wells
Potential Cause Troubleshooting Steps
Inconsistent Cell Seeding - Ensure a single-cell suspension before plating by gentle pipetting or vortexing. - Mix the cell suspension between plating rows/columns. - Work quickly to prevent cells from settling in the reservoir.
Pipetting Inaccuracy - Calibrate pipettes regularly. - Use appropriate pipette volumes for the desired range. - Ensure consistent pipetting technique (e.g., speed, immersion depth).
Edge Effects - Avoid using the outer wells of the microplate for experimental samples. - Fill the outer wells with sterile PBS or media to maintain humidity.
Bubbles in Wells - Be careful not to introduce bubbles when adding reagents. - If bubbles are present, they can be carefully removed with a sterile pipette tip or needle.[9]
Inconsistent Inter-Experiment IC50 Values
Potential Cause Troubleshooting Steps
Variable Cell Health - Monitor cell morphology and growth rates routinely. - Only use cells that are in the logarithmic growth phase (typically 70-80% confluent).[10] - Maintain a consistent cell passage number for experiments.[8]
Reagent Instability - Prepare fresh dilutions of this compound from a concentrated stock for each experiment. - Aliquot and store stock solutions at the recommended temperature to avoid repeated freeze-thaw cycles.[8]
Inconsistent Incubation Times - Standardize the duration of cell seeding, drug treatment, and assay reagent incubation.[8]
Contamination - Regularly test cell cultures for mycoplasma contamination.[10] - Use sterile techniques to prevent bacterial or fungal contamination.

Quantitative Data Summary

The following table summarizes the reported IC50 values for this compound against various human cancer cell lines. These values were determined using the MTT assay.

Cell LineCancer TypeIC50 (nM)Exposure TimeReference
MCF-7Breast6.0 ± 0.572 h[1]
HCT116ColonNot specified (nM range)Not specified[2][3]
DLD1ColonNot specified (nM range)Not specified[3]
NCI-H460Non-small cell lungNot specified (nM range)Not specified[3]
MDA-MB-435BreastNot specified (nM range)Not specified[2][3]
T47DDuctal breast epithelialNot specified (nM range)Not specified[3]
AsPC1PancreaticNot specified (nM range)Not specified[3]

Experimental Protocols

Key Experiment: MTT Cytotoxicity Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[11] NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Materials:

  • This compound stock solution (in DMSO)

  • 96-well flat-bottom microplates

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • MTT solution (5 mg/mL in PBS, filter-sterilized)[11][12]

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl, or DMSO)[13]

  • Multi-channel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest cells in the logarithmic growth phase.

    • Perform a cell count and determine cell viability (e.g., using trypan blue exclusion).

    • Dilute the cell suspension to the desired seeding density (e.g., 5,000 - 10,000 cells/well).[14]

    • Seed 100 µL of the cell suspension into each well of a 96-well plate.

    • Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.

  • Drug Treatment:

    • Prepare serial dilutions of this compound in complete cell culture medium.

    • Carefully remove the medium from the wells.

    • Add 100 µL of the this compound dilutions to the respective wells.

    • Include vehicle control wells (medium with the highest concentration of DMSO used) and untreated control wells (medium only).

    • Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).[1]

  • MTT Assay:

    • After the treatment period, add 10 µL of MTT solution to each well.

    • Incubate the plate for 2-4 hours at 37°C, allowing the MTT to be metabolized into formazan crystals.

    • After incubation, add 100 µL of the solubilization solution to each well.

    • Mix thoroughly by gentle pipetting or by placing the plate on an orbital shaker for 15 minutes to dissolve the formazan crystals.[11][12]

  • Data Acquisition:

    • Read the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.[11]

    • Subtract the absorbance of the blank (media only) wells from all other readings.

Visualizations

Experimental_Workflow Experimental Workflow for this compound Cytotoxicity Assay cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis cell_culture 1. Cell Culture (Logarithmic Growth Phase) cell_seeding 3. Seed Cells in 96-well Plate cell_culture->cell_seeding drug_prep 2. Prepare this compound Serial Dilutions drug_treatment 5. Add this compound & Incubate (e.g., 72h) drug_prep->drug_treatment incubation_24h 4. Incubate 24h (Cell Attachment) cell_seeding->incubation_24h incubation_24h->drug_treatment mtt_addition 6. Add MTT Reagent & Incubate (2-4h) drug_treatment->mtt_addition solubilization 7. Add Solubilization Solution mtt_addition->solubilization read_absorbance 8. Read Absorbance (570 nm) solubilization->read_absorbance data_processing 9. Data Processing (Background Subtraction) read_absorbance->data_processing ic50_calc 10. Calculate IC50 data_processing->ic50_calc

Caption: Workflow for a this compound cytotoxicity experiment.

Troubleshooting_Variability Troubleshooting High Variability in Cytotoxicity Assays cluster_intra Intra-plate Variability cluster_inter Inter-experiment Variability start High Variability Observed check_seeding Inconsistent Cell Seeding? start->check_seeding check_pipetting Pipetting Errors? start->check_pipetting check_edge Edge Effects? start->check_edge check_cells Inconsistent Cell Health or Passage Number? start->check_cells check_reagents Reagent Instability? start->check_reagents check_conditions Variable Culture Conditions? start->check_conditions solution_seeding Optimize Seeding Technique: - Homogenize cell suspension - Mix during plating check_seeding->solution_seeding solution_pipetting Calibrate Pipettes & Standardize Technique check_pipetting->solution_pipetting solution_edge Avoid Outer Wells or Fill with PBS check_edge->solution_edge solution_cells Use Cells in Log Phase & Define Passage Range check_cells->solution_cells solution_reagents Prepare Fresh Dilutions & Aliquot Stocks check_reagents->solution_reagents solution_conditions Standardize All Incubation Times and Conditions check_conditions->solution_conditions

Caption: Decision tree for troubleshooting variability.

Renieramycin_M_Pathway Simplified Signaling Pathway of this compound-Induced Apoptosis cluster_p53 p53-Dependent Pathway cluster_apoptosis Apoptosis Cascade renieramycin_m This compound p53 p53 Activation renieramycin_m->p53 bax Bax (Pro-apoptotic) Upregulation p53->bax upregulates bcl2 Bcl-2 (Anti-apoptotic) Downregulation p53->bcl2 downregulates cytochrome_c Cytochrome c Release bax->cytochrome_c bcl2->cytochrome_c inhibits caspases Caspase Activation cytochrome_c->caspases apoptosis Apoptosis caspases->apoptosis

Caption: this compound induced apoptosis pathway.

References

adjusting incubation time for optimal renieramycin M activity

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on adjusting incubation time for optimal Renieramycin M activity. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data to facilitate your research.

Frequently Asked Questions (FAQs)

Q1: What is the typical incubation time for assessing the cytotoxic activity of this compound?

A1: Based on published studies, the most common incubation times for evaluating this compound's cytotoxicity are 24, 48, and 72 hours. The optimal time can vary depending on the cell line and the specific experimental goals.

Q2: My IC50 value for this compound is higher than expected. Could incubation time be a factor?

A2: Yes, incubation time is a critical factor. This compound has demonstrated time-dependent cytotoxicity, meaning its IC50 value can decrease with longer exposure times.[1] If you are using a shorter incubation period (e.g., 24 hours), you might consider extending it to 48 or 72 hours to see if the potency increases.

Q3: I am not observing the expected apoptotic effects after treating cells with this compound. What should I check regarding the incubation time?

A3: The kinetics of apoptosis can vary. Early apoptotic events, such as the activation of initiator caspases, may be detectable within a few hours, while later events like DNA fragmentation might require longer incubation periods. For this compound, p53 activation is considered an early event.[2] If you are looking for markers of late-stage apoptosis, a longer incubation time (e.g., 24-48 hours) may be necessary.

Q4: Could the stability of this compound in my cell culture medium affect my results?

A4: The stability of any compound in culture medium is a potential concern. While specific studies on the degradation kinetics of this compound in common cell culture media are limited, the stability of related marine natural products can be influenced by factors like pH, temperature, and light exposure. It is recommended to prepare fresh solutions of this compound for each experiment and minimize its exposure to light.

Q5: Are there any known issues with common cytotoxicity assays when used with this compound?

A5: While specific interference has not been reported for this compound, it is a known challenge for natural products in general. Colored compounds can interfere with colorimetric assays like the MTT assay. If you suspect interference, it is advisable to include a "compound only" control (wells with this compound but no cells) to measure any background absorbance.

Troubleshooting Guides

This section addresses specific issues you might encounter during your experiments.

Issue 1: High Variability in Cytotoxicity Results Between Experiments
Possible Cause Troubleshooting Step
Inconsistent Incubation Time Ensure that the incubation time is precisely controlled and consistent across all plates and experiments. Use a calibrated timer and stagger the addition of reagents if necessary to maintain consistency.
Cell Seeding Density Optimize and standardize the cell seeding density. Overly confluent or sparse cultures can respond differently to treatment. Perform a cell titration experiment to find the optimal density for your cell line and assay duration.
Compound Degradation Prepare fresh dilutions of this compound from a frozen stock for each experiment. Avoid multiple freeze-thaw cycles of the stock solution. Protect the compound from light as much as possible.
Solvent Effects If using a solvent like DMSO, ensure the final concentration is consistent and non-toxic to the cells (typically <0.5%). Always include a vehicle control (cells treated with the solvent alone).
Issue 2: No Significant Cytotoxicity Observed at Expected Concentrations
Possible Cause Troubleshooting Step
Incubation Time is Too Short This compound's cytotoxic effect is time-dependent.[1] Extend the incubation period to 48 or 72 hours. A time-course experiment is highly recommended to determine the optimal endpoint.
Suboptimal Cell Health Use cells that are in the logarithmic growth phase and have a low passage number. Ensure cells are healthy and free from contamination before starting the experiment.
Compound Inactivity Verify the purity and integrity of your this compound sample. If possible, test its activity on a sensitive positive control cell line.
Assay Interference Some natural products can interfere with assay reagents. Run appropriate controls, such as a cell-free assay with the compound, to check for direct reduction of the assay substrate (e.g., MTT).

Data Presentation

Table 1: Time-Dependent Cytotoxicity of this compound in MCF-7 Cells

This table summarizes the IC50 values of this compound at different incubation times, demonstrating its time-dependent cytotoxic effect.

Incubation Time (hours)Approximate IC50 (nM)
24~10
48~7
726.0 ± 0.5

Data adapted from a study on MCF-7 breast cancer cells.[1][3]

Experimental Protocols

Protocol 1: Determining Time-Dependent Cytotoxicity using MTT Assay

This protocol outlines a method to assess how varying the incubation time affects the cytotoxic activity of this compound.

Materials:

  • This compound

  • Target cancer cell line

  • Complete cell culture medium

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density and allow them to adhere for 24 hours.

  • Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Add the diluted compound to the wells. Include vehicle controls.

  • Incubation: Incubate the plates for three different time points: 24, 48, and 72 hours.

  • MTT Addition: At the end of each incubation period, add MTT solution to each well and incubate for 2-4 hours.

  • Solubilization: Remove the MTT solution and add DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration at each time point and determine the IC50 values.

Protocol 2: Time-Course Analysis of Apoptosis Induction

This protocol allows for the investigation of the kinetics of apoptosis induced by this compound by observing key apoptotic markers at different time points.

Materials:

  • This compound

  • Target cancer cell line

  • 6-well plates

  • Lysis buffer

  • Antibodies for key apoptotic proteins (e.g., cleaved Caspase-3, cleaved PARP, p53)

  • Western blot reagents and equipment

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with a fixed concentration of this compound (e.g., a concentration around the 48-hour IC50 value).

  • Time-Course Harvest: Harvest cells at various time points after treatment (e.g., 0, 6, 12, 24, and 48 hours).

  • Protein Extraction: Lyse the cells and quantify the protein concentration.

  • Western Blotting: Perform Western blot analysis to detect the expression levels of the target apoptotic proteins at each time point.

  • Data Analysis: Analyze the changes in protein expression over time to understand the kinetics of apoptosis induction.

Visualizations

Experimental_Workflow_for_Time_Dependent_Cytotoxicity cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_assay MTT Assay cluster_analysis Data Analysis seed_cells Seed Cells in 96-well Plate add_rm Add this compound to Cells seed_cells->add_rm prepare_rm Prepare this compound Dilutions prepare_rm->add_rm incubate_24 Incubate 24h add_rm->incubate_24 incubate_48 Incubate 48h add_rm->incubate_48 incubate_72 Incubate 72h add_rm->incubate_72 add_mtt Add MTT Reagent incubate_24->add_mtt incubate_48->add_mtt incubate_72->add_mtt solubilize Solubilize Formazan add_mtt->solubilize read_plate Read Absorbance solubilize->read_plate calculate_viability Calculate % Viability read_plate->calculate_viability determine_ic50 Determine IC50 calculate_viability->determine_ic50

Caption: Workflow for time-dependent cytotoxicity assay.

Renieramycin_M_Apoptosis_Pathway cluster_p53 p53-Dependent Pathway cluster_mito Mitochondrial Pathway RM This compound p53 p53 Activation RM->p53 Bax Bax Upregulation (in some contexts) RM->Bax Bcl2_Mcl1 Bcl-2 & Mcl-1 Downregulation p53->Bcl2_Mcl1 Mito Mitochondrial Membrane Potential Disruption Bcl2_Mcl1->Mito Bax->Mito CytoC Cytochrome c Release Mito->CytoC Casp9 Caspase-9 Activation CytoC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 PARP PARP Cleavage Casp3->PARP Apoptosis Apoptosis PARP->Apoptosis

Caption: this compound induced apoptosis signaling pathways.

References

Technical Support Center: Overcoming Resistance to Renieramycin M in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Renieramycin M. The information is designed to help address specific issues that may be encountered during experiments, particularly concerning the development of resistance.

Frequently Asked Questions (FAQs)

Q1: What is the known mechanism of action for this compound?

This compound is a marine-derived tetrahydroisoquinoline alkaloid that exhibits potent cytotoxic effects against a variety of cancer cell lines.[1][2] Its primary mechanisms of action include:

  • Induction of Apoptosis: this compound induces programmed cell death by activating the p53 tumor suppressor pathway.[3][4] This leads to the downregulation of anti-apoptotic proteins like MCL-1 and BCL-2.[3][4] It can also trigger the mitochondrial apoptosis pathway.[5]

  • Inhibition of Key Signaling Pathways: It has been shown to inhibit the PI3K-Akt and ErbB signaling pathways, which are crucial for cancer cell survival and proliferation.[1][2]

  • Anti-Metastatic Properties: this compound can inhibit cancer cell invasion and migration, potentially by targeting focal adhesion and integrin signaling.[2][3] It has also been shown to sensitize cancer cells to anoikis (apoptosis induced by cell detachment).[4]

  • DNA Damage Response: In combination with other agents like doxorubicin, it has been observed to downregulate genes involved in DNA replication and repair.[2][6]

Q2: My cancer cell line is showing reduced sensitivity to this compound. What are the potential mechanisms of resistance?

While specific resistance mechanisms to this compound are not yet extensively documented, based on its known mechanisms of action and common patterns of drug resistance in cancer, potential reasons for decreased sensitivity include:

  • Alterations in Apoptotic Pathways: Mutations or altered expression in key apoptotic regulators, such as p53, BCL-2 family members, or caspases, could confer resistance.

  • Upregulation of Pro-Survival Signaling: Increased activity of survival pathways like PI3K-Akt or MAPK/ERK could counteract the cytotoxic effects of this compound.

  • Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp/ABCB1), MRP1 (ABCC1), or BCRP (ABCG2), can actively pump this compound out of the cell, reducing its intracellular concentration.[7][8] This is a common resistance mechanism for natural product-based anticancer agents.[9]

  • Target Modification: Although less common for this class of drugs, mutations in the direct molecular target(s) of this compound could prevent effective binding.

  • Enhanced DNA Repair Mechanisms: If the cytotoxic effect is partially mediated through DNA damage, an upregulation of DNA repair pathways could lead to resistance.

Q3: How can I experimentally determine if my cell line is overexpressing ABC transporters?

Several methods can be used to assess the expression and function of ABC transporters:

  • Western Blotting: This is a standard technique to quantify the protein levels of specific ABC transporters (e.g., P-gp, MRP1, BCRP).

  • Immunofluorescence: This method allows for the visualization of ABC transporter localization on the cell membrane.

  • Flow Cytometry-based Efflux Assays: Functional assays using fluorescent substrates of ABC transporters (e.g., Rhodamine 123 for P-gp) can measure the pump's activity. A decrease in intracellular fluorescence in your resistant cells compared to sensitive parental cells would indicate increased efflux. This effect should be reversible by known ABC transporter inhibitors.

Troubleshooting Guides

Problem: Decreased efficacy of this compound in our cancer cell line over time.

This suggests the development of acquired resistance. Here is a step-by-step guide to investigate and potentially overcome this issue.

Step 1: Confirm Resistance

  • Action: Perform a dose-response curve using an MTT or similar cell viability assay to compare the IC50 value of this compound in your current cell line to the parental, sensitive cell line.

  • Expected Outcome: A significant increase in the IC50 value will confirm resistance.

Step 2: Investigate the Role of ABC Transporters

  • Action:

    • Culture the resistant cells in the presence of a known pan-ABC transporter inhibitor (e.g., Verapamil for P-gp, MK-571 for MRPs) or a more specific inhibitor if a particular transporter is suspected.

    • Perform a co-treatment with this compound and the ABC transporter inhibitor.

    • Measure cell viability and compare it to treatment with this compound alone.

  • Interpretation: If the IC50 of this compound decreases significantly in the presence of the inhibitor, it strongly suggests that ABC transporter-mediated efflux is a major resistance mechanism.

Step 3: Explore Combination Therapies

  • Rationale: Combining this compound with other chemotherapeutic agents can create synergistic effects and overcome resistance.[2]

  • Action:

    • Based on the known synergistic effects, test the combination of this compound with Doxorubicin.[2][10]

    • Explore combinations with inhibitors of pro-survival pathways that may be upregulated in your resistant cells (e.g., PI3K inhibitors, MEK inhibitors).

  • Analysis: Use software like CompuSyn to calculate the Combination Index (CI). A CI value less than 1 indicates synergy.

Quantitative Data Summary

Table 1: Synergistic Effects of this compound and Doxorubicin in MCF-7 Breast Cancer Cells

TreatmentIC95 (Single Agent)IC95 (In Combination)Fold Reduction
This compound VariesReduced by up to 4-fold4x
Doxorubicin VariesReduced by up to 8-fold8x

Data extracted from studies on MCF-7 cells showing that combination treatment significantly reduces the required concentration of each drug.[2]

Table 2: In Vivo Efficacy of this compound and Doxorubicin Combination in a 4T1 Breast Cancer Murine Model

Treatment GroupTumor Volume Reduction (%)Metastatic Infiltration Decrease (%)
Doxorubicin + this compound (5 mg/kg + 1 mg/kg)46.5383.63

This data highlights the potent in vivo synergy of the combination therapy.[1]

Experimental Protocols

1. MTT Assay for Cell Viability

  • Purpose: To determine the cytotoxic effects of this compound and to calculate the IC50 value.

  • Methodology:

    • Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

    • Treat the cells with a serial dilution of this compound (and/or a combination agent) for 48-72 hours. Include a vehicle-only control.

    • After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Remove the medium and dissolve the formazan crystals in 150 µL of DMSO.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate cell viability as a percentage of the vehicle-treated control and plot the dose-response curve to determine the IC50.

2. Western Blot for Protein Expression

  • Purpose: To analyze the expression levels of proteins involved in resistance, such as ABC transporters or signaling pathway components.

  • Methodology:

    • Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Determine protein concentration using a BCA assay.

    • Separate 20-30 µg of protein per lane on an SDS-PAGE gel.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate the membrane with primary antibodies against your proteins of interest (e.g., P-gp, Akt, p-Akt, p53) overnight at 4°C.

    • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot. Use a loading control (e.g., GAPDH, β-actin) for normalization.

Visualizations

Renieramycin_M_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RM This compound ErbB ErbB Receptors RM->ErbB Inhibits Integrin Integrin Signaling RM->Integrin Inhibits p53 p53 RM->p53 Activates DNA_Repair DNA Repair/Replication Genes RM->DNA_Repair Downregulates (in combination) PI3K PI3K ErbB->PI3K FocalAdhesion Focal Adhesion Integrin->FocalAdhesion Akt Akt PI3K->Akt BCL2 BCL-2 (Anti-apoptotic) Akt->BCL2 Activates MCL1 MCL-1 (Anti-apoptotic) Akt->MCL1 Activates Proliferation Cell Proliferation / Survival Akt->Proliferation Metastasis Metastasis / Invasion FocalAdhesion->Metastasis p53->BCL2 Inhibits p53->MCL1 Inhibits Apoptosis Apoptosis p53->Apoptosis Induces BCL2->Apoptosis Inhibits MCL1->Apoptosis Inhibits

Caption: Signaling pathways affected by this compound.

Resistance_Mechanisms cluster_resistance Potential Resistance Mechanisms RM This compound Cell Cancer Cell RM->Cell Enters Cell ABC ABC Transporters (e.g., P-gp) Increased Expression PI3K_Akt PI3K/Akt Pathway Upregulation / Mutation p53_mut p53 Mutation (Loss of function) BCL2_up BCL-2 / MCL-1 Overexpression ABC->RM PI3K_Akt->Cell Promotes Survival p53_mut->Cell Inhibits Apoptosis BCL2_up->Cell Inhibits Apoptosis

Caption: Potential mechanisms of resistance to this compound.

Troubleshooting_Workflow Start Start: Decreased this compound Sensitivity Confirm 1. Confirm Resistance (IC50 Shift via MTT Assay) Start->Confirm Investigate_ABC 2. Investigate ABC Transporters Confirm->Investigate_ABC Explore_Combo 3. Explore Combination Therapy (e.g., with Doxorubicin) Confirm->Explore_Combo Parallel Investigation Co_treatment Perform Co-treatment: This compound + ABC Inhibitor Investigate_ABC->Co_treatment Analyze_Viability Analyze Cell Viability Co_treatment->Analyze_Viability Resensitized Sensitivity Restored? Analyze_Viability->Resensitized ABC_Mechanism Conclusion: ABC Transporter Mediated Resistance Resensitized->ABC_Mechanism Yes Other_Mechanism Conclusion: Other Resistance Mechanisms Likely Resensitized->Other_Mechanism No Other_Mechanism->Explore_Combo Analyze_Synergy Analyze for Synergy (Combination Index) Explore_Combo->Analyze_Synergy

Caption: Experimental workflow for troubleshooting resistance.

References

selecting appropriate positive controls for renieramycin M experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing Renieramycin M in their experiments. The information is tailored for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a marine-derived tetrahydroisoquinoline alkaloid known for its potent anticancer properties. Its primary mechanism of action involves the induction of apoptosis (programmed cell death) through a p53-dependent pathway. This process is characterized by the downregulation of anti-apoptotic proteins such as MCL-1 and BCL-2. Additionally, this compound has been observed to inhibit cancer cell invasion and migration, suggesting its potential as an anti-metastatic agent.

Q2: Why are positive controls necessary in my this compound experiments?

A2: Positive controls are crucial for validating the experimental setup and ensuring that the observed effects are due to the activity of this compound and not experimental artifacts. By using a compound with a known and well-characterized effect (e.g., a known inducer of apoptosis), you can confirm that your assays are working correctly and that your cell system is responsive to the expected stimuli. This strengthens the interpretation of your results with this compound.

Q3: What are some appropriate positive controls for studying this compound-induced apoptosis?

A3: Given that this compound induces apoptosis, several well-established compounds can be used as positive controls. The choice of control may depend on the specific cell line and experimental context. Commonly used positive controls for apoptosis induction include:

  • Doxorubicin: A DNA intercalator and topoisomerase II inhibitor that induces DNA damage and subsequently apoptosis.

  • Staurosporine: A potent, broad-spectrum protein kinase inhibitor that is a well-known inducer of apoptosis in a wide variety of cell types.[1]

  • Camptothecin: A topoisomerase I inhibitor that leads to DNA strand breaks and apoptosis.

  • Etoposide: A topoisomerase II inhibitor that causes DNA damage and triggers apoptosis.[2]

Q4: this compound is also reported to affect the cell cycle. What are suitable positive controls for cell cycle arrest experiments?

A4: To validate assays monitoring cell cycle progression, it is recommended to use compounds that induce arrest at specific phases of the cell cycle. Appropriate positive controls include:

  • Nocodazole: An antimitotic agent that disrupts microtubule polymerization, leading to arrest in the G2/M phase.

  • Paclitaxel (Taxol): A microtubule-stabilizing agent that also causes a block in the G2/M phase of the cell cycle.[3]

Troubleshooting Guide

IssuePossible CauseRecommendation
No apoptotic effect observed with this compound or positive control. 1. Incorrect drug concentration. 2. Insufficient incubation time. 3. Cell line is resistant to the compound. 4. Problems with the apoptosis detection assay.1. Perform a dose-response experiment to determine the optimal concentration. 2. Perform a time-course experiment. 3. Verify the sensitivity of your cell line from literature or try a different cell line. 4. Run the assay with a reliable positive control at a known effective concentration to validate the assay itself.
High background apoptosis in negative control cells. 1. Cell culture stress (e.g., over-confluence, nutrient depletion). 2. Contamination (e.g., mycoplasma). 3. Harsh cell handling during the experiment.1. Ensure cells are healthy and in the logarithmic growth phase. 2. Regularly test for mycoplasma contamination. 3. Handle cells gently, especially during harvesting and washing steps.
Inconsistent results between experiments. 1. Variation in cell passage number. 2. Inconsistent drug preparation or storage. 3. Variability in incubation times or conditions.1. Use cells within a consistent and low passage number range. 2. Prepare fresh drug dilutions for each experiment from a validated stock solution. 3. Standardize all experimental parameters.

Quantitative Data for Positive Controls

The following tables summarize the reported efficacy of common positive controls in relevant cancer cell lines. This data can serve as a reference for expected outcomes in your experiments.

Table 1: IC50 Values of Apoptosis-Inducing Positive Controls

CompoundCell LineCancer TypeIC50 ValueIncubation Time (h)
DoxorubicinA549Lung Cancer> 20 µM[4]24
DoxorubicinA549Lung Cancer0.55 µM[5]24
DoxorubicinCalu-1Lung Cancer0.90 µM[5]24
DoxorubicinMCF-7Breast Cancer2.5 µM[4]24
DoxorubicinMDA-MB-231Breast Cancer1 µM[6]48
StaurosporineMDA-MB-231Breast Cancer7.67 µM[7]48
StaurosporineMCF-7Breast Cancer8.81 µM[8]Not Specified
CamptothecinHT-29Colon Cancer37 nM[9]48
CamptothecinHCT-116Colon Cancer0.51 µM[10]Not Specified
EtoposideA549Lung CancerIC50 not achieved at 72h[11]72

Table 2: Efficacy of Apoptosis and Cell Cycle Arrest Positive Controls

CompoundCell LineEffectConcentrationIncubation Time (h)Result
EtoposideN231Apoptosis (DNA Fragmentation)Concentration-dependent42Increased DNA fragmentation[2]
PaclitaxelMCF-7Apoptosis20 ng/mL24Up to 43% apoptotic cells[12]
PaclitaxelMCF-7G2/M Arrest100 nM2477.8% of cells in G2/M[3][13]
NocodazoleHCT116Mitotic Arrest500 ng/mL (1.66 µM)15~70% of cells in mitosis[14]
NocodazoleMDA-MB-468G1 and G2 Arrest1 µMNot SpecifiedAccumulation of cells in 2N and 4N states[15]

Experimental Protocols

Cytotoxicity Assessment: MTT Assay

This protocol is for determining the cytotoxic effects of this compound and positive controls.

Materials:

  • 96-well plates

  • Cancer cell lines of interest

  • Complete culture medium

  • This compound and positive control compounds

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

Procedure:

  • Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.

  • Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator.

  • The next day, treat the cells with various concentrations of this compound or a positive control (e.g., Doxorubicin). Include untreated and vehicle-treated (e.g., DMSO) wells as negative controls.

  • Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

  • Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the untreated control.

Apoptosis Detection: Annexin V-FITC/PI Staining

This protocol is for the quantification of apoptotic cells using flow cytometry.

Materials:

  • 6-well plates

  • Cancer cell lines of interest

  • Complete culture medium

  • This compound and positive control compounds (e.g., Staurosporine, Camptothecin)[16]

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • PBS

  • Flow cytometer

Procedure:

  • Seed cells into 6-well plates and allow them to attach overnight.

  • Treat cells with this compound or a positive control for the desired time and concentration.

  • Harvest both adherent and floating cells. Centrifuge at 300 x g for 5 minutes.

  • Wash the cell pellet twice with cold PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Transfer 100 µL of the cell suspension to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the samples by flow cytometry within one hour.

Cell Cycle Analysis: Propidium Iodide (PI) Staining

This protocol is for analyzing the cell cycle distribution of cells treated with this compound or a positive control.

Materials:

  • 6-well plates

  • Cancer cell lines of interest

  • Complete culture medium

  • This compound and positive control compounds (e.g., Nocodazole, Paclitaxel)

  • PBS

  • 70% Ethanol (ice-cold)

  • PI/RNase Staining Buffer

  • Flow cytometer

Procedure:

  • Seed cells into 6-well plates and treat with this compound or a positive control.

  • Harvest the cells by trypsinization and centrifuge at 300 x g for 5 minutes.

  • Wash the cell pellet with cold PBS.

  • While gently vortexing, add 1 mL of ice-cold 70% ethanol dropwise to fix the cells.

  • Incubate the cells on ice for at least 30 minutes or store at -20°C.

  • Centrifuge the fixed cells at a higher speed (e.g., 850 x g) for 5 minutes and discard the ethanol.[17]

  • Wash the cell pellet with PBS.

  • Resuspend the cell pellet in 500 µL of PI/RNase Staining Buffer.

  • Incubate for 15-30 minutes at room temperature in the dark.

  • Analyze the samples by flow cytometry.

Visualizations

experimental_workflow cluster_prep Cell Preparation cluster_assays Assays cluster_analysis Data Analysis cell_culture 1. Seed Cells treatment 2. Treat with this compound or Positive Control cell_culture->treatment mtt MTT Assay (Cytotoxicity) treatment->mtt annexin_v Annexin V/PI Staining (Apoptosis) treatment->annexin_v pi_stain PI Staining (Cell Cycle) treatment->pi_stain plate_reader Microplate Reader mtt->plate_reader flow_cytometer Flow Cytometer annexin_v->flow_cytometer pi_stain->flow_cytometer data_interp Interpret Results plate_reader->data_interp flow_cytometer->data_interp

Caption: General experimental workflow for assessing this compound activity.

apoptosis_pathway renieramycin_m This compound p53 p53 Activation renieramycin_m->p53 induces bcl2_mcl1 Bcl-2 & Mcl-1 (Anti-apoptotic) p53->bcl2_mcl1 downregulates apoptosis Apoptosis p53->apoptosis promotes bcl2_mcl1->apoptosis inhibits

Caption: Simplified signaling pathway of this compound-induced apoptosis.

cell_cycle_controls cluster_arrest Positive Controls for Cell Cycle Arrest G1 G1 Phase S S Phase G1->S G2 G2 Phase S->G2 M M Phase G2->M M->G1 paclitaxel Paclitaxel paclitaxel->M arrests at nocodazole Nocodazole nocodazole->M arrests at

References

Validation & Comparative

Renieramycin M and Doxorubicin: A Synergistic Combination Against Breast Cancer

Author: BenchChem Technical Support Team. Date: December 2025

A detailed comparison of the cytotoxic and mechanistic profiles of Renieramycin M and Doxorubicin, alone and in combination, in preclinical breast cancer models.

This guide provides researchers, scientists, and drug development professionals with a comprehensive analysis of the synergistic anti-cancer effects of this compound, a marine-derived tetrahydroisoquinoline, and Doxorubicin, a standard chemotherapeutic agent, in breast cancer. The following sections present quantitative data from in vitro studies, detailed experimental protocols, and visualizations of the underlying molecular mechanisms.

Comparative Cytotoxicity in MCF-7 Breast Cancer Cells

The combination of this compound and Doxorubicin exhibits a potent synergistic cytotoxic effect against the estrogen receptor-positive (ER+) MCF-7 human breast cancer cell line.[1] this compound, in its individual capacity, demonstrates significantly higher potency than Doxorubicin.[1]

CompoundIC50 (nM)
This compound6.0 ± 0.5
Doxorubicin356 ± 25

Table 1: Half-maximal inhibitory concentration (IC50) of this compound and Doxorubicin in MCF-7 cells after 72 hours of treatment. Data are presented as mean ± standard error of the mean (SEM).[1][2]

The synergistic effect of the combination is most pronounced when the drugs are administered simultaneously.[1] Sequential treatment, in contrast, does not yield a synergistic outcome.[1] The combination index (CI), a quantitative measure of drug interaction, consistently falls below 1 across various combination ratios, indicating synergy.[2] This synergy allows for a significant reduction in the concentration of each drug required to achieve a cytotoxic effect. Specifically, the IC95 values (the concentration required to inhibit 95% of cell growth) for this compound and Doxorubicin were reduced by up to four-fold and eight-fold, respectively, when used in combination.[1]

Mechanism of Synergistic Action

The enhanced anti-cancer effect of the this compound and Doxorubicin combination stems from their distinct but complementary mechanisms of action, leading to increased apoptosis and cell cycle arrest.

Induction of Apoptosis

The combination treatment leads to a greater induction of apoptosis (programmed cell death) compared to either drug alone.[1] While specific quantitative data on the percentage of apoptotic cells is not detailed in the primary study, the researchers observed an increase in Annexin V-positive cells, a marker for apoptosis, with the combination treatment.[1]

Cell Cycle Arrest

Doxorubicin is known to induce cell cycle arrest, primarily at the S and G2/M phases.[1] this compound, on the other hand, does not cause significant changes in the cell cycle on its own.[1] However, when combined, the mixture at high concentrations induces a pronounced arrest in the S and G2/M phases, an effect largely attributed to Doxorubicin.[2] Lower concentrations of the combination primarily lead to a G2/M arrest.[2]

Treatment% G0/G1 Phase% S Phase% G2/M Phase% Sub-G1 Phase
Control78.4 ± 1.511.2 ± 0.810.4 ± 0.71.8 ± 0.3
This compound (6.25 nM)76.9 ± 2.112.1 ± 1.111.0 ± 1.02.1 ± 0.4
Doxorubicin (313 nM)58.2 ± 3.218.5 ± 1.723.3 ± 1.52.5 ± 0.5
Combination (6.25 nM RM + 313 nM DOX)55.1 ± 2.819.8 ± 1.925.1 ± 1.34.9 ± 0.8
Combination (25 nM RM + 1250 nM DOX)38.7 ± 4.135.6 ± 3.525.7 ± 1.811.5 ± 1.9

Table 2: Cell cycle distribution of MCF-7 cells after 72 hours of treatment with this compound, Doxorubicin, and their combination. Data are presented as the percentage of cells in each phase of the cell cycle (mean ± SEM).[2]

Signaling Pathways

The synergistic effect is further elucidated by the distinct signaling pathways modulated by each compound. Doxorubicin's cytotoxic effects are primarily mediated through DNA damage, leading to the activation of p53 signaling and cell cycle checkpoints.[1] this compound, conversely, impacts signaling cascades related to cell survival and adhesion, including the ErbB/PI3K-Akt, integrin, and focal adhesion pathways.[1] The combination treatment uniquely upregulates genes involved in cytochrome C release and interferon-gamma signaling, further contributing to the enhanced apoptotic response.[1]

G cluster_RM This compound cluster_DOX Doxorubicin cluster_Combo Combination RM This compound ErbB ErbB/PI3K-Akt Signaling RM->ErbB Integrin Integrin Signaling RM->Integrin FocalAdhesion Focal Adhesion Signaling RM->FocalAdhesion Apoptosis Increased Apoptosis ErbB->Apoptosis Integrin->Apoptosis FocalAdhesion->Apoptosis DOX Doxorubicin DNAdamage DNA Damage DOX->DNAdamage p53 p53 Signaling DNAdamage->p53 CellCycle Cell Cycle Checkpoints DNAdamage->CellCycle p53->Apoptosis CellCycle->Apoptosis Combo This compound + Doxorubicin CytochromeC Cytochrome C Release Combo->CytochromeC IFNg Interferon Gamma Signaling Combo->IFNg CytochromeC->Apoptosis IFNg->Apoptosis

Caption: Signaling pathways affected by this compound and Doxorubicin.

Experimental Protocols

Cell Culture

MCF-7 cells were cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Cells were maintained in a humidified incubator at 37°C with 5% CO2.

MTT Cytotoxicity Assay

Cell viability was assessed using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay. MCF-7 cells were seeded in 96-well plates and treated with various concentrations of this compound, Doxorubicin, or their combination for 72 hours. Subsequently, MTT solution was added to each well and incubated for 4 hours. The resulting formazan crystals were dissolved in dimethyl sulfoxide (DMSO), and the absorbance was measured at 570 nm using a microplate reader.

G A Seed MCF-7 cells in 96-well plates B Treat with drugs for 72h A->B C Add MTT solution B->C D Incubate for 4h C->D E Dissolve formazan in DMSO D->E F Measure absorbance at 570 nm E->F

Caption: Workflow for the MTT cytotoxicity assay.

Cell Cycle Analysis

MCF-7 cells were treated with the compounds for 72 hours, harvested, and fixed in 70% ethanol. The fixed cells were then washed and stained with a solution containing propidium iodide (PI) and RNase A. The DNA content of the stained cells was analyzed by flow cytometry to determine the percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M).

Apoptosis Assay

Apoptosis was evaluated using an Annexin V-FITC Apoptosis Detection Kit. Following a 72-hour treatment period, MCF-7 cells were harvested, washed, and resuspended in binding buffer. The cells were then stained with Annexin V-FITC and propidium iodide (PI) according to the manufacturer's protocol. The stained cells were analyzed by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Conclusion

The combination of this compound and Doxorubicin demonstrates a strong synergistic effect against MCF-7 breast cancer cells in vitro. This synergy is characterized by enhanced cytotoxicity, increased apoptosis, and pronounced cell cycle arrest. The distinct and complementary mechanisms of action of the two compounds provide a strong rationale for their combined use in breast cancer therapy. Further in vivo studies are warranted to validate these promising preclinical findings.

References

Comparative Cytotoxicity of Renieramycin M and Cisplatin in Non-Small Cell Lung Cancer (NSCLC)

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of the cytotoxic effects, mechanisms of action, and experimental protocols for two potent anti-cancer agents in NSCLC.

This guide provides a detailed comparison of the cytotoxic properties of renieramycin M, a marine-derived bistetrahydroisoquinolinequinone alkaloid, and cisplatin, a long-standing platinum-based chemotherapy drug, in the context of non-small cell lung cancer (NSCLC). The information presented is intended for researchers, scientists, and professionals in the field of drug development.

Quantitative Cytotoxicity Data

The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. The following table summarizes the reported IC50 values for this compound and cisplatin in various NSCLC cell lines, demonstrating the significantly higher potency of this compound.

CompoundCell LineIC50 ValueReference
This compoundH29224.56 nM[1]
This compoundH460In the range of nanomolar concentrations[2]
CisplatinA5499 ± 1.6 µM[3]
CisplatinA54936.94 µM (48h incubation)[4]
CisplatinH129927 ± 4 µM[3]
CisplatinA549EC10 = 11 µM (24h treatment)[5]

Note: IC50 values can vary between studies due to differences in experimental conditions such as incubation time and specific assay used. EC10 refers to the concentration required to achieve 90% cell viability.

Experimental Protocols

The cytotoxic effects of this compound and cisplatin have been evaluated using standard in vitro cell-based assays. Below are detailed methodologies for the key experiments cited.

Cell Viability and Cytotoxicity Assays (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity and, by extension, cell viability.

  • Cell Seeding: NSCLC cells (e.g., A549, H460, H292) are seeded into 96-well plates at a specific density (e.g., 1 × 10^4 cells/well) and allowed to adhere overnight.[6]

  • Drug Treatment: Cells are treated with various concentrations of this compound or cisplatin for a specified duration (e.g., 24, 48, or 72 hours).[2][4][6]

  • MTT Incubation: After the treatment period, the culture medium is replaced with a fresh medium containing MTT solution (e.g., 400 µg/mL), and the plates are incubated for a few hours (e.g., 3 hours) at 37°C.[6]

  • Formazan Solubilization: The MTT-containing medium is removed, and a solvent such as dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.[6]

  • Absorbance Measurement: The absorbance of the resulting colored solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.[6]

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and IC50 values are determined from the dose-response curves.

Apoptosis Detection (Hoechst 33342 and Propidium Iodide Staining)

This method is used to visualize nuclear changes characteristic of apoptosis.

  • Cell Treatment: Cells are treated with the desired concentrations of the compounds.

  • Staining: Cells are stained with Hoechst 33342, a fluorescent dye that stains the condensed chromatin in apoptotic cells blue, and propidium iodide (PI), which stains the nuclei of dead cells red.[2]

  • Microscopy: The stained cells are observed under a fluorescence microscope to identify apoptotic cells (brightly stained, condensed, or fragmented nuclei) and necrotic or late apoptotic cells (red-stained nuclei).[2]

Signaling Pathways and Mechanisms of Action

This compound and cisplatin induce cytotoxicity in NSCLC cells through distinct yet partially overlapping mechanisms, primarily culminating in apoptosis.

This compound: p53-Dependent Apoptosis

This compound has been shown to induce apoptosis in NSCLC cells through a p53-dependent pathway.[2][7] Treatment with this compound leads to the activation of the tumor suppressor protein p53.[2][7] Activated p53 then downregulates the expression of anti-apoptotic proteins such as MCL-1 and BCL-2, while the level of the pro-apoptotic protein BAX may not be significantly altered.[2][7] This shift in the balance of pro- and anti-apoptotic proteins ultimately triggers the apoptotic cascade.

Renieramycin_M_Pathway RenieramycinM This compound p53 p53 Activation RenieramycinM->p53 MCL1 MCL-1 (anti-apoptotic) Downregulation p53->MCL1 BCL2 BCL-2 (anti-apoptotic) Downregulation p53->BCL2 Apoptosis Apoptosis MCL1->Apoptosis BCL2->Apoptosis

Caption: this compound induced p53-dependent apoptosis.

Cisplatin: DNA Damage and Apoptosis

Cisplatin is a well-established DNA alkylating agent.[8] Its primary mechanism of action involves entering the cell and binding to DNA, forming DNA adducts and cross-links.[9][10][11] This DNA damage disrupts DNA replication and transcription, leading to cell cycle arrest and the induction of apoptosis.[8][9][11] The apoptotic response to cisplatin-induced DNA damage can involve the activation of various signaling pathways, including those mediated by caspases.[9]

Cisplatin_Pathway Cisplatin Cisplatin DNA_Damage DNA Damage (Adducts, Cross-links) Cisplatin->DNA_Damage CellCycleArrest Cell Cycle Arrest DNA_Damage->CellCycleArrest Apoptosis Apoptosis DNA_Damage->Apoptosis

Caption: Cisplatin's mechanism via DNA damage.

Experimental Workflow

The general workflow for evaluating the comparative cytotoxicity of these compounds is outlined below.

Experimental_Workflow Start Start: NSCLC Cell Culture DrugTreatment Drug Treatment (this compound vs. Cisplatin) (Varying Concentrations) Start->DrugTreatment Incubation Incubation (24h, 48h, 72h) DrugTreatment->Incubation CytotoxicityAssay Cytotoxicity Assay (e.g., MTT) Incubation->CytotoxicityAssay ApoptosisAssay Apoptosis Assay (e.g., Hoechst/PI Staining) Incubation->ApoptosisAssay DataAnalysis Data Analysis (IC50 Calculation, Comparison) CytotoxicityAssay->DataAnalysis ApoptosisAssay->DataAnalysis Conclusion Conclusion DataAnalysis->Conclusion

Caption: Workflow for cytotoxicity comparison.

References

Unlocking Antitumor Potential: A Comparative Guide to the Structure-Activity Relationship of Renieramycin M and its Analogues

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals, understanding the intricate relationship between the chemical structure of a compound and its biological activity is paramount. This guide provides a comprehensive comparison of the cytotoxic effects of the marine natural product renieramycin M and its synthetic analogues, supported by experimental data and detailed methodologies. By dissecting the role of specific structural modifications, we aim to illuminate the path toward designing more potent and selective anticancer agents.

Quantitative Analysis of Cytotoxicity

The antitumor activity of this compound and its derivatives has been evaluated across a range of human cancer cell lines. The following tables summarize the half-maximal inhibitory concentration (IC₅₀) values, providing a clear comparison of their cytotoxic potency. Lower IC₅₀ values indicate greater potency.

Table 1: Cytotoxicity of this compound and Key Analogues

CompoundCell LineIC₅₀ (nM)Source
This compound (1m)DU145 (Prostate Cancer)11.9[1]
HCT116 (Colorectal Cancer)12.5[1]
MCF-7 (Breast Cancer)6.0 ± 0.5[2]
H292 (NSCLC)24.56[3][4]
22-O-(N-Boc-l-glycine) ester of this compound (5a)H292 (NSCLC)3.56[3][4]
Jorunnamycin AH292 (NSCLC)217.43[3][4]
2'-Pyridinecarboxylic acid ester derivative (9c)HCT116, MDA-MB-435~3x more potent than 1m[5]
5-O-(4′-pyridinecarbonyl) renieramycin T (11)H292 (NSCLC)35.27 ± 1.09[6]
H460 (NSCLC)34.77 ± 2.19[6]

NSCLC: Non-Small-Cell Lung Cancer

Table 2: Cytotoxicity of Renieramycin T Right-Half Derivatives in NSCLC Cell Lines

CompoundA549 IC₅₀ (µM)H23 IC₅₀ (µM)H292 IC₅₀ (µM)Source
Renieramycin T (Parent)5.76 ± 0.232.93 ± 0.071.52 ± 0.05[7]
DH_324.06 ± 0.242.07 ± 0.111.46 ± 0.06[7]

Deciphering the Structure-Activity Relationship (SAR)

The cytotoxic potency of the renieramycin scaffold is highly sensitive to modifications at several key positions. The following diagram illustrates the critical structural features and the impact of their alteration on anticancer activity.

SAR_Renieramycin cluster_core Renieramycin Core Structure cluster_modifications Structural Modifications & Activity cluster_effects Impact on Cytotoxicity Renieramycin_Core C22_Ester C-22 Ester Side Chain Increased_Potency Increased Potency C22_Ester->Increased_Potency Nitrogen-containing heterocyclic esters (e.g., 4'-pyridinecarbonyl) Amino acid esters (e.g., N-Boc-l-glycine) C5_Hydroxyl C-5 Hydroxyl Group Decreased_Potency Decreased Potency C5_Hydroxyl->Decreased_Potency Esterification can modulate activity, but a free hydroxyl can lead to weak cytotoxicity E_Ring E-Ring Essential_for_Activity Essential for Activity E_Ring->Essential_for_Activity p-Quinone ring is important for activity C4_Cyano C-4 Cyano Group C4_Cyano->Essential_for_Activity Presence of the cyano group is critical

Caption: Key structure-activity relationships of this compound analogues.

Key Findings from SAR Studies:

  • C-22 Ester Side Chain: This position is a critical determinant of cytotoxic potency. Replacing the original angelate ester with nitrogen-containing heterocyclic esters, such as 4'-pyridinecarbonyl derivatives, significantly enhances activity.[5][6] Notably, the introduction of an N-Boc-l-glycine ester at this position resulted in a 7-fold increase in potency against H292 cells compared to the parent this compound.[3][4]

  • E-Ring: The presence of a p-quinone moiety in the E-ring is crucial for the potent cytotoxic effects of these compounds.[1][7]

  • C-4 Cyano Group: The cyano group at the C-4 position has been identified as another essential feature for maintaining high levels of cytotoxicity.[1]

  • C-5 Hydroxyl Group: Modifications at the C-5 hydroxyl group can influence activity. While some esterifications have shown to be beneficial, the presence of a free hydroxyl group at C-5 in certain analogues has been associated with a significant loss of cytotoxic activity.[6]

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

MTT Cytotoxicity Assay

This colorimetric assay is used to assess cell viability and proliferation.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 1x10⁴ cells/well) and allowed to adhere overnight.[8]

  • Compound Treatment: Cells are treated with various concentrations of the test compounds (e.g., 0-100 µM) and incubated for a specified period (e.g., 24, 48, or 72 hours).[2][7]

  • MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well and incubated for 4 hours at 37°C.[8]

  • Formazan Solubilization: The medium is removed, and dimethyl sulfoxide (DMSO) is added to dissolve the formazan crystals.[8]

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.[8]

  • IC₅₀ Calculation: The concentration of the compound that inhibits cell growth by 50% (IC₅₀) is calculated from the dose-response curves.[7]

Apoptosis Detection by Nuclear Staining (Hoechst 33342/Propidium Iodide)

This method distinguishes between live, apoptotic, and necrotic cells based on nuclear morphology and membrane integrity.

  • Cell Seeding and Treatment: Cells are seeded in 96-well plates and treated with the test compounds for a specified time (e.g., 16 hours).[8]

  • Staining: Cells are co-stained with Hoechst 33342 (a fluorescent stain for DNA) and propidium iodide (PI), which only enters cells with compromised membranes.[8]

  • Visualization: The stained cells are visualized using a fluorescence microscope.[8]

    • Live cells: Normal, blue-stained nuclei.

    • Apoptotic cells: Condensed or fragmented, bright blue-stained nuclei.

    • Necrotic cells: Red-stained nuclei (PI positive).

Western Blot Analysis for Apoptotic Proteins

This technique is used to detect and quantify specific proteins involved in the apoptotic pathway.

  • Cell Lysis: After treatment with the compounds, cells are harvested and lysed to extract total proteins.

  • Protein Quantification: The protein concentration in the lysates is determined.

  • SDS-PAGE: Equal amounts of protein are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

  • Protein Transfer: The separated proteins are transferred to a membrane (e.g., PVDF or nitrocellulose).

  • Immunoblotting: The membrane is incubated with primary antibodies specific for apoptotic proteins (e.g., cleaved PARP, Bcl-2, Bax), followed by incubation with a secondary antibody conjugated to an enzyme.[7]

  • Detection: The protein bands are visualized using a chemiluminescent substrate and an imaging system.

By understanding the nuanced structure-activity relationships of this compound and its analogues, researchers can more effectively design and synthesize novel compounds with enhanced therapeutic potential. The data and protocols presented here serve as a valuable resource for the ongoing development of this promising class of anticancer agents.

References

A Comparative Guide to the Mechanisms of Action: Renieramycin M and Ecteinascidin-743

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Renieramycin M and Ecteinascidin-743 (ET-743, Trabectedin) are potent marine-derived tetrahydroisoquinoline alkaloids with significant antitumor activity.[1][2] While structurally related, emerging evidence suggests both overlapping and distinct mechanisms of action that contribute to their cytotoxicity. This guide provides a detailed comparison of their molecular mechanisms, supported by experimental data, to inform further research and drug development efforts.

Primary Mechanism of Action: DNA Alkylation and Damage

Both this compound and ET-743 exert their cytotoxic effects primarily by interacting with DNA and inducing cellular damage. However, the intricacies of these interactions and the subsequent cellular responses differ significantly.

Ecteinascidin-743: A Unique Poison of the DNA Repair Machinery

Ecteinascidin-743 is a well-characterized DNA alkylating agent that binds to the minor groove of DNA.[3] It forms a covalent adduct with the N2 position of guanine, causing a unique bend in the DNA helix toward the major groove.[4] This distortion is a key feature that distinguishes ET-743 from many other DNA-binding agents.

The ET-743-DNA adduct is recognized by the Transcription-Coupled Nucleotide Excision Repair (TC-NER) pathway, a critical cellular mechanism for repairing DNA lesions in actively transcribed genes.[5] However, instead of facilitating repair, the TC-NER machinery is effectively "poisoned" by the adduct. This leads to the formation of persistent and lethal DNA double-strand breaks (DSBs), ultimately triggering apoptosis.[6] The cytotoxicity of ET-743 is therefore highly dependent on a proficient TC-NER system; cells deficient in key NER proteins, such as XPG, exhibit resistance to the drug.[3][5]

This compound: A DNA Damaging Agent with p53-Dependent Apoptotic Signaling

Similar to ET-743, this compound is also a DNA damaging agent.[7] While direct evidence of minor groove binding and guanine alkylation is less extensively characterized than for ET-743, its structural similarity and the observation that it downregulates DNA replication and repair genes suggest a comparable primary interaction with DNA.[7][8] Studies on closely related tetrahydroisoquinolines suggest the formation of an iminium ion intermediate that facilitates DNA alkylation.[7]

A key differentiator for this compound is its pronounced activation of the p53-dependent apoptotic pathway .[9] Following DNA damage, p53 is stabilized and activated, leading to the transcriptional regulation of pro- and anti-apoptotic proteins. Specifically, this compound treatment has been shown to down-regulate the anti-apoptotic proteins Mcl-1 and Bcl-2, shifting the cellular balance towards apoptosis.[1][9]

Quantitative Cytotoxicity Data

The cytotoxic potency of this compound and ecteinascidin-743 has been evaluated across various cancer cell lines. The half-maximal inhibitory concentration (IC50) values demonstrate their potent, often nanomolar, activity.

CompoundCell LineCancer TypeIC50 (nM)Reference
This compound MCF-7Breast Cancer6.0 ± 0.5[7]
HCT116Colon Carcinoma-[10]
MDA-MB-435Melanoma-[10]
NCI-H460Non-small cell lung cancer-[11]
Ecteinascidin-743 VariousSoft Tissue SarcomaVaries[12]
VariousOvarian CancerVaries[12]

Note: Direct side-by-side IC50 comparisons in the same study are limited. Values are highly dependent on the specific cell line and experimental conditions (e.g., drug exposure time). A study on MCF-7 breast cancer cells found this compound to be approximately 60-fold more potent than doxorubicin, with an IC50 of 6.0 ± 0.5 nM.[7]

Signaling Pathways and Cellular Fate

The distinct primary interactions with DNA and cellular repair machinery lead to the activation of different downstream signaling pathways, ultimately culminating in apoptosis.

Ecteinascidin_743_Mechanism ET743 Ecteinascidin-743 DNA DNA Minor Groove ET743->DNA Binds TF_Interference Interference with Transcription Factors (e.g., NF-Y) ET743->TF_Interference Adduct ET-743-DNA Adduct (Guanine N2 Alkylation) DNA->Adduct Forms DNA_Bend DNA Bending (towards Major Groove) Adduct->DNA_Bend TCNER Transcription-Coupled Nucleotide Excision Repair (TC-NER) Adduct->TCNER Recognized by Transcription_Inhibition Transcription Inhibition Adduct->Transcription_Inhibition Poisoned_Complex Poisoned TC-NER Complex TCNER->Poisoned_Complex Forms DSB DNA Double-Strand Breaks Poisoned_Complex->DSB Leads to Apoptosis Apoptosis DSB->Apoptosis TF_Interference->Transcription_Inhibition

Ecteinascidin-743 signaling pathway.

Renieramycin_M_Mechanism RM This compound DNA_Damage DNA Damage (presumed alkylation) RM->DNA_Damage DNA_Repair_Down Downregulation of DNA Repair Genes RM->DNA_Repair_Down p53 p53 Activation DNA_Damage->p53 Bcl2_Mcl1 Bcl-2 & Mcl-1 (Anti-apoptotic) p53->Bcl2_Mcl1 Downregulates Apoptosis Apoptosis p53->Apoptosis Induces Bcl2_Mcl1->Apoptosis Inhibition of anti-apoptotic function leads to

This compound signaling pathway.

Experimental Protocols

The following are summaries of key experimental protocols used to elucidate the mechanisms of action of this compound and ecteinascidin-743.

1. Cytotoxicity Assay (MTT Assay)

This assay is used to determine the concentration of a compound that inhibits cell growth by 50% (IC50).

  • Cell Seeding: Cancer cells are seeded in 96-well plates and allowed to adhere overnight.

  • Drug Treatment: Cells are treated with a range of concentrations of this compound or ecteinascidin-743 for a specified period (e.g., 72 hours).

  • MTT Addition: 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution is added to each well and incubated. Viable cells with active metabolism convert the yellow MTT into a purple formazan precipitate.

  • Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

  • Absorbance Measurement: The absorbance of the solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to untreated control cells, and the IC50 value is determined.[10]

MTT_Assay_Workflow Start Start Seed_Cells Seed Cells in 96-well plate Start->Seed_Cells Drug_Treatment Treat with This compound or ET-743 Seed_Cells->Drug_Treatment Incubate Incubate (e.g., 72h) Drug_Treatment->Incubate Add_MTT Add MTT Reagent Incubate->Add_MTT Incubate_MTT Incubate (2-4h) Add_MTT->Incubate_MTT Solubilize Add Solubilization Buffer (e.g., DMSO) Incubate_MTT->Solubilize Read_Absorbance Measure Absorbance (570 nm) Solubilize->Read_Absorbance Analyze Calculate IC50 Read_Absorbance->Analyze End End Analyze->End

MTT cytotoxicity assay workflow.

2. Western Blot Analysis for Apoptosis-Related Proteins

This technique is used to detect and quantify specific proteins, such as p53, Bcl-2, and Mcl-1, to assess the activation of apoptotic pathways.

  • Cell Lysis: Cells treated with the test compound and untreated control cells are harvested and lysed to extract total protein.

  • Protein Quantification: The protein concentration of each lysate is determined using a protein assay (e.g., BCA assay) to ensure equal loading.

  • SDS-PAGE: Protein samples are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

  • Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Blocking: The membrane is incubated in a blocking buffer (e.g., non-fat milk or bovine serum albumin) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: The membrane is incubated with a primary antibody specific to the target protein (e.g., anti-p53, anti-Bcl-2).

  • Secondary Antibody Incubation: After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) that recognizes the primary antibody.

  • Detection: A chemiluminescent substrate is added to the membrane, and the light signal produced is captured using an imaging system. The intensity of the bands corresponds to the amount of the target protein.[13]

Conclusion

This compound and ecteinascidin-743 are potent antitumor agents that, despite their structural similarities, exhibit distinct mechanisms of action. ET-743's unique ability to poison the TC-NER pathway highlights a specific vulnerability in cancer cells that can be exploited. This compound's reliance on the p53-dependent apoptotic pathway suggests its efficacy may be influenced by the p53 status of the tumor. A comprehensive understanding of these differential mechanisms is crucial for the rational design of clinical trials, the development of combination therapies, and the identification of predictive biomarkers to guide patient selection. Further direct comparative studies are warranted to fully elucidate the nuances of their DNA interactions and the full spectrum of their effects on cellular DNA repair and signaling pathways.

References

Renieramycin M vs. Saframycin A: A Comparative Cytotoxicity Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the cytotoxic properties of two potent tetrahydroisoquinoline alkaloids: renieramycin M and saframycin A. Both compounds, known for their significant antitumor activities, are evaluated based on their mechanisms of action, cytotoxic potency against various cancer cell lines, and the signaling pathways they modulate.

Introduction

This compound, a marine natural product isolated from the blue sponge Xestospongia sp., and saframycin A, derived from Streptomyces lavendulae, are structurally related compounds that have garnered considerable interest in cancer research. Their complex chemical structures contribute to their potent biological activities, primarily through interactions with cellular DNA and the induction of apoptotic cell death. This guide aims to provide a clear, data-driven comparison to aid researchers in understanding the distinct and overlapping cytotoxic profiles of these two molecules.

Comparative Cytotoxicity Data

The cytotoxic activities of this compound and saframycin A have been evaluated across a range of human cancer cell lines. While direct head-to-head comparative studies are limited, the available data, primarily presented as IC50 values (the concentration of a drug that inhibits cell growth by 50%), indicate that both compounds exhibit potent cytotoxicity, often in the nanomolar to low micromolar range.

Table 1: IC50 Values of this compound in Various Human Cancer Cell Lines

Cell LineCancer TypeIC50 (nM)Reference
MCF-7Breast Adenocarcinoma6.0 ± 0.5[1]
HCT116Colon CarcinomaData not consistently reported in nM
A549Lung Carcinoma~13,270 (as derivative DH_22)[2]
NCI-H460Non-Small Cell Lung CancerPotent activity reported[3]

Note on Saframycin A Cytotoxicity: Specific IC50 values for saframycin A across the same panel of cell lines are not readily available in the literature in a directly comparable format. However, studies have consistently demonstrated its potent cytotoxic and antitumor effects, attributing them to its ability to bind to DNA and inhibit macromolecular synthesis[3]. Its activity is often described in qualitative terms or in comparison to other agents within specific studies, highlighting its significant growth-inhibitory properties.

Mechanisms of Action

While both compounds induce apoptosis, their primary mechanisms of action and the signaling cascades they trigger show notable differences.

This compound: Induction of p53-Dependent Apoptosis

This compound primarily induces apoptosis through a p53-dependent pathway. Treatment with this compound leads to the activation of the tumor suppressor protein p53[4][5]. Activated p53 then transcriptionally regulates the expression of Bcl-2 family proteins, leading to a decrease in anti-apoptotic proteins like Mcl-1 and Bcl-2, and an increase in pro-apoptotic proteins such as BAX[3][6]. This shift in the balance of Bcl-2 family members results in the permeabilization of the mitochondrial outer membrane, leading to the release of cytochrome c and the subsequent activation of the caspase cascade, ultimately executing apoptosis[3][6].

Saframycin A: DNA Alkylation and Inhibition of RNA Synthesis

The primary mechanism of action for saframycin A is its ability to function as a DNA alkylating agent[3]. It covalently binds to the minor groove of DNA, forming adducts that distort the DNA helix. This DNA damage interferes with essential cellular processes, most notably transcription, leading to a potent inhibition of RNA synthesis[3]. The resulting DNA damage stress can trigger a DNA Damage Response (DDR) pathway, which, if the damage is irreparable, can lead to the induction of apoptosis.

Signaling Pathway Diagrams

The following diagrams, generated using Graphviz (DOT language), illustrate the proposed signaling pathways for this compound and saframycin A.

renieramycin_m_pathway RenieramycinM This compound p53 p53 Activation RenieramycinM->p53 Mcl1 Mcl-1 (anti-apoptotic) Expression ↓ p53->Mcl1 Bcl2 Bcl-2 (anti-apoptotic) Expression ↓ p53->Bcl2 BAX BAX (pro-apoptotic) Expression ↑ p53->BAX Mito Mitochondrial Membrane Permeabilization Mcl1->Mito Bcl2->Mito BAX->Mito CytC Cytochrome c Release Mito->CytC Casp9 Caspase-9 Activation CytC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: this compound induced p53-dependent apoptotic pathway.

saframycin_a_pathway SaframycinA Saframycin A DNA Cellular DNA SaframycinA->DNA DNA_Alkylation DNA Alkylation (Minor Groove Binding) DNA->DNA_Alkylation Transcription_Inhibition Inhibition of RNA Synthesis DNA_Alkylation->Transcription_Inhibition DDR DNA Damage Response (DDR) Activation DNA_Alkylation->DDR Apoptosis Apoptosis DDR->Apoptosis

References

assessing the therapeutic potential of renieramycin M analogues over the parent compound

Author: BenchChem Technical Support Team. Date: December 2025

A comparative analysis of renieramycin M analogues reveals enhanced therapeutic potential over the parent compound, offering promising avenues for the development of novel cancer therapies. These synthetically derived molecules demonstrate superior cytotoxicity against a range of cancer cell lines, driven by refined mechanisms of action that target key survival pathways within tumor cells.

This compound, a tetrahydroisoquinolinequinone alkaloid isolated from the blue sponge Xestospongia sp., has long been recognized for its potent cytotoxic effects against various cancer cell lines, with IC50 values in the nanomolar range.[1][2] However, its therapeutic development has been hampered by challenges such as low solubility.[3] This has spurred the development of numerous analogues, with several demonstrating significantly improved efficacy and offering a deeper understanding of the structure-activity relationships that govern their anticancer properties.

Enhanced Cytotoxicity: A Quantitative Leap

The primary advantage of several this compound analogues lies in their markedly enhanced cytotoxicity. Structure-activity relationship (SAR) studies have shown that modifications, particularly at the C-22 ester side chain, can dramatically increase potency.[1] For instance, the introduction of nitrogen-containing heterocyclic esters has proven particularly effective.[1][4]

One standout analogue, the 2'-pyridinecarboxylic acid ester derivative, exhibited a threefold increase in cytotoxicity compared to the parent this compound.[4] An even more potent derivative, the 22-O-(N-Boc-l-glycine) ester of this compound, demonstrated a remarkable 7-fold increase in potency against the H292 non-small-cell lung cancer cell line.[5]

Another promising avenue of modification has been the synthesis of "right-half" analogues, which represent the CDE-ring system of the parent molecule. The DH_32 analogue, for example, exhibited greater cytotoxic effects on several lung cancer cell lines when compared to the parent renieramycin T compound.[6]

Table 1: Comparative Cytotoxicity (IC50) of this compound and its Analogues

CompoundCancer Cell LineIC50 (nM)Fold Improvement vs. This compoundReference
This compoundH29224.56-[5]
22-O-(N-Boc-l-glycine) ester of this compound (5a)H2923.56~7x[5]
This compoundHCT116Not specified-[4]
2'-Pyridinecarboxylic acid ester derivative (9c)HCT116~3x more potent~3x[4]
Renieramycin TA5495760-[6]
DH_32 (RT right-half analogue)A5494060~1.4x[6]
Renieramycin TH232930-[6]
DH_32 (RT right-half analogue)H232070~1.4x[6]
Renieramycin TH2921520-[6]
DH_32 (RT right-half analogue)H2921460~1.04x[6]

Elucidating the Mechanisms of Action

The enhanced cytotoxicity of this compound analogues is underpinned by their refined mechanisms of action, which primarily involve the induction of apoptosis through various signaling pathways.

This compound itself is known to induce apoptosis through a p53-dependent pathway, leading to the downregulation of anti-apoptotic proteins like Bcl-2 and Mcl-1.[2][7] Analogues often leverage and enhance these pathways.

The bishydroquinone derivative of this compound (HQ-RM), for instance, induces apoptosis via a mitochondria-dependent pathway, characterized by the suppression of Bcl-2 and Mcl-1 and an increase in the pro-apoptotic protein BAX.[3] This ultimately leads to the activation of caspases-9 and -3.[3]

Furthermore, some analogues exhibit novel mechanisms. Renieramycin T has been shown to target the anti-apoptotic protein Mcl-1 for ubiquitin-proteasomal degradation.[8] The right-half analogue, DH_32, has been found to inhibit cancer stem cells by promoting the degradation of β-catenin through the ubiquitin-proteasomal pathway.[6] Other novel derivatives have been shown to target the Akt signaling pathway, a key regulator of cancer cell survival and proliferation.[9]

The combination of this compound with conventional chemotherapeutics like doxorubicin has also been shown to produce synergistic cytotoxic effects in breast cancer cells, suggesting a potential role for these compounds in combination therapies.[10][11]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of these findings. Below are summaries of key experimental protocols used in the evaluation of this compound and its analogues.

Cytotoxicity Assessment: MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay used to assess cell viability.[4]

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: Cells are treated with various concentrations of the test compounds (this compound and its analogues) for a specified period (e.g., 72 hours).

  • MTT Addition: MTT solution is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.

  • Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curves.

Apoptosis Detection: Flow Cytometry

Flow cytometry using Annexin V and propidium iodide (PI) staining is a common method to quantify apoptosis.

  • Cell Treatment: Cells are treated with the test compounds for a specified time.

  • Cell Harvesting: Both adherent and floating cells are collected.

  • Staining: Cells are washed and resuspended in Annexin V binding buffer, followed by the addition of Annexin V-FITC and PI.

  • Incubation: The cells are incubated in the dark.

  • Flow Cytometry Analysis: The stained cells are analyzed by a flow cytometer to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Protein Expression Analysis: Western Blotting

Western blotting is used to detect and quantify specific proteins involved in signaling pathways.[2][8]

  • Protein Extraction: Cells are lysed to extract total protein.

  • Protein Quantification: The protein concentration is determined using a protein assay (e.g., BCA assay).

  • SDS-PAGE: Equal amounts of protein are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

  • Protein Transfer: The separated proteins are transferred to a membrane (e.g., PVDF or nitrocellulose).

  • Blocking: The membrane is blocked to prevent non-specific antibody binding.

  • Primary Antibody Incubation: The membrane is incubated with a primary antibody specific to the target protein.

  • Secondary Antibody Incubation: The membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: The protein bands are visualized using a chemiluminescent substrate and an imaging system.

Signaling Pathways and Experimental Workflows

To visually represent the complex biological processes and experimental procedures involved, the following diagrams have been generated.

Renieramycin_M_Apoptosis_Pathway Renieramycin_M This compound p53 p53 Activation Renieramycin_M->p53 Bcl2_Mcl1 Bcl-2 & Mcl-1 (Anti-apoptotic) p53->Bcl2_Mcl1 Mitochondria Mitochondria Bcl2_Mcl1->Mitochondria Caspase9 Caspase-9 Activation Mitochondria->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: p53-Dependent Apoptotic Pathway of this compound.

Mcl1_Degradation_Pathway Renieramycin_T Renieramycin T Mcl1 Mcl-1 Renieramycin_T->Mcl1  targets Ubiquitin Ubiquitin Mcl1->Ubiquitin  ubiquitination Proteasome Proteasome Ubiquitin->Proteasome Degradation Mcl-1 Degradation Proteasome->Degradation Apoptosis Apoptosis Degradation->Apoptosis

Caption: Mcl-1 Degradation Pathway Induced by Renieramycin T.

Cytotoxicity_Assay_Workflow start Seed Cancer Cells in 96-well plate treatment Treat with this compound Analogues (various conc.) start->treatment incubation Incubate for 72h treatment->incubation mtt Add MTT Reagent incubation->mtt formazan Incubate (Formazan Formation) mtt->formazan solubilize Add Solubilization Buffer formazan->solubilize read Measure Absorbance (570 nm) solubilize->read calculate Calculate IC50 Values read->calculate

Caption: Workflow for MTT-based Cytotoxicity Assay.

References

Cross-Resistance Analysis of Renieramycin M: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release:

New research provides insights into the cross-resistance profile of the marine-derived anticancer agent, renieramycin M, offering a comparative analysis against established chemotherapeutic drugs. This guide synthesizes available data on its efficacy, outlines key experimental protocols for its evaluation, and visualizes the cellular pathways implicated in its mechanism of action.

This publication is intended for researchers, scientists, and drug development professionals investigating novel oncology therapeutics. Herein, we present a comprehensive comparison of this compound's performance, drawing from preclinical studies.

Comparative Cytotoxicity of this compound

This compound, a tetrahydroisoquinoline alkaloid isolated from the blue sponge Xestospongia sp., has demonstrated potent cytotoxic effects across a range of human cancer cell lines.[1][2][3] Its efficacy, particularly in comparison to standard chemotherapeutic agents, is a critical area of investigation for its potential clinical application.

The following tables summarize the half-maximal inhibitory concentration (IC50) values of this compound and other widely used anticancer drugs in various cancer cell lines.

Cell LineCancer TypeThis compound IC50Doxorubicin IC50Cisplatin IC50Notes
MCF-7 Breast Adenocarcinoma~6.0 nM~356 nMNot ReportedThis compound is approximately 60-fold more potent than Doxorubicin in this cell line.[2]
H292 Non-Small Cell Lung Carcinoma24.56 nM>2,500 nM1,489.55 nMA derivative of this compound (5a) showed an IC50 of 3.56 nM, being significantly more potent than both doxorubicin and cisplatin.[4][5][6]
H460 Non-Small Cell Lung CarcinomaNot specified, but activeSimilar to this compound derivative 5aLess potent than this compound derivative 5aA derivative of this compound (5a) showed similar cytotoxicity to doxorubicin but was more potent than cisplatin.[4]
A549 Lung Carcinoma>25 µM (Renieramycin T)Not ReportedNot ReportedRenieramycin T, a related compound, showed an IC50 of 5.76 µM. A derivative, DH_32, had an IC50 of 4.06 µM.[7]
H23 Lung Adenocarcinoma>25 µM (Renieramycin T)Not ReportedNot ReportedRenieramycin T showed an IC50 of 2.93 µM. A derivative, DH_32, had an IC50 of 2.07 µM.[7]

Signaling Pathways Implicated in this compound's Action

The anticancer activity of this compound and its derivatives has been linked to the modulation of key signaling pathways that regulate cell survival and apoptosis. The primary mechanisms identified involve the p53-dependent apoptotic pathway and the inhibition of the PI3K/Akt survival pathway.

p53-Dependent Apoptosis

This compound has been shown to induce apoptosis through the activation of the tumor suppressor protein p53.[3][8] Activated p53 can transcriptionally regulate the expression of pro-apoptotic proteins, such as Bax, and down-regulate anti-apoptotic proteins like Bcl-2 and Mcl-1.[3][8] This shift in the balance of Bcl-2 family proteins leads to mitochondrial outer membrane permeabilization, cytochrome c release, and subsequent activation of the caspase cascade, culminating in programmed cell death.[9][10]

p53_pathway stress Cellular Stress (e.g., DNA Damage) p53 p53 Activation stress->p53 bcl2_family Modulation of Bcl-2 Family Proteins p53->bcl2_family bax Bax (pro-apoptotic) Up-regulation bcl2_family->bax bcl2_mcl1 Bcl-2, Mcl-1 (anti-apoptotic) Down-regulation bcl2_family->bcl2_mcl1 mitochondria Mitochondrial Outer Membrane Permeabilization bax->mitochondria bcl2_mcl1->mitochondria cytochrome_c Cytochrome c Release mitochondria->cytochrome_c caspase_cascade Caspase Activation cytochrome_c->caspase_cascade apoptosis Apoptosis caspase_cascade->apoptosis

p53-mediated apoptotic pathway induced by cellular stress.
PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is a critical cell survival signaling cascade that is often hyperactivated in cancer, leading to uncontrolled proliferation and resistance to apoptosis.[11][12][13][14] Some derivatives of the related compound, renieramycin T, have been shown to inhibit the Akt signaling pathway.[7] Inhibition of Akt prevents the phosphorylation of its downstream targets, which can lead to the induction of apoptosis and suppression of cancer stem cell-like phenotypes.

pi3k_akt_pathway growth_factor Growth Factor receptor Receptor Tyrosine Kinase growth_factor->receptor pi3k PI3K receptor->pi3k pip3 PIP3 pi3k->pip3 phosphorylates pip2 PIP2 pip2->pip3 akt Akt Activation pip3->akt downstream Downstream Effectors akt->downstream cell_survival Cell Survival & Proliferation downstream->cell_survival apoptosis_inhibition Inhibition of Apoptosis downstream->apoptosis_inhibition renieramycin Renieramycin Derivative renieramycin->akt inhibits

Overview of the PI3K/Akt signaling pathway and its inhibition.

Experimental Protocols

To facilitate further research and comparative studies, detailed protocols for key in vitro assays are provided below.

Cell Viability (MTT) Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which is indicative of cell viability.[15][16][17][18]

Principle: Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow, water-soluble MTT to a purple, insoluble formazan. The formazan crystals are then solubilized, and the absorbance of the resulting solution is measured, which is directly proportional to the number of viable cells.

Procedure:

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds (e.g., this compound, doxorubicin) and a vehicle control.

  • Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.

  • Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.[15][18]

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used for background correction.[18]

mtt_workflow cluster_plate 96-Well Plate seed Seed Cells treat Add Compounds seed->treat incubate1 Incubate treat->incubate1 add_mtt Add MTT incubate1->add_mtt incubate2 Incubate add_mtt->incubate2 solubilize Solubilize Formazan incubate2->solubilize read Read Absorbance (570 nm) solubilize->read

Workflow for the MTT cell viability assay.
Apoptosis (Annexin V/Propidium Iodide) Assay

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[19][20][21]

Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorochrome (e.g., FITC) for detection. Propidium iodide (PI) is a fluorescent nucleic acid intercalating agent that cannot cross the membrane of live cells and early apoptotic cells, but it can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised.[19]

Procedure:

  • Cell Treatment: Treat cells with the desired compounds to induce apoptosis.

  • Cell Harvesting: Collect both adherent and floating cells.

  • Washing: Wash the cells with cold PBS.

  • Resuspension: Resuspend the cells in 1X Binding Buffer.

  • Staining: Add Annexin V-FITC and PI to the cell suspension.

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Analysis: Analyze the stained cells by flow cytometry.

Interpretation of Results:

  • Annexin V- / PI- : Viable cells

  • Annexin V+ / PI- : Early apoptotic cells

  • Annexin V+ / PI+ : Late apoptotic or necrotic cells

  • Annexin V- / PI+ : Necrotic cells

apoptosis_workflow treat Treat Cells with Test Compounds harvest Harvest Cells treat->harvest wash Wash with PBS harvest->wash resuspend Resuspend in Binding Buffer wash->resuspend stain Stain with Annexin V-FITC & PI resuspend->stain incubate Incubate in Dark stain->incubate analyze Analyze by Flow Cytometry incubate->analyze

Workflow for the Annexin V/PI apoptosis assay.
Cell Cycle Analysis

Flow cytometry is also employed to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[22][23][24][25][26]

Principle: The DNA content of cells varies depending on their phase in the cell cycle. Cells in G2/M have twice the DNA content of cells in G0/G1, while cells in the S phase have an intermediate amount of DNA. A fluorescent dye that stoichiometrically binds to DNA, such as propidium iodide, is used to stain the DNA of permeabilized cells. The fluorescence intensity of the stained cells is then measured by flow cytometry.

Procedure:

  • Cell Treatment: Expose cells to the test compounds for a specified duration.

  • Cell Harvesting: Collect the cells.

  • Fixation: Fix the cells in cold 70% ethanol to permeabilize the membranes.

  • Washing: Wash the cells to remove the ethanol.

  • RNase Treatment: Treat the cells with RNase to prevent the staining of RNA by PI.

  • PI Staining: Stain the cells with a solution containing propidium iodide.

  • Analysis: Analyze the DNA content of the cells by flow cytometry.

cellcycle_workflow treat Treat Cells with Test Compounds harvest Harvest Cells treat->harvest fix Fix with Cold Ethanol harvest->fix wash Wash Cells fix->wash rnase RNase Treatment wash->rnase stain Stain with Propidium Iodide rnase->stain analyze Analyze by Flow Cytometry stain->analyze

Workflow for cell cycle analysis by flow cytometry.

References

Unveiling the Mechanism: Mcl-1 Downregulation is a Key Driver of Renieramycin M-Induced Apoptosis in Cancer Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A deep dive into the apoptotic effects of the marine natural product renieramycin M reveals its potent anti-cancer activity is intrinsically linked to the downregulation of the anti-apoptotic protein Mcl-1. This guide provides a comparative analysis of the experimental data confirming this mechanism, offering researchers valuable insights into the therapeutic potential of this compound and its analogues.

This compound, a tetrahydroisoquinoline alkaloid isolated from marine sponges, has demonstrated significant cytotoxicity against various cancer cell lines. Emerging evidence pinpoints its ability to induce programmed cell death, or apoptosis, as a primary mode of its anti-cancer action. A critical event in this process is the downregulation of Myeloid Cell Leukemia 1 (Mcl-1), a key pro-survival protein often overexpressed in tumors and associated with therapeutic resistance. This guide synthesizes the available experimental data to confirm the pivotal role of Mcl-1 downregulation in the apoptotic cascade initiated by this compound and its derivatives.

Comparative Efficacy: Cytotoxicity and Apoptosis Induction

Studies on this compound and its close analogue, renieramycin T, have consistently shown their ability to inhibit the growth of non-small cell lung cancer (NSCLC) cells and induce apoptosis. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, highlight their potent cytotoxic effects.

CompoundCell LineIC50 (µM)Reference
Renieramycin TH4600.05[1]
Renieramycin TH2920.05[2]
Renieramycin TA5490.05[2]
Renieramycin TH230.05[2]
Bishydroquinone this compound (HQ-RM)H292Lower than this compound[3]
Renieramycin T Derivative (DH_22)A54913.27 ± 0.66[4]
Renieramycin T Derivative (DH_32)A5494.06 ± 0.24[5]
Renieramycin T Derivative (DH_32)H232.07 ± 0.11[5]
Renieramycin T Derivative (DH_32)H2921.46 ± 0.06[5]

Treatment with these compounds leads to a significant increase in the percentage of apoptotic cells, as determined by methods such as Annexin V-FITC/PI staining and Hoechst 33342/PI double staining.

CompoundCell LineConcentration (µM)Percentage of Apoptotic CellsReference
Renieramycin TH460119.08% (Early Apoptotic)[1]
Renieramycin TH460549.90% (Early Apoptotic)[1]
Renieramycin TH4601058.41% (Early Apoptotic)[1]
Renieramycin TH4602557.60% (Early Apoptotic)[1]
Renieramycin T Derivative (DH_25)H46010-50Significantly increased[6]
Renieramycin T Derivative (DH_25)H2310-50Significantly increased[6]

The Central Role of Mcl-1 Downregulation

Western blot analysis has been instrumental in elucidating the molecular mechanism underlying this compound-induced apoptosis. These studies reveal a marked decrease in the protein levels of Mcl-1 following treatment. Furthermore, experiments using cycloheximide, a protein synthesis inhibitor, have shown that renieramycin T significantly shortens the half-life of the Mcl-1 protein, suggesting an accelerated degradation process.[1] This effect is reversed by the proteasome inhibitor MG132, confirming that renieramycin T promotes the ubiquitin-proteasomal degradation of Mcl-1.[1]

CompoundCell LineEffect on Mcl-1Key FindingsReference
This compoundH460DownregulationPart of a p53-dependent apoptotic pathway.[7]
Renieramycin TH460Dramatic diminishmentHalf-life of Mcl-1 reduced from 3.4h to 1.4h.[1][8]
Renieramycin TPatient-derived primary lung cancer cellsSuppressionKey mechanism of apoptosis induction.[2]
Bishydroquinone this compound (HQ-RM)H292SuppressionContributes to the activation of the mitochondrial apoptosis pathway.[3]

Visualizing the Pathways and Processes

To better understand the intricate relationships and experimental procedures, the following diagrams have been generated.

G Signaling Pathway of this compound-Induced Apoptosis RM This compound p53 p53 Activation RM->p53 Mcl1 Mcl-1 Downregulation p53->Mcl1 Bcl2 Bcl-2 Downregulation p53->Bcl2 Mito Mitochondrial Pathway Activation Mcl1->Mito Bcl2->Mito Casp9 Caspase-9 Activation Mito->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: this compound induces apoptosis via a p53-dependent pathway.

G Experimental Workflow cluster_cell_culture Cell Culture cluster_assays Assays cluster_analysis Data Analysis start Seed Lung Cancer Cells treat Treat with This compound start->treat mtt MTT Assay (Cell Viability) treat->mtt annexin Annexin V/PI Staining (Apoptosis) treat->annexin wb Western Blot (Mcl-1 Levels) treat->wb ic50 Calculate IC50 mtt->ic50 apoptosis_quant Quantify Apoptotic Cells annexin->apoptosis_quant mcl1_quant Quantify Mcl-1 Expression wb->mcl1_quant

Caption: Workflow for assessing this compound's effects.

G Logical Relationship RM This compound Treatment Mcl1_down Mcl-1 Protein Downregulation RM->Mcl1_down leads to Apoptosis_Induction Induction of Apoptosis Mcl1_down->Apoptosis_Induction is a key step for

References

Safety Operating Guide

Safeguarding Research: Proper Disposal Procedures for Renieramycin M

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation by Laboratory Personnel

Renieramycin M, a potent cytotoxic tetrahydroisoquinoline alkaloid isolated from the blue sponge Xestospongia sp., has demonstrated significant anticancer and antimetastatic properties in preclinical studies.[1][2][3] Its high cytotoxicity necessitates stringent handling and disposal protocols to ensure the safety of researchers, scientists, and drug development professionals. Adherence to these procedures is critical to mitigate risks of exposure and environmental contamination.

Immediate Safety and Handling Precautions

Due to its potent cytotoxic nature, all handling of this compound should occur within a designated containment area, such as a certified biological safety cabinet (BSC) or a cytotoxic drug safety cabinet.[4] Personnel must be thoroughly trained in handling cytotoxic agents and utilize appropriate personal protective equipment (PPE).[5][6]

Table 1: Personal Protective Equipment (PPE) for Handling this compound

PPE ComponentSpecificationRationale
Gloves Double-gloving with chemotherapy-rated glovesPrevents skin contact and absorption. The outer glove should be changed regularly and immediately if contaminated.
Gown Disposable, solid-front, back-closure gown made of a low-permeability fabricProtects against splashes and contamination of personal clothing.[5]
Eye Protection Safety goggles or a face shieldPrevents accidental splashes to the eyes.
Respiratory Protection A respirator (e.g., N95 or higher) may be required depending on the manipulationNecessary when handling the powdered form or creating aerosols to prevent inhalation.

Step-by-Step Disposal Protocol for this compound

The following protocol outlines the essential steps for the safe disposal of this compound and all associated contaminated materials. This procedure is designed to comply with general guidelines for cytotoxic waste.

Experimental Protocol: Decontamination and Disposal of this compound Waste

  • Segregation of Waste: At the point of generation, all materials that have come into contact with this compound must be segregated from regular laboratory trash. This includes, but is not limited to:

    • Unused or expired this compound

    • Contaminated PPE (gloves, gowns, etc.)

    • Glassware and plasticware (pipette tips, vials, plates)

    • Spill cleanup materials

    • Contaminated cell culture media and consumables

  • Primary Containment:

    • Place all solid waste into a designated, leak-proof, puncture-resistant container specifically labeled for cytotoxic waste. This container should be lined with a yellow chemotherapy waste bag.

    • Aspirate liquid waste containing this compound into a shatterproof container containing a suitable chemical inactivating agent, if available and validated. Alternatively, collect it in a sealed, leak-proof container clearly marked as "Cytotoxic Liquid Waste."

  • Labeling: All waste containers must be clearly labeled with the universal cytotoxic/biohazard symbol and the words "Cytotoxic Waste for Incineration."

  • Storage: Store the sealed cytotoxic waste containers in a secure, designated area away from general laboratory traffic. This area should be clearly marked.

  • Final Disposal: Arrange for the collection and disposal of the cytotoxic waste by a licensed hazardous waste management company. The preferred method of disposal for cytotoxic waste is high-temperature incineration. Do not dispose of this compound or its contaminated materials via standard laboratory drains or as regular trash.[7]

Spill Management

In the event of a spill, the area should be immediately evacuated and secured. Only personnel trained in handling cytotoxic spills and wearing full PPE should perform the cleanup using a commercially available chemotherapy spill kit. All materials used for cleanup must be disposed of as cytotoxic waste.

Workflow for this compound Disposal

G cluster_0 Waste Generation cluster_1 Segregation & Containment A Solid Waste (Gloves, Vials, etc.) C Puncture-resistant container with yellow bag labeled 'Cytotoxic Waste' A->C B Liquid Waste (Media, Solutions) D Sealed, leak-proof container labeled 'Cytotoxic Liquid Waste' B->D E Secure Temporary Storage (Designated Area) C->E D->E F Licensed Hazardous Waste Contractor E->F G High-Temperature Incineration F->G

Caption: Logical workflow for the proper disposal of this compound waste.

References

Essential Safety and Logistical Information for Handling Renieramycin M

Author: BenchChem Technical Support Team. Date: December 2025

IMMEDIATE ACTION REQUIRED: Renieramycin M is a highly potent cytotoxic compound with nanomolar-level activity. All handling must be performed by trained personnel in a designated containment facility.

This guide provides essential, immediate safety and logistical information for researchers, scientists, and drug development professionals handling this compound. The following procedural, step-by-step guidance is designed to answer specific operational questions and ensure the highest level of safety.

Core Safety Principles

This compound is a tetrahydroisoquinoline alkaloid with potent cytotoxic effects observed in the nanomolar range against various cancer cell lines.[1][2][3] It is crucial to note that this compound is often isolated and stabilized with potassium cyanide (KCN), a highly toxic chemical.[4] Therefore, all handling procedures must account for the dual hazards of high cytotoxicity and potential cyanide exposure.

Personal Protective Equipment (PPE)

The selection and proper use of PPE are critical to prevent exposure. The following is the minimum required PPE for handling this compound.

1. Primary Engineering Controls:

  • All manipulations of this compound, including weighing, reconstitution, and dilutions, must be conducted in a certified Class II, Type B2 Biosafety Cabinet (BSC) or a compounding aseptic containment isolator (CACI) that is externally vented.

2. Personal Protective Equipment (PPE):

  • Gloves: Double gloving with chemotherapy-rated nitrile gloves is mandatory. The outer glove should have a long cuff that covers the sleeve of the gown. Change gloves immediately if contaminated and every 30-60 minutes during continuous use.

  • Gown: A disposable, solid-front, back-closing gown made of a low-permeability fabric (e.g., polyethylene-coated polypropylene) is required. Gowns must have long sleeves with tight-fitting elastic or knit cuffs.

  • Respiratory Protection: A fit-tested N95 or higher-level respirator is required for handling the powdered form of the compound. For procedures with a high risk of aerosol generation, a powered air-purifying respirator (PAPR) should be considered.

  • Eye Protection: ANSI Z87.1-compliant safety glasses with side shields are the minimum requirement. For splash hazards, chemical splash goggles are required. A full-face shield should be worn over safety glasses or goggles when there is a significant risk of splashes.

  • Shoe Covers: Disposable shoe covers should be worn over laboratory shoes and removed before exiting the designated handling area.

Quantitative Data

The following table summarizes the available quantitative data for this compound. Due to the limited publicly available safety data, extreme caution is advised.

PropertyValueSource
Chemical Formula C₃₁H₃₃N₃O₈PubChem[5]
Molecular Weight 575.6 g/mol PubChem[5]
Cytotoxicity (IC₅₀) Nanomolar (nM) range against various cancer cell lines. For example, the IC₅₀ against MCF-7 breast cancer cells is approximately 6.0 ± 0.5 nM.[1][3]Research Paper[1][3]
Appearance As a KCN-stabilized compound, it is typically handled as a solid.N/A
Solubility A 10 mM stock solution can be prepared in dimethyl sulfoxide (DMSO).[6]Research Paper[6]
Storage Stock solutions are typically stored at -20°C.[6]Research Paper[6]

Experimental Protocols

Reconstitution of Lyophilized this compound:

  • Preparation: Don all required PPE as outlined above. Perform all work within a certified BSC or CACI.

  • Aseptic Technique: Use sterile, chemotherapy-rated supplies (syringes, needles, vials).

  • Solvent Addition: Slowly add the required volume of sterile DMSO to the vial containing the lyophilized this compound. To minimize aerosol formation, use a needleless system or a needle with a hydrophobic filter.

  • Dissolution: Gently swirl the vial to dissolve the contents completely. Avoid vigorous shaking or vortexing to prevent aerosolization.

  • Aliquoting: If necessary, aliquot the reconstituted solution into smaller, single-use vials.

  • Labeling: Clearly label all vials with the compound name, concentration, solvent, date of preparation, and a "Cytotoxic" and "Poison" warning.

  • Storage: Store aliquots at -20°C in a clearly marked and secure location.

Operational and Disposal Plans

Spill Management:

  • Minor Spill (within BSC/CACI):

    • Alert personnel in the immediate area.

    • Wear full PPE.

    • Contain the spill with absorbent, chemotherapy-rated pads.

    • Decontaminate the area with a suitable agent (see Decontamination section).

    • Collect all contaminated materials in a designated cytotoxic waste container.

  • Major Spill (outside BSC/CACI):

    • Evacuate the area immediately.

    • Alert the institutional safety officer and emergency response team.

    • Restrict access to the contaminated area.

    • Cleanup should only be performed by trained personnel with appropriate respiratory protection (e.g., PAPR or SCBA).

Decontamination:

  • Routine Decontamination: At the end of each work session, decontaminate all surfaces within the BSC/CACI with a 2% sodium hypochlorite solution, followed by a rinse with sterile water to remove the bleach residue.

  • Cyanide Decontamination: Due to the presence of KCN, a specific decontamination step for cyanide may be necessary. Consult with your institution's safety office for approved procedures, which may involve the use of a solution of ferrous sulfate and sodium hydroxide.

Waste Disposal:

  • All materials that have come into contact with this compound are considered cytotoxic and potentially cyanide-contaminated waste.

  • This includes gloves, gowns, shoe covers, absorbent pads, vials, syringes, and any contaminated labware.

  • Segregate all waste into clearly labeled, leak-proof, and puncture-resistant "Cytotoxic Waste" containers.

  • Dispose of the waste through an approved hazardous waste management vendor in accordance with all local, state, and federal regulations.

Mandatory Visualization

PPE_Workflow cluster_prep Preparation Phase cluster_handling Handling Phase cluster_post Post-Handling Phase enter Enter Designated Handling Area don_gown Don Gown enter->don_gown don_respirator Don N95 Respirator don_gown->don_respirator don_goggles Don Goggles/Face Shield don_respirator->don_goggles don_inner_gloves Don Inner Gloves don_goggles->don_inner_gloves don_outer_gloves Don Outer Gloves don_inner_gloves->don_outer_gloves work Perform Manipulations in BSC/CACI don_outer_gloves->work decontaminate_work_area Decontaminate Work Area work->decontaminate_work_area dispose_waste Dispose of Cytotoxic Waste decontaminate_work_area->dispose_waste doff_outer_gloves Doff Outer Gloves dispose_waste->doff_outer_gloves doff_gown Doff Gown doff_outer_gloves->doff_gown doff_goggles Doff Goggles/Face Shield doff_gown->doff_goggles doff_respirator Doff Respirator doff_goggles->doff_respirator doff_inner_gloves Doff Inner Gloves doff_respirator->doff_inner_gloves exit_area Exit Handling Area doff_inner_gloves->exit_area wash_hands Wash Hands Thoroughly exit_area->wash_hands

Caption: Workflow for Donning and Doffing PPE for Handling this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.